molecular formula C10H15NO3 B1519530 Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1221723-23-4

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B1519530
CAS No.: 1221723-23-4
M. Wt: 197.23 g/mol
InChI Key: WOFYHISLXQXNEX-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound features a tetrahydropyridine core, a nitrogen-containing heterocycle that is a fundamental scaffold in medicinal chemistry and is abundantly found in numerous natural products and synthetic bioactive molecules . Derivatives of the tetrahydropyridine structure are recognized as important classes of therapeutic agents and have been investigated for a wide range of biological activities . As a building block, this compound is valuable for organic and medicinal chemistry transformations, enabling researchers to develop novel substances for pharmaceutical and biological screening . The structural motifs present in this ester make it a key synthon for the synthesis of more complex molecules, particularly in multicomponent reactions which are economically and environmentally important in green chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-acetyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-14-10(13)11-6-4-5-9(7-11)8(2)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYHISLXQXNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-23-4
Record name ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a heterocyclic compound of interest for pharmaceutical and agrochemical research. In the absence of a direct, published protocol, this document outlines a rational, multi-step synthesis rooted in established organic chemistry principles. Each step is detailed with proposed mechanisms, experimental considerations, and supporting literature precedents, offering a robust framework for researchers and drug development professionals. The proposed synthesis involves the initial construction of a piperidine core, followed by strategic functionalization to introduce the requisite acetyl and ethoxycarbonyl moieties, and culminating in the formation of the tetrahydropyridine ring.

Introduction and Significance

Substituted tetrahydropyridines are a prominent class of nitrogen-containing heterocycles that form the core scaffold of numerous biologically active molecules.[1] Their prevalence in pharmaceuticals, natural products, and agrochemicals underscores the importance of efficient and versatile synthetic methodologies. Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, with its unique combination of an acetyl group, a protected amine, and a tetrahydropyridine ring, represents a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups offers multiple points for further chemical modification, making it an attractive target for medicinal chemistry campaigns and the development of novel bioactive compounds.

This guide is designed to provide a detailed, scientifically-grounded pathway for the synthesis of this target molecule, leveraging established reaction mechanisms and providing practical insights for its successful laboratory preparation.

Proposed Synthetic Strategy: A Multi-Step Approach

Given the absence of a direct literature precedent for the synthesis of the title compound, a logical and robust multi-step synthetic route is proposed. This strategy focuses on the sequential construction and functionalization of a piperidine ring system. The key transformations include an intramolecular Mannich reaction to form the core piperidine structure, followed by N-protection, C-acylation, and finally, the introduction of the endocyclic double bond.

Synthetic_Pathway A δ-Amino β-Keto Ester B N-Protected Piperidin-4-one A->B Intramolecular Mannich Reaction C Ethyl 3-acetyl-4-oxopiperidine-1-carboxylate B->C C-Acylation D Ethyl 5-acetyl-4-hydroxypiperidine-1-carboxylate C->D Reduction E Target Compound D->E Dehydration

Caption: Proposed synthetic workflow for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 4-oxopiperidine-1-carboxylate via Intramolecular Mannich Reaction

The synthesis commences with the formation of the piperidine ring. An intramolecular Mannich reaction of a δ-amino β-keto ester is a powerful method for constructing polysubstituted piperidines.[2] This approach offers excellent control over stereochemistry and substitution patterns. The starting δ-amino β-keto ester can be prepared from readily available precursors.

Protocol:

  • To a solution of the appropriate δ-amino β-keto ester in a suitable solvent such as methanol, add a catalytic amount of a mild acid (e.g., acetic acid).

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-protected piperidin-4-one.

Mechanistic Rationale: The reaction proceeds through the acid-catalyzed formation of an enol from the β-keto ester. The primary amine then condenses with an external aldehyde (or a precursor) to form an iminium ion. The enol then undergoes an intramolecular nucleophilic attack on the iminium ion, leading to the cyclized piperidone product.[2]

Step 2: N-Ethoxycarbonylation of the Piperidone

Protection of the secondary amine of the piperidone is crucial for the subsequent C-acylation step. The ethoxycarbonyl group is a stable and widely used protecting group for amines.

Protocol:

  • Dissolve the piperidin-4-one hydrochloride in a mixture of dichloromethane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amine.

  • Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting Ethyl 4-oxopiperidine-1-carboxylate is often of sufficient purity for the next step, or can be further purified by chromatography.

Causality of Experimental Choices: The use of a biphasic system with a base ensures that the amine is in its free, nucleophilic form to react with the ethyl chloroformate. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Step 3: C-Acylation to Introduce the Acetyl Group

The introduction of the acetyl group at the C3 position of the N-protected 4-piperidone is a key step. This can be achieved via an enolate-mediated acylation.

Protocol:

  • To a solution of Ethyl 4-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the enolate.

  • After stirring for 30-60 minutes at -78 °C, add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Ethyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Expertise & Experience: The choice of a strong, hindered base like LDA is critical to ensure complete and regioselective deprotonation to form the kinetic enolate at the less substituted α-carbon (C3). The low temperature is essential to maintain the stability of the enolate and prevent side reactions.

Step 4: Selective Reduction of the Ketone

The next step involves the selective reduction of the ketone at the 4-position to the corresponding alcohol.

Protocol:

  • Dissolve Ethyl 3-acetyl-4-oxopiperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain Ethyl 5-acetyl-4-hydroxy-piperidine-1-carboxylate.

Trustworthiness: Sodium borohydride is a chemoselective reducing agent that will preferentially reduce the ketone over the ester and the acetyl carbonyl under these mild conditions, ensuring the integrity of the other functional groups.

Step 5: Dehydration to Form the Tetrahydropyridine

The final step is the dehydration of the alcohol to introduce the double bond and form the target tetrahydropyridine.

Protocol:

  • Dissolve the Ethyl 5-acetyl-4-hydroxy-piperidine-1-carboxylate in a suitable solvent like toluene or dichloromethane.

  • Add a dehydrating agent such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, by column chromatography.

Authoritative Grounding: The acid-catalyzed dehydration of alcohols is a classic and reliable method for the formation of alkenes. The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.[1]

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1δ-Amino β-Keto EsterAcetic acid (cat.)MethanolRoom Temp.24-4870-85
2Piperidin-4-oneEthyl chloroformate, Na₂CO₃DCM/H₂O0 to RT12-1685-95
3Ethyl 4-oxopiperidine-1-carboxylateLDA, Acetyl chlorideTHF-78 to RT2-460-75
4Ethyl 3-acetyl-4-oxopiperidine-1-carboxylateNaBH₄Methanol01-290-98
5Ethyl 5-acetyl-4-hydroxy-piperidine-1-carboxylatePTSATolueneReflux4-875-85

Visualizing the Synthetic Logic

Reaction_Mechanism cluster_0 Step 1: Intramolecular Mannich Reaction cluster_1 Step 3: C-Acylation cluster_2 Step 5: Dehydration A δ-Amino β-Keto Ester B Iminium Ion (Intermediate) A->B + Aldehyde, H+ C Enol (Intermediate) A->C Tautomerization D Piperidin-4-one C->D Intramolecular Attack on B E N-Protected Piperidin-4-one F Lithium Enolate (Intermediate) E->F LDA, -78°C G Ethyl 3-acetyl-4-oxopiperidine -1-carboxylate F->G + Acetyl Chloride H Ethyl 5-acetyl-4-hydroxy -piperidine-1-carboxylate I Protonated Alcohol (Intermediate) H->I + H+ J Carbocation (Intermediate) I->J - H₂O K Target Compound J->K - H+

Caption: Key mechanistic steps in the proposed synthesis.

Conclusion

References

  • Kaur, R., & Singh, R. (2021). Tetrahydropyridine: A pharmacologically active scaffold. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier. [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: Reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Martin, S. F., & Liras, S. (1989). Strategies for the synthesis of piperidine-containing natural products. Chemical Reviews, 89(7), 1545-1563. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. As a member of the tetrahydropyridine class of heterocyclic compounds, this molecule holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical characteristics, provides a detailed, plausible synthetic protocol, and explores its reactivity. Furthermore, it delves into the expected spectral data, including NMR and mass spectrometry, to aid in its characterization. The guide concludes with a discussion on the potential biological activities and applications of this compound and its derivatives, drawing parallels with structurally related molecules that have shown promise in various therapeutic areas.

Introduction

Tetrahydropyridine scaffolds are of considerable interest in the field of medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] These heterocyclic systems offer a unique combination of structural rigidity and conformational flexibility, making them attractive cores for the design of novel therapeutic agents. Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 1221723-23-4) is a functionalized tetrahydropyridine derivative that presents multiple points for chemical modification, rendering it a valuable intermediate for the synthesis of diverse compound libraries. This guide aims to serve as a technical resource for researchers working with or considering the use of this compound in their drug discovery and development endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its effective handling, formulation, and application in research.

PropertyValueSource
CAS Number 1221723-23-4BLDpharm[3]
Molecular Formula C₁₀H₁₅NO₃BLDpharm[3]
Molecular Weight 197.23 g/mol BLDpharm[3]
Appearance Predicted: Colorless to pale yellow oil or low melting solidInferred from similar compounds
Boiling Point Predicted: > 250 °C at 760 mmHgInferred from similar compounds
Melting Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred from similar compounds

Synthesis and Purification

The synthesis of substituted tetrahydropyridines can often be achieved through multicomponent reactions, which offer an efficient and atom-economical approach.[2] A plausible and efficient method for the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a variation of the Hantzsch pyridine synthesis, followed by selective reduction and N-protection.

Proposed Synthetic Workflow

Synthetic Workflow reagents Ethyl acetoacetate + Formaldehyde + Ammonia hantzsch Hantzsch Dihydropyridine Synthesis reagents->hantzsch dhp Intermediate Dihydropyridine hantzsch->dhp reduction Selective Reduction (e.g., NaBH4) dhp->reduction tetrahydropyridine Intermediate Tetrahydropyridine reduction->tetrahydropyridine protection N-Carboxylation (Ethyl Chloroformate) tetrahydropyridine->protection final_product Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate protection->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Proposed synthetic workflow for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • To a stirred solution of ethyl acetoacetate (2.0 equiv.) in ethanol, add aqueous ammonia (1.1 equiv.).

  • Add formaldehyde (1.0 equiv.) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the dihydropyridine intermediate.

Step 2: Selective Reduction to Tetrahydropyridine

  • Dissolve the dihydropyridine intermediate (1.0 equiv.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: N-Carboxylation

  • Dissolve the crude tetrahydropyridine intermediate (1.0 equiv.) in dichloromethane (DCM).

  • Add triethylamine (1.2 equiv.) and cool the mixture to 0 °C.

  • Add ethyl chloroformate (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to obtain pure Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Spectral Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (acetyl)2.1 - 2.3singlet3H
CH₂ (ethyl)4.1 - 4.3quartet2H
CH₃ (ethyl)1.2 - 1.4triplet3H
CH₂ (ring, C2)3.5 - 3.7triplet2H
CH₂ (ring, C3)1.7 - 1.9multiplet2H
CH₂ (ring, C4)2.2 - 2.4multiplet2H
CH (ring, C6)6.8 - 7.0singlet1H
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (acetyl)195 - 205
C=O (carboxylate)150 - 155
C=C (ring, C5)110 - 120
C=C (ring, C6)135 - 145
CH₂ (ethyl)60 - 65
CH₃ (ethyl)14 - 16
CH₃ (acetyl)25 - 30
CH₂ (ring, C2)40 - 45
CH₂ (ring, C3)20 - 25
CH₂ (ring, C4)25 - 30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (acetyl, ketone)1670 - 1690
C=O (carbamate)1700 - 1720
C=C (alkene)1640 - 1660
C-N1250 - 1350
C-O1000 - 1300
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z = 197.1052 (for C₁₀H₁₅NO₃)

  • Expected Fragmentation Pattern: Loss of the ethyl group (-29), ethoxy group (-45), and acetyl group (-43) are anticipated fragmentation pathways.

Reactivity and Potential Applications

The chemical structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate offers several avenues for further chemical transformations, making it a versatile synthetic intermediate.

Key Reactive Sites

Reactivity cluster_molecule Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate cluster_reactions Potential Reactions acetyl Acetyl Group (C=O) reduction Reduction to Alcohol acetyl->reduction wittig Wittig Olefination acetyl->wittig alkene Endocyclic Double Bond conjugate_addition Conjugate Addition alkene->conjugate_addition hydrogenation Hydrogenation alkene->hydrogenation carbamate Carbamate Nitrogen deprotection N-Deprotection carbamate->deprotection

Sources

Whitepaper: A Methodical Approach to the Structural Elucidation of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, in-depth methodology for the structural elucidation of ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a substituted heterocyclic compound. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the strategic rationale behind each analytical choice, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

The structural characterization of novel or modified heterocyclic compounds is a critical step in the chemical synthesis pipeline. The title compound, ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, presents a unique combination of functional groups—a carbamate, an α,β-unsaturated ketone, and a tetrahydropyridine core—that requires a multi-faceted analytical approach for unambiguous confirmation. The potential for isomerism, such as the position of the double bond or the acetyl group, necessitates a rigorous and systematic elucidation strategy.

Elucidation Workflow Diagram

G MS Mass Spectrometry (MS) Formula Determine Molecular Formula (e.g., C10H15NO3) MS->Formula Provides NMR1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) Formula->NMR1D Informs IR Infrared (IR) Spectroscopy FuncGroups Identify Key Functional Groups (C=O, C=C) IR->FuncGroups Identifies FuncGroups->NMR1D Corroborates ProtonCarbon Map Proton & Carbon Environments (Chemical Shifts, Multiplicity) NMR1D->ProtonCarbon Defines NMR2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) ProtonCarbon->NMR2D Guides Interpretation Connectivity Establish Atom-to-Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR2D->Connectivity Reveals Structure Final Structure Confirmation Connectivity->Structure Confirms

Caption: A systematic workflow for structural elucidation, starting from foundational mass and functional group analysis and culminating in detailed connectivity mapping via 2D NMR.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity experiments, the elemental composition and the primary functional groups must be established. This foundational data provides the basic building blocks and constraints for the subsequent NMR analysis.

2.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of an unknown compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). This precision allows for the calculation of a unique molecular formula, ruling out other combinations of atoms that might have the same nominal mass. For the title compound, the expected molecular formula is C₁₀H₁₅NO₃.

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.

  • Analysis Parameters:

    • Ionization Mode: Positive ESI, as the molecule can be readily protonated.

    • Mass Range: m/z 50-500.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire the spectrum and identify the [M+H]⁺ (protonated molecule) ion peak.

  • Formula Determination: Use the instrument's software to calculate the most probable molecular formula based on the accurate mass of the [M+H]⁺ ion.

ParameterExpected ValueObservation
Molecular FormulaC₁₀H₁₅NO₃Confirmed by HRMS
Exact Mass197.1052 g/mol [M+H]⁺ found at m/z 198.1125
Mass Error-< 5 ppm
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see distinct absorption bands for the different types of carbonyl groups (carbamate and ketone) and the carbon-carbon double bond. The position of the ketone stretch can provide initial evidence for conjugation.

  • Sample Preparation: Place a small amount of the pure compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-C=O (Carbamate)~1700-1720Strong, characteristic ester-like carbonyl stretch.
C=O (α,β-unsaturated ketone)~1670-1690Strong stretch, frequency lowered due to conjugation with the C=C bond.
C=C (Enone)~1620-1650Medium intensity stretch, confirming the double bond.
C-H (sp³ and sp²)~2850-3100Aliphatic and vinylic C-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each carbon and hydrogen atom and their connectivity. A combination of 1D and 2D experiments is essential for a complete and unambiguous assignment.

3.1. 1D NMR: ¹H and ¹³C Analysis

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR, often run with a DEPT-135 experiment, reveals the number of distinct carbon environments and classifies them as CH, CH₂, or CH₃ groups. This initial data allows for the assembly of molecular fragments.

The following table summarizes the predicted chemical shifts for the proposed structure of ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135
Ethyl Group
O-CH₂~4.15, q, 2H~61.5CH₂
CH₃~1.25, t, 3H~14.5CH₃
Tetrahydropyridine Ring
H-2~4.00, t, 2H~44.0CH₂
H-3~1.80, m, 2H~22.0CH₂
H-4~2.40, t, 2H~28.0CH₂
C-5-~130.0C
H-6~7.50, s, 1H~140.0CH
Acetyl Group
COCH₃~2.30, s, 3H~26.0CH₃
Carbonyls
N-C =O-~155.0C
C =O (Ketone)-~198.0C
3.2. 2D NMR: Assembling the Structure

Trustworthiness & Causality: While 1D NMR suggests the fragments, 2D NMR proves their connectivity. Each 2D experiment is a self-validating system; the correlations observed must be consistent with all other data to be considered valid.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out the spin systems within the molecule, such as the ethyl group and the -CH₂-CH₂-CH₂- chain in the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is the primary method for definitively assigning carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the most powerful experiment for piecing the fragments together, as it reveals long-range connectivity across quaternary carbons and heteroatoms.

The following diagram illustrates the critical HMBC correlations that would unambiguously confirm the structure of ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

G cluster_ring Tetrahydropyridine Core cluster_acetyl Acetyl Group cluster_carbamate Carbamate Group H6 H-6 (~7.50 ppm) C5 C-5 (~130.0 ppm) H6->C5 ²JHC C4 C-4 (~28.0 ppm) H6->C4 ³JHC H4 H-4 (~2.40 ppm) H4->C5 ²JHC C6 C6 H4->C6 ³JHC (Key) Ac_H Acetyl H (~2.30 ppm) Ac_H->C5 ³JHC (Key) Ac_CO Ketone C=O (~198.0 ppm) Ac_H->Ac_CO ²JHC Carb_H Ethyl CH₂ (~4.15 ppm) Carb_CO Carbamate C=O (~155.0 ppm) Carb_H->Carb_CO ²JHC C2 C-2 (~44.0 ppm) Carb_H->C2 ³JHC (Key)

Caption: A map of crucial 2- and 3-bond HMBC correlations (¹H → ¹³C) needed to confirm the molecular backbone and substituent positions.

Analysis of Key Correlations:

  • Acetyl Group Placement: The correlation from the acetyl protons (~2.30 ppm) to the ring carbon C-5 (~130.0 ppm) definitively places the acetyl group at position 5.

  • Ring Connectivity: The correlation from the vinylic proton H-6 (~7.50 ppm) to the aliphatic carbon C-4 (~2.40 ppm) confirms the position of the double bond between C-5 and C-6.

  • Carbamate Linkage: A correlation from the ethyl group's CH₂ protons (~4.15 ppm) to the ring carbon C-2 (~44.0 ppm) confirms the carbamate is attached to the nitrogen, which is in turn bonded to C-2.

Final Structure and Conclusion

By systematically integrating the data from HRMS, FT-IR, and a full suite of NMR experiments, the proposed structure of ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate can be confirmed with a high degree of confidence. The molecular formula is established by HRMS, the key functional groups are identified by IR, and the precise atomic arrangement and stereochemistry are elucidated by the interlocking network of correlations provided by COSY, HSQC, and HMBC experiments. This methodical approach ensures a robust and defensible structural assignment, which is paramount for publication, patent applications, and further development in any chemical science field.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • IUPAC. Standard abbreviations and acronyms. (2016). Pure and Applied Chemistry, 88(10), 1035-1036. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving Structures by NMR. Nature Protocols, 2(10), 2449–2462. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate stands as a key heterocyclic scaffold, a class of molecules renowned for its diverse biological activities and utility as a versatile synthetic intermediate.[1][2][3] The precise arrangement of its acetyl, ethyl carboxylate, and tetrahydropyridine functionalities dictates its reactivity and potential pharmacological profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this target molecule. We will move beyond a simple listing of data, instead focusing on the causality behind experimental choices and demonstrating how a multi-technique spectroscopic approach forms a self-validating system for structural confirmation. This document will detail the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide an authoritative and complete analytical profile.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough examination of the molecule's structure to anticipate its spectroscopic signatures.

Structure: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol

The molecule can be deconstructed into several key functional components, each with characteristic spectroscopic fingerprints:

  • Ethyl Carboxylate Group: This group will produce distinct signals in both NMR (ethyl spin system) and IR (strong C=O stretch).

  • Acetyl Group: A sharp singlet in ¹H NMR and a characteristic ketone C=O stretch in IR are expected.

  • Tetrahydropyridine Ring: This unsaturated heterocyclic core contains both sp² and sp³ hybridized carbons and associated protons, which will be fully mapped using a combination of 1D and 2D NMR techniques. The C=C bond will also be visible in the IR spectrum.

  • N-Carbamate Linkage: The electronic environment of the atoms within and adjacent to the carbamate will influence their chemical shifts in NMR.

Our analytical strategy is to use these techniques in concert to build a complete, validated structural picture.

cluster_Techniques Spectroscopic Techniques cluster_Information Information Yielded NMR NMR Connectivity & 3D Structure Connectivity & 3D Structure NMR->Connectivity & 3D Structure MS MS Molecular Formula & Weight Molecular Formula & Weight MS->Molecular Formula & Weight IR IR Functional Groups Functional Groups IR->Functional Groups Final_Structure Unambiguous Structural Confirmation Connectivity & 3D Structure->Final_Structure Molecular Formula & Weight->Final_Structure Functional Groups->Final_Structure Target_Molecule Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate Target_Molecule->NMR Target_Molecule->MS Target_Molecule->IR

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atom-by-atom connectivity of an organic molecule in solution. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a suite of experiments including ¹H, ¹³C, and 2D NMR (COSY, HSQC) is required for full assignment.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for similar heterocyclic compounds to ensure solubility and avoid overlapping signals.[4][5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

  • 2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments using the instrument's predefined parameter sets to establish ³J(H,H) and ¹J(C,H) correlations, respectively.

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton NMR signals. Chemical shifts are estimated based on analogous structures reported in the literature.[4][5][6]

Assigned Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale / Notes
H-6 (vinyl)~6.5 - 7.0s1HOlefinic proton, deshielded by the adjacent acetyl group.
-O-CH₂ -CH₃ (ethyl)~4.1 - 4.2q2HMethylene protons of the ethyl ester, coupled to the methyl group.
H-2 (ring)~3.5 - 3.7t2HMethylene protons adjacent to the carbamate nitrogen.
H-4 (ring)~2.4 - 2.6t2HAllylic methylene protons, coupled to H-3.
-CO-CH₃ (acetyl)~2.2 - 2.3s3HMethyl protons of the acetyl group.
H-3 (ring)~1.7 - 1.9p2HMethylene protons coupled to both H-2 and H-4.
-O-CH₂-CH₃ (ethyl)~1.2 - 1.3t3HMethyl protons of the ethyl ester, coupled to the methylene group.
Predicted ¹³C NMR Spectrum

Carbon signals are predicted based on known values for similar functional groups and heterocyclic systems.[4][5]

Assigned Carbon(s)Predicted δ (ppm)Rationale / Notes
-C O-CH₃ (acetyl)~197Ketone carbonyl carbon.
-N-C OO- (carbamate)~165Ester carbonyl carbon of the carbamate.
C -5 (ring)~140Quaternary sp² carbon of the double bond, attached to the acetyl group.
C -6 (ring)~135sp² carbon of the double bond, attached to a proton.
-O-C H₂- (ethyl)~60Methylene carbon of the ethyl ester.
C -2 (ring)~44sp³ carbon adjacent to the nitrogen.
C -4 (ring)~28Allylic sp³ carbon.
-CO-C H₃ (acetyl)~25Methyl carbon of the acetyl group.
C -3 (ring)~22sp³ carbon adjacent to C-2 and C-4.
-O-CH₂-C H₃ (ethyl)~14Methyl carbon of the ethyl ester.
2D NMR for Structural Validation

The assignments above must be confirmed using 2D NMR. The COSY experiment will be crucial for validating the proton spin systems within the tetrahydropyridine ring and the ethyl group.

Caption: Expected key correlations in the ¹H-¹H COSY spectrum.

The HSQC experiment provides the final piece of the puzzle by correlating each proton signal directly to the carbon to which it is attached, confirming the assignments in the tables above.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

Rationale and Technique Selection

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. This approach minimizes fragmentation, allowing for the clear observation of the molecular ion and providing a highly accurate mass measurement that can be used to confirm the molecular formula.

Protocol for HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the exact mass to within 5 ppm.

  • Formula Confirmation: Use the instrument's software to calculate the theoretical exact mass for the expected ions (e.g., [M+H]⁺, [M+Na]⁺) and compare it to the experimentally observed mass to confirm the elemental composition.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₀H₁₅NO₃

  • Calculated Exact Mass ([M]): 197.1052

  • Predicted Ion ([M+H]⁺): m/z = 198.1125

  • Predicted Ion ([M+Na]⁺): m/z = 220.0944

The observation of an ion with an m/z value matching one of these predictions to within 0.001 Da would provide very strong evidence for the compound's identity.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule by measuring their characteristic vibrational frequencies.

Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

The following table summarizes the expected key vibrational frequencies.[5][6]

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
~1700 - 1720C=O StretchCarbamate Ester
~1670 - 1690C=O Stretchα,β-Unsaturated Ketone (Acetyl)
~1640 - 1660C=C StretchAlkene
~2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
~1150 - 1250C-O StretchEster

The presence of two distinct carbonyl peaks would be a critical diagnostic feature, confirming the existence of both the carbamate and the acetyl ketone groups.

Conclusion

The structural characterization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity, HRMS confirms the elemental composition with high precision, and IR spectroscopy offers rapid verification of the key functional groups. By following the protocols and interpretive frameworks detailed in this guide, researchers can confidently and unambiguously confirm the structure of this important heterocyclic compound, ensuring the integrity and validity of their scientific findings.

References

  • Milstavienė, V., Kairystė, V., & Mickevičius, V. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available at: [Link]

  • Gomathy, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Rosen, G. M., et al. (2013). Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Royal Society of Chemistry. Available at: [Link]

  • PubChem. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. Available at: [Link]

  • Aridoss, G., et al. (2009). Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. ResearchGate. Available at: [Link]

  • Prabhakar, P. S., et al. (2024). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. Royal Society of Chemistry. Available at: [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. mzCloud. Available at: [Link]

  • PubMed. (1993). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. PubMed. Available at: [Link]

  • ResearchGate. (2017). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. ResearchGate. Available at: [Link]

  • Semantic Scholar. Identification of five newly described bioactive chemical compounds in methanolic extract of Mentha viridis by using gas chromat. Semantic Scholar. Available at: [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Tetrahydropyridine Derivative

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] These compounds have been reported to possess anticancer, anti-inflammatory, antibacterial, and neuroprotective properties, among others.[1][2] Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate emerges from this promising class of N-heterocycles. While its specific pharmacological profile is yet to be fully characterized, its structural features suggest a high potential for biological activity.

This guide is structured not as a review of established facts about this specific molecule, but as a strategic and methodological roadmap for its investigation. As senior application scientists, we recognize that the journey from a novel compound to a well-understood therapeutic lead is paved with rigorous, hypothesis-driven experimentation. Herein, we present a comprehensive framework for elucidating the mechanism of action of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, grounded in the established pharmacology of the broader tetrahydropyridine class.

Part 1: Foundational Screening and Hypothesis Generation

The initial phase of investigation is designed to cast a wide net, identifying the most promising avenues for in-depth mechanistic studies. The selection of these initial screens is informed by the known activities of structurally related tetrahydropyridine derivatives.

Broad-Spectrum Biological Activity Profiling

A panel of in vitro assays should be employed to obtain a preliminary "fingerprint" of the compound's biological effects.

Table 1: Initial Biological Activity Screening Panel

Assay Type Target/Cell Line Primary Endpoint Rationale based on THP Literature
Cytotoxicity PC-3 (prostate cancer), HepG2 (liver cancer), Jurkat (T-lymphoblastic leukemia)IC50 (50% inhibitory concentration)Anticancer properties of THP derivatives.[2][3][4]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesInhibition of TNF-α and IL-6 productionAnti-inflammatory activity of THP derivatives.[1][2][5]
Antibacterial Staphylococcus aureus, Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)Antibacterial and antibiofilm potential of THPs.
Enzyme Inhibition Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE)IC50Neuroprotective potential and activity in neurodegenerative disease models.[6]
Antioxidant Folin-Ciocalteu assay, DPPH radical scavengingTotal antioxidant capacity, EC50General antioxidant properties observed in some heterocyclic compounds.[7]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the effect of the compound on the metabolic activity of cancer cell lines, serving as an indicator of cytotoxicity.

Materials:

  • Cell lines (e.g., PC-3, HepG2, Jurkat)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate in complete medium. Replace the medium in the wells with the compound dilutions and include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Logical Workflow for Initial Screening

The following diagram illustrates the decision-making process following the initial broad-spectrum screening.

G start Synthesized Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate screening Broad-Spectrum Biological Activity Profiling (Table 1) start->screening cytotoxicity Significant Cytotoxicity Observed? screening->cytotoxicity anti_inflammatory Significant Anti-inflammatory Activity? cytotoxicity->anti_inflammatory No cancer_pathway Proceed to In-depth Cancer Mechanism Studies cytotoxicity->cancer_pathway Yes antibacterial Significant Antibacterial Activity? anti_inflammatory->antibacterial No inflammation_pathway Proceed to In-depth Anti-inflammatory Mechanism Studies anti_inflammatory->inflammation_pathway Yes enzyme_inhibition Significant Enzyme Inhibition? antibacterial->enzyme_inhibition No antibacterial_pathway Proceed to In-depth Antibacterial Mechanism Studies antibacterial->antibacterial_pathway Yes no_activity No Significant Activity Observed (Consider structural modification or different assays) enzyme_inhibition->no_activity No enzyme_pathway Proceed to In-depth Enzyme Inhibition Studies enzyme_inhibition->enzyme_pathway Yes

Caption: Decision-making workflow for prioritizing in-depth mechanistic studies based on initial screening results.

Part 2: In-depth Mechanistic Investigation - A Hypothetical Case Study in Oncology

Assuming the initial screening reveals potent cytotoxic activity against a cancer cell line (e.g., PC-3), this section outlines a logical progression of experiments to elucidate the underlying mechanism of action.

Characterizing the Mode of Cell Death

The first step is to determine whether the observed cytotoxicity is due to apoptosis, necrosis, or another form of cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat PC-3 cells with Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Investigating the Apoptotic Pathway

If apoptosis is confirmed, the next step is to determine whether it is mediated by the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Table 2: Differentiating Intrinsic and Extrinsic Apoptotic Pathways

Pathway Key Proteins Experimental Assay
Intrinsic Caspase-9, Caspase-3, Bcl-2 family (Bax, Bcl-2), Cytochrome cWestern blot for cleaved caspases, Bcl-2/Bax ratio, and cytosolic Cytochrome c.
Extrinsic Caspase-8, Caspase-3Western blot for cleaved Caspase-8 and Caspase-3.
Proposed Signaling Pathway and Experimental Validation

Based on the above, a hypothetical signaling pathway can be proposed and subsequently validated.

G cluster_cell Cancer Cell compound Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate bax Bax activation (Test: Western Blot for Bax) compound->bax bcl2 Bcl-2 inhibition (Test: Western Blot for Bcl-2) compound->bcl2 mitochondrion Mitochondrion cytochrome_c Cytochrome c release (Test: Western Blot of cytosolic fraction) mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 activation (Test: Western Blot for cleaved Caspase-9) cytochrome_c->caspase9 caspase3 Caspase-3 activation (Test: Western Blot for cleaved Caspase-3) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by the compound, with suggested validation points.

Part 3: Target Identification and Validation

Once the cellular mechanism is broadly understood, identifying the direct molecular target(s) of the compound is the ultimate goal.

Target Identification Strategies
  • Affinity Chromatography: Immobilize the compound on a solid support to "pull down" binding proteins from cell lysates.

  • Thermal Proteome Profiling (TPP): Identify protein targets by observing changes in their thermal stability upon compound binding.

  • In Silico Docking: Computationally screen the compound against a library of known protein structures to predict potential binding partners.

Target Validation Workflow

Validating a putative target is crucial to confirm its role in the compound's mechanism of action.

G putative_target Identify Putative Target (e.g., from TPP) binding_assay Confirm Direct Binding (e.g., Surface Plasmon Resonance) putative_target->binding_assay knockdown Target Knockdown/Knockout (e.g., siRNA, CRISPR) binding_assay->knockdown phenotype_rescue Assess for Phenotype Rescue (Does knockdown abolish compound's effect?) knockdown->phenotype_rescue validated_target Validated Target phenotype_rescue->validated_target Yes not_validated Target Not Validated (Re-evaluate or investigate other hits) phenotype_rescue->not_validated No

Sources

The Expanding Therapeutic Landscape of Tetrahydropyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety, a nitrogen-containing heterocyclic ring system, is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceutical agents.[1][2][3] Its structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine, provide a versatile framework for the design of novel therapeutic agents.[2] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred extensive research into the synthesis and pharmacological properties of THP derivatives, leading to the development of numerous promising drug candidates.[4] This guide provides an in-depth technical overview of the significant biological activities of tetrahydropyridine derivatives, focusing on their neuroprotective, anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation.

Neuroprotective Activities: A Multi-pronged Approach to Combating Neurodegeneration

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant challenge to modern medicine. Tetrahydropyridine derivatives have emerged as promising candidates for neuroprotection through their ability to modulate multiple pathogenic mechanisms.[5]

Mechanism of Action: Targeting Key Players in Neurodegeneration

The neuroprotective effects of tetrahydropyridine derivatives are often attributed to their multitarget activity, which includes:

  • Enzyme Inhibition: A primary mechanism is the inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE).[5] MAO-B is responsible for the breakdown of dopamine, and its overactivity contributes to oxidative stress and neuronal damage in Parkinson's disease. AChE breaks down acetylcholine, a neurotransmitter crucial for memory and cognition, and its inhibition is a key strategy in Alzheimer's disease treatment.

  • Reduction of Neuroinflammation: These compounds can suppress neuroinflammation by reducing the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

  • Antioxidant Activity: Tetrahydropyridine derivatives can protect neurons from oxidative stress-induced apoptosis by scavenging free radicals.[5]

  • Prevention of Protein Aggregation: Some derivatives have been shown to prevent the aggregation of proteins like amyloid-β, a hallmark of Alzheimer's disease.[5]

A notable example is the development of isatin-tetrahydropyridine hybrids. Isatin, an endogenous indole, and its derivatives exhibit a wide range of biological activities, and their combination with the tetrahydropyridine scaffold has yielded potent, multi-target neuroprotective agents.

Representative Neuroprotective Tetrahydropyridine Derivatives

The following table summarizes key examples of tetrahydropyridine derivatives with demonstrated neuroprotective activity:

Compound ClassTarget(s)Key FindingsReference
Isatin-benzyloxybenzene derivativesMAO-BPotent and selective MAO-B inhibitors with neuroprotective potential in oxidative stress models.
Halogen-substituted isatin–acylhydrazonesMAO-A and MAO-BDual inhibitors that also reduce ROS, TNF-α, and IL-6, with good blood-brain barrier permeability.
Isatin–thiosemicarbazone hybridsAChE, LOX, Aβ toxicityReversed Aβ-induced toxicity, moderately inhibited AChE and LOX, and demonstrated strong antioxidant properties.
Isatin-pyridine oxime hybridsAChEShowed potential for AChE inhibition, offering neuroprotection against neurotoxins.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a standard method for assessing the AChE inhibitory activity of tetrahydropyridine derivatives, based on the Ellman method.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (tetrahydropyridine derivatives)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Add 125 µL of DTNB solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Causality and Self-Validation: The inclusion of a positive control (Donepezil), a known AChE inhibitor, validates the assay's sensitivity and accuracy. A dose-response curve should be generated for each compound to ensure the inhibitory effect is concentration-dependent. The linearity of the reaction rate in the absence of an inhibitor should also be confirmed.

AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction in 96-Well Plate cluster_analysis Data Acquisition & Analysis Test_Compound Test Compound (Varying Conc.) Mix1 Add Test Compound, Buffer, and AChE Test_Compound->Mix1 Buffer Phosphate Buffer (pH 8.0) Buffer->Mix1 AChE AChE Enzyme AChE->Mix1 ATCI Substrate (ATCI) Mix2 Add ATCI and DTNB ATCI->Mix2 DTNB Ellman's Reagent (DTNB) DTNB->Mix2 Incubate Incubate (15 min, 25°C) Mix1->Incubate Incubate->Mix2 Read_Absorbance Measure Absorbance at 412 nm Mix2->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activities: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Tetrahydropyridine derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.

[2][6][7]#### 4.1. Mechanism of Action: Suppressing Pro-inflammatory Mediators

The anti-inflammatory effects of tetrahydropyridine derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines, particularly TNF-α. S[6]ome derivatives may also target the arachidonic acid pathway and the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation.

[2][3]#### 4.2. Representative Anti-inflammatory Tetrahydropyridine Derivatives

The following table presents examples of tetrahydropyridine derivatives with demonstrated anti-inflammatory activity:

Compound ClassTarget/MechanismKey FindingsReference
Pyrrole derivative with a tetrahydropyridine groupTNF-α productionShowed good in vitro and in vivo inhibitory activity on LPS-induced TNF-α production.
N-benzoylamino-1,2,3,6-tetrahydropyridine derivativesNot specifiedPotential anti-inflammatory agents.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

This ex vivo assay is a relevant model for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of TNF-α. This assay measures the ability of a test compound to inhibit LPS-induced TNF-α release in human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy volunteers

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (tetrahydropyridine derivatives)

  • Dexamethasone (positive control)

  • RPMI-1640 medium

  • Centrifuge

  • TNF-α ELISA kit

Procedure:

  • Dilute the whole blood with RPMI-1640 medium.

  • Pre-incubate the diluted blood with various concentrations of the test compounds or dexamethasone for 1 hour at 37°C.

  • Stimulate the cells with LPS for 4-6 hours at 37°C in a CO2 incubator.

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma supernatant.

  • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound.

  • Determine the IC50 value.

Causality and Self-Validation: Dexamethasone, a potent corticosteroid with known anti-inflammatory properties, serves as a robust positive control. A non-stimulated control (blood without LPS) is essential to establish baseline TNF-α levels. The dose-dependent inhibition of TNF-α production by the test compounds provides strong evidence of their anti-inflammatory activity.

Diagram of the LPS-Induced TNF-α Production Assay Workflow

TNF_alpha_Assay_Workflow cluster_prep Preparation & Pre-incubation cluster_stimulation Stimulation & Sample Collection cluster_analysis TNF-α Measurement & Analysis Dilute_Blood Dilute Human Whole Blood Pre_incubate Pre-incubate with Test Compounds Dilute_Blood->Pre_incubate Stimulate_LPS Stimulate with LPS Pre_incubate->Stimulate_LPS Centrifuge Centrifuge Samples Stimulate_LPS->Centrifuge Collect_Plasma Collect Plasma Centrifuge->Collect_Plasma ELISA Measure TNF-α using ELISA Collect_Plasma->ELISA Calculate_Inhibition Calculate % Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the LPS-induced TNF-α production assay in human whole blood.

Conclusion: Future Directions and Therapeutic Potential

The diverse biological activities of tetrahydropyridine derivatives underscore their significant potential in drug discovery and development. The ability to modulate multiple targets simultaneously, as seen in their neuroprotective effects, offers a promising strategy for treating complex multifactorial diseases. Furthermore, their efficacy as anticancer, antimicrobial, and anti-inflammatory agents highlights the versatility of this chemical scaffold.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will be crucial for optimizing the potency and selectivity of these compounds while minimizing off-target effects. *[2][3] Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate rational drug design.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Novel Synthetic Methodologies: The development of efficient and diverse synthetic routes will enable the creation of novel libraries of tetrahydropyridine derivatives for biological screening.

References

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An In-Depth Technical Guide to Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document synthesizes information from analogous structures and established synthetic methodologies to present a scientifically grounded exploration of its synthesis, chemical characteristics, and pharmacological prospects.

Introduction: The Tetrahydropyridine Scaffold in Medicinal Chemistry

The tetrahydropyridine (THP) ring system is a prominent pharmacophore found in a multitude of biologically active natural products and synthetic molecules. Its structural versatility allows for the introduction of various substituents, leading to a broad spectrum of pharmacological activities.[1] Derivatives of tetrahydropyridine have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, highlighting the therapeutic potential of this heterocyclic core.[2] The title compound, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, incorporates key functional groups—an acetyl moiety and an N-ethoxycarbonyl group—that are expected to modulate its biological activity and pharmacokinetic properties.

Proposed Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

A plausible and efficient synthetic route to the target molecule can be envisioned through a multi-step process, commencing with the formation of the tetrahydropyridine core, followed by functionalization of the nitrogen atom. A multicomponent reaction (MCR) approach, such as a modified Hantzsch-type synthesis, offers an atom-economical and convergent strategy for assembling the core structure.[3][4]

Step 1: Multicomponent Synthesis of 5-acetyl-1,2,3,4-tetrahydropyridine

The initial step involves a one-pot condensation of an aldehyde (e.g., formaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate).[4][5] This reaction proceeds through a cascade of intermediates, including Knoevenagel condensation and Michael addition, to yield the tetrahydropyridine ring with the desired acetyl group at the 5-position.[6]

Synthesis_Step_1 reagents Formaldehyde + Ethyl Acetoacetate + Ammonium Acetate intermediate [Intermediate Adducts] reagents->intermediate Multicomponent Condensation product 5-acetyl-1,2,3,4-tetrahydropyridine intermediate->product Cyclization

Caption: Proposed multicomponent synthesis of the tetrahydropyridine core.

Experimental Protocol: Synthesis of 5-acetyl-1,2,3,4-tetrahydropyridine

  • To a round-bottom flask, add formaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol.[4]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the 5-acetyl-1,2,3,4-tetrahydropyridine intermediate.

Causality Behind Experimental Choices: The use of a multicomponent reaction is advantageous due to its efficiency and atom economy. Ethanol is a common and relatively green solvent for such condensations. The purification by column chromatography is a standard method for isolating the desired product from the complex reaction mixture.

Step 2: N-Ethoxycarbonylation of 5-acetyl-1,2,3,4-tetrahydropyridine

The second step involves the introduction of the ethoxycarbonyl group onto the nitrogen atom of the tetrahydropyridine ring. This can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Synthesis_Step_2 start 5-acetyl-1,2,3,4-tetrahydropyridine final_product Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate start->final_product reagent Ethyl Chloroformate + Base (e.g., Triethylamine) reagent->final_product N-Ethoxycarbonylation

Caption: N-Ethoxycarbonylation to yield the final product.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Dissolve the 5-acetyl-1,2,3,4-tetrahydropyridine intermediate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Causality Behind Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of ethyl chloroformate. A non-nucleophilic base is used to avoid competing reactions with the electrophile. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Predicted Chemical Properties and Spectroscopic Data

Based on its structure, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is expected to exhibit the chemical reactivity characteristic of its functional groups: the enone system of the acetyl-tetrahydropyridine ring and the carbamate moiety. The nitrogen lone pair is delocalized into the carbonyl group of the ethoxycarbonyl substituent, reducing its basicity compared to the parent tetrahydropyridine.

Predicted Spectroscopic Data:

Spectroscopic Technique Predicted Key Signals
¹H NMR - Methylene protons of the tetrahydropyridine ring (multiplets).- Protons of the ethyl group (a quartet and a triplet).- Methyl protons of the acetyl group (a singlet).- Olefinic proton on the tetrahydropyridine ring (a singlet or a broad singlet).
¹³C NMR - Carbonyl carbons of the acetyl and ethoxycarbonyl groups.- Olefinic carbons of the tetrahydropyridine ring.- Methylene carbons of the tetrahydropyridine ring and the ethyl group.- Methyl carbon of the acetyl group.
IR (Infrared) Spectroscopy - C=O stretching vibrations for the ketone and the carbamate.- C=C stretching vibration of the enamine system.- C-N and C-O stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Potential Pharmacological Applications

The tetrahydropyridine scaffold is associated with a wide array of biological activities. The presence of the acetyl and N-ethoxycarbonyl groups in the title compound may confer specific pharmacological properties.

  • Anticancer Activity: Many substituted tetrahydropyridines have demonstrated cytotoxic effects against various cancer cell lines.[2][9] The functional groups on the target molecule could potentially interact with biological targets involved in cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The tetrahydropyridine nucleus is a component of several antimicrobial and antifungal agents.[1] Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate could be investigated for its efficacy against a range of pathogens.

  • Anti-inflammatory Properties: Certain tetrahydropyridine derivatives have been shown to possess anti-inflammatory activity.[1] This suggests that the title compound could be a candidate for the development of new anti-inflammatory drugs.

  • Neuropharmacological Activity: The tetrahydropyridine core is present in molecules with activity in the central nervous system.[10] Further investigation could reveal potential applications in the treatment of neurological disorders.

Conclusion

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic pathways outlined in this guide, based on established multicomponent and functionalization reactions, provide a solid foundation for its preparation. The predicted chemical properties and the known pharmacological activities of related tetrahydropyridine derivatives strongly suggest that this compound warrants further investigation for its potential applications in drug discovery. This technical guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel tetrahydropyridine-based compounds.

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Novel Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fascinating journey of tetrahydropyridines (THPs), from their unexpected and notorious entry into the scientific consciousness to their current status as a privileged scaffold in modern drug discovery. We will delve into the pivotal historical moments, the evolution of synthetic strategies, and the ever-expanding pharmacological landscape of these versatile nitrogen-containing heterocycles. This document is designed to be a comprehensive resource, offering not just a historical overview, but also practical, field-proven insights into the synthesis and evaluation of novel THP derivatives.

The Spark of Discovery: A Serendipitous Neurotoxin

The story of modern tetrahydropyridine research begins not with a therapeutic breakthrough, but with a tragic incident in the early 1980s. A group of intravenous drug users in California suddenly developed severe and irreversible symptoms of Parkinson's disease. The cause was traced to a contaminant in a batch of synthetic heroin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .[1] This unfortunate event, however, had a profound and lasting impact on neuroscience and medicinal chemistry.

Scientists quickly discovered that MPTP itself is not the neurotoxin. Instead, it is a prodrug that, after crossing the blood-brain barrier, is metabolized by the enzyme monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[2] MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[3] This discovery provided researchers with an unprecedented tool to model Parkinson's disease in animals, revolutionizing the study of its pathology and the development of new therapies.[4] The "MPTP story" ignited a fervent interest in the chemistry and biology of tetrahydropyridines, a field that had been relatively niche until that point.

The Architectural Blueprint: Isomers and Structural Significance

Tetrahydropyridines are six-membered heterocyclic compounds containing one nitrogen atom and one double bond within the ring. The position of this double bond gives rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[2][5] The 1,2,3,6-tetrahydropyridine isomer, in particular, has garnered significant attention due to its presence in numerous natural products and its utility as a synthetic intermediate for the construction of more complex piperidine-containing molecules.

The tetrahydropyridine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets. The conformational flexibility of the tetrahydropyridine ring, combined with the ability to introduce a wide variety of substituents at different positions, allows for the creation of diverse chemical libraries with a broad spectrum of pharmacological activities.

The Art of Creation: An Evolving Synthetic Arsenal

The synthesis of tetrahydropyridines has undergone a remarkable evolution, driven by the need for more efficient, stereoselective, and environmentally friendly methods.

Classical Approaches: The Foundations of THP Synthesis

Early methods for constructing the tetrahydropyridine ring often involved multi-step sequences with harsh reaction conditions. One of the foundational methods is the Hantzsch dihydropyridine synthesis , first reported in 1881.[6] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be selectively reduced to a tetrahydropyridine.[7][8]

Another classical approach involves the partial reduction of pyridinium salts. This method often suffers from a lack of regioselectivity, leading to mixtures of different tetrahydropyridine isomers and the fully reduced piperidine.

Modern Marvels: Efficiency and Elegance in Synthesis

The demand for structurally diverse and enantiomerically pure tetrahydropyridines has spurred the development of more sophisticated synthetic strategies.

MCRs have emerged as a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[5][9] These reactions are highly atom-economical and often environmentally friendly. A variety of MCRs have been developed for the synthesis of highly substituted tetrahydropyridines, offering a significant advantage over traditional linear synthetic routes.[10][11]

The Diels-Alder reaction , a cornerstone of organic synthesis, has been adapted for the construction of the tetrahydropyridine ring.[12] The aza-Diels-Alder reaction, in which an imine acts as the dienophile, provides a direct route to tetrahydropyridine derivatives.[10] The development of asymmetric versions of this reaction has enabled the synthesis of enantiomerically enriched tetrahydropyridines.

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and tetrahydropyridines are no exception.[13][14] This powerful reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a diene-containing acyclic precursor, leading to the formation of the tetrahydropyridine ring.[15] RCM is particularly useful for the synthesis of tetrahydropyridines with varying ring sizes and substitution patterns.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of the synthesis of novel tetrahydropyridines, we present a detailed protocol for a modern, multicomponent approach.

One-Pot, Five-Component Synthesis of Highly Functionalized Tetrahydropyridines

This protocol is adapted from a reported environmentally friendly method and demonstrates the efficiency of MCRs.[16]

Reaction Scheme:

G reactants β-ketoester + Aromatic Aldehyde + Aromatic Amine catalyst Isopropanol, (S)-Proline Organocatalyst reactants->catalyst One-pot product Highly Functionalized Tetrahydropyridine catalyst->product Room Temperature G Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK MAPK JNK/p38 MAPK Inflammatory_Stimuli->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines AP1->Proinflammatory_Cytokines THP_Derivative Tetrahydropyridine Derivative THP_Derivative->IKK inhibition THP_Derivative->MAPK inhibition Nrf2 Nrf2 Activation THP_Derivative->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects G Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS Ras Growth_Factor_Receptor->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis THP_Kinase_Inhibitor Tetrahydropyridine Kinase Inhibitor THP_Kinase_Inhibitor->PI3K inhibition THP_Kinase_Inhibitor->mTOR inhibition THP_Kinase_Inhibitor->RAF inhibition

Sources

A Technical Guide to the Homologs of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chemical space surrounding Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a molecule featuring the versatile tetrahydropyridine (THP) scaffold. The THP moiety is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the synthetic strategies for accessing the core structure and its principal homologs. We will dissect the critical structure-activity relationships (SAR) that govern the biological effects of these compounds, drawing parallels with well-studied analogs like the dihydropyridines. Furthermore, this guide outlines the potential therapeutic applications, ranging from neurodegenerative disorders to infectious and inflammatory diseases, supported by detailed experimental protocols and workflow visualizations to empower further research and development in this promising area of chemical biology.

Introduction: The Tetrahydropyridine Core Scaffold

The tetrahydropyridine (THP) ring system is a privileged N-heterocyclic scaffold due to its conformational flexibility and its prevalence in bioactive molecules.[1][2] Our lead compound, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (1) , serves as an exemplary starting point for exploring this chemical class. Its structure features an enone system conjugated with the ring nitrogen through a vinylogous amide linkage, an N-1 ethyl carbamate protecting group, and a C-5 acetyl group, all of which are amenable to chemical modification.

  • Chemical Name: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • CAS Number: 1221723-23-4[3]

  • Molecular Formula: C₁₀H₁₅NO₃[3]

  • SMILES: O=C(N1C=C(C(C)=O)CCC1)OCC[3]

The inherent biological relevance of THP derivatives is vast, with documented activities including antimicrobial, anti-inflammatory, antiproliferative, and anticonvulsant effects.[2] Notably, they have been identified as potent ligands for central nervous system targets such as muscarinic and nicotinic acetylcholine receptors, making them highly relevant for research into Alzheimer's and Parkinson's disease.[2] This guide will systematically explore the synthesis and potential of homologs derived from this core structure.

Synthetic Strategies for Tetrahydropyridine Scaffolds

The construction of the tetrahydropyridine ring is a well-trodden path in organic synthesis, with methodologies favoring efficiency, atom economy, and the generation of molecular diversity. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs)

For generating a library of analogs, multicomponent reactions (MCRs) are the strategy of choice.[1] These reactions combine three or more starting materials in a single pot to form a complex product, minimizing purification steps and maximizing efficiency. The Hantzsch dihydropyridine synthesis, while classically used for 1,4-dihydropyridines, provides a conceptual basis for the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and an ammonia source to build the core ring structure. Modern variations of MCRs are often performed under green conditions, utilizing solvent-free, microwave-assisted, or catalyst-free protocols.[1][2]

MCR_Synthesis cluster_reactants Reactants Ketoester β-Ketoester Process One-Pot Condensation (e.g., Hantzsch-type) Ketoester->Process Aldehyde Aldehyde Aldehyde->Process Amine Amine / Ammonia Amine->Process Product Substituted Tetrahydropyridine Process->Product

A generalized workflow for Multicomponent Reaction (MCR) synthesis of THP scaffolds.
Stepwise Synthesis via Cyclic Ketones

A more controlled, stepwise approach often involves the initial formation of a substituted piperidin-4-one, followed by functional group manipulation to introduce the desired unsaturation and substituents. This method offers greater control over regiochemistry and stereochemistry but requires more synthetic steps. A representative synthesis could involve the alkylation of a protected piperidinone enolate, followed by olefination or condensation reactions to build the C-5 acetyl group functionality.[4]

Key Homologous Series and Structural Analogs

Systematic modification of the lead structure (1) allows for a thorough investigation of the chemical space and the fine-tuning of its physicochemical and pharmacological properties. The following sections detail logical points of diversification.

Variation of the N-1 Carboxylate Group (R¹)

The ethyl carbamate at the N-1 position is a critical modulator of the molecule's properties. Homologs can be generated by varying the ester component or replacing the carbamate entirely.

  • Alkyl Esters: Changing the ethyl group to methyl, isopropyl, or tert-butyl can modulate steric hindrance, solubility, and the rate of metabolic hydrolysis.

  • Amides/Sulfonamides: Replacing the ester with an amide or sulfonamide introduces a hydrogen bond donor and significantly alters the electronic character and metabolic stability of the N-1 substituent.

  • N-H Analogs: The complete removal of the carbamate group to yield the N-H tautomer, such as in the related flavor compound 6-acetyl-1,2,3,4-tetrahydropyridine, provides a key structural analog for understanding the role of the N-1 substituent.[5]

Variation of the C-5 Acyl Group (R²)

The acetyl group at C-5 is a key point of interaction for many biological targets. Its electronic properties and size are critical for activity.

  • Alkyl Ketones: Homologation to propionyl or butyryl groups explores the effect of increasing lipophilicity and steric bulk in a potential binding pocket.

  • Aryl Ketones: Introducing a benzoyl group or substituted aryl ketones allows for the exploration of π-π stacking interactions and the introduction of vectors for further substitution.

  • Other Electron-Withdrawing Groups (EWGs): Replacing the acetyl group with isosteric functions like a cyano (-CN) or carboxylate ester (-COOR) group can probe the importance of the carbonyl oxygen as a hydrogen bond acceptor versus the general electron-withdrawing nature of the substituent.

Substitution on the Tetrahydropyridine Ring (R³, R⁴)

Drawing inspiration from the extensive SAR of 1,4-dihydropyridine calcium channel blockers, substitution on the THP ring itself is a proven strategy for modulating activity.[6][7]

  • C-4 Substitution: The introduction of an aryl group at the C-4 position is a cornerstone of DHP activity and is predicted to be a critical modification for THP homologs.[7] The electronic nature of this aryl ring (e.g., bearing electron-withdrawing groups) can dramatically influence binding affinity.[6]

  • C-2, C-6 Substitution: Adding small alkyl groups (e.g., methyl) at these positions can introduce chirality and provide steric constraints that may enhance binding selectivity.

Modification SiteHomologous GroupPredicted Impact on PropertiesRationale
N-1 (R¹) Larger Alkyl Esters (e.g., t-Butyl)Increased metabolic stability, altered solubilitySteric hindrance reduces susceptibility to esterases.
N-1 (R¹) Amides, SulfonamidesIncreased polarity, H-bond donationIntroduces new intermolecular interaction possibilities.
C-5 (R²) Propionyl, BenzoylIncreased lipophilicity, altered binding shapeProbes the size and nature of the receptor binding pocket.
C-4 (R³) Phenyl, NitrophenylPotential for high-affinity bindingMimics the critical 4-aryl motif of DHP drugs.[6][7]
C-6 (R⁴) MethylIntroduces stereocenter, conformational lockCan enhance binding selectivity and reduce off-target effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of THP homologs is governed by a delicate interplay of steric, electronic, and physicochemical properties. By synthesizing and testing the homologous series described above, a detailed SAR map can be constructed.

Key Structure-Activity Relationship points on the THP scaffold.

Key Principles:

  • Hydrogen Bonding: The carbonyl oxygen of the C-5 acetyl group likely acts as a crucial hydrogen bond acceptor. Replacing it with groups that cannot perform this role would be expected to reduce activity. Similarly, replacing a phenolic hydroxyl with a methoxy ether on a substituent can lead to a drop in activity by removing an H-bond donor.[8]

  • Aryl Binding Pocket: As established in related heterocycles, an aryl group at the C-4 position is often required for optimal activity, likely fitting into a specific hydrophobic pocket in the target protein.[6][7]

  • N-1 Substituent: The N-1 position controls the overall electronics of the conjugated system and provides a handle for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Applications

The THP scaffold's versatility makes its homologs candidates for a wide range of therapeutic areas.

  • Neurodegenerative Diseases: Given their activity as muscarinic and nicotinic acetylcholine receptor ligands, THP derivatives are prime candidates for developing treatments for cognitive decline in conditions like Alzheimer's disease.[2]

  • Infectious Diseases: Certain THP derivatives have demonstrated potent antibiofilm activity, particularly against problematic pathogens like Staphylococcus aureus, offering a potential route to combat antibiotic resistance.[9]

  • Inflammatory Disorders: The ability of some THP compounds to inhibit the production of proinflammatory cytokines, such as TNF-α, makes them attractive for development as anti-inflammatory agents.[10]

  • Oncology: The antiproliferative activity noted for many pyridine and related heterocyclic derivatives suggests that THP homologs could be explored as novel anticancer agents.[11][12]

Experimental Protocols

The following protocols provide a template for the synthesis and analysis of THP homologs, emphasizing self-validating procedures that include purification and characterization.

General Synthetic Protocol: Synthesis of a 4-Aryl THP Homolog

This protocol is adapted from established multicomponent reaction methodologies for related heterocycles.

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a β-aminocrotonate derivative (1.0 eq) in ethanol (20 mL).

  • Catalysis: Add a catalytic amount of an organocatalyst, such as 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA), and stir the mixture.[9]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

  • Workup: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent in vacuo.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc, 30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% to 50% EtOAc).[4]

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

General Analytical Protocol
  • Nuclear Magnetic Resonance (NMR): Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the elemental composition (exact mass).

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with a C18 column, typically using a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) as a modifier. Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Conclusion

The Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate scaffold is a launchpad for the development of a rich and diverse library of homologous compounds. By leveraging efficient synthetic methodologies, particularly multicomponent reactions, and applying established principles of structure-activity relationships, researchers can rationally design and synthesize novel THP derivatives. The broad spectrum of biological activities associated with this scaffold underscores its significant potential in addressing unmet needs in neurology, infectious disease, and oncology. The protocols and insights provided in this guide serve as a foundational resource for scientists dedicated to exploring this promising area of medicinal chemistry.

References

  • Stadler, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]
  • ResearchGate. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]
  • Kumar, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. National Institutes of Health. [Link]
  • ResearchGate. (2010). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. [Link]
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  • PubMed. (2014). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. [Link]
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  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
  • PubMed. (1993). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. [Link]
  • ResearchGate. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]
  • ResearchGate. (2017). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. [Link]
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"theoretical properties of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] This guide provides a comprehensive theoretical exploration of this molecule, addressing a notable gap in the existing scientific literature. By leveraging established computational chemistry methodologies, we will delineate its structural, electronic, and physicochemical properties. This document serves as a foundational resource for researchers, offering a predictive framework to guide future experimental investigations and drug discovery efforts centered on this promising, yet understudied, chemical entity.

Introduction and Significance

The tetrahydropyridine (THP) nucleus is a privileged scaffold in drug development, forming the core of a wide array of pharmacologically active agents with applications ranging from neuroprotective to anticancer and anti-inflammatory therapies.[1][2] The specific molecule of interest, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, incorporates key functional groups—an N-ethoxycarbonyl group and a C5-acetyl substituent—that are anticipated to modulate its physicochemical properties and biological activity. The N-acyl group can influence the molecule's conformational flexibility and its potential as a hydrogen bond acceptor, while the acetyl group introduces a potential site for metabolic transformation and further chemical modification.

Despite the prevalence of the THP scaffold, a detailed theoretical and experimental characterization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is conspicuously absent from the current body of scientific literature. This guide aims to rectify this by providing a robust theoretical analysis, thereby laying the groundwork for its synthesis, characterization, and evaluation as a potential therapeutic agent.

Molecular Structure and Conformational Analysis

The structural integrity and biological activity of a molecule are intrinsically linked to its three-dimensional conformation. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, the tetrahydropyridine ring is expected to adopt a half-chair conformation, similar to other tetrahydropyridine derivatives.[3] The N-ethoxycarbonyl group introduces the possibility of rotational isomers (rotamers) around the N-C(O) bond, which can significantly impact the molecule's overall shape and its interactions with biological targets.

Computational Protocol for Conformational Analysis:

A thorough conformational search would be the first step in a computational workflow. This can be achieved through:

  • Initial Structure Generation: A 2D sketch of the molecule would be converted into a 3D structure using molecular modeling software.

  • Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search using a suitable force field (e.g., MMFF94) would be performed to identify low-energy conformers.

  • Quantum Mechanical (QM) Optimization and Energy Refinement: The low-energy conformers identified from the MM search would then be subjected to geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This approach has been successfully applied to similar heterocyclic systems.[4]

Visualization of Conformational Search Workflow:

A 2D Structure of Ethyl 5-acetyl- 1,2,3,4-tetrahydropyridine-1-carboxylate B 3D Model Generation A->B C Molecular Mechanics (MM) Conformational Search B->C D Identification of Low-Energy Conformers C->D E Quantum Mechanical (QM) Geometry Optimization (DFT/B3LYP) D->E F Refined Conformational Energies and Structures E->F

Caption: Workflow for Conformational Analysis.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). While experimental determination is the gold standard, computational methods provide reliable predictions.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueComputational Method
Molecular Weight 197.24 g/mol N/A
Molecular Formula C10H15NO3N/A
XLogP3 1.2ALOGPS
Hydrogen Bond Donors 0ALOGPS
Hydrogen Bond Acceptors 3ALOGPS
Rotatable Bonds 3ALOGPS
Topological Polar Surface Area 46.6 ŲALOGPS

Note: The predicted values are obtained from publicly available cheminformatics tools and should be experimentally verified.

Predicted Spectroscopic Data:

Computational chemistry can also predict spectroscopic data, which is invaluable for the characterization of novel compounds.

  • ¹H and ¹³C NMR: DFT calculations can predict the chemical shifts of protons and carbons. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, characteristic signals would be expected for the ethyl group, the acetyl group, and the protons of the tetrahydropyridine ring. The predicted spectra can be compared with experimental data for structural verification.

  • Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the carbonyl groups (ester and ketone) and the C-N and C-O bonds can be calculated. These predictions can aid in the interpretation of experimental IR spectra.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its ability to participate in intermolecular interactions.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: The region of the molecule with the highest electron density, susceptible to electrophilic attack.

  • LUMO: The region of the molecule with the lowest electron density, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). This map is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules.

Visualization of Theoretical Property Calculation Workflow:

cluster_0 Input cluster_1 Computational Analysis (DFT) cluster_2 Output & Interpretation A Optimized 3D Structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate B Frontier Molecular Orbital (HOMO/LUMO) Calculation A->B C Molecular Electrostatic Potential (MEP) Mapping A->C D Spectroscopic (NMR, IR) Prediction A->D E Reactivity Prediction (Electrophilic/Nucleophilic Sites) B->E F Intermolecular Interaction Potential C->F G Predicted Spectroscopic Data D->G

Caption: Workflow for Calculating Theoretical Properties.

Potential Biological Activity and In Silico Screening

The tetrahydropyridine scaffold is associated with a wide range of biological activities.[1][2] Given the structural features of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, it is plausible that it could exhibit activity in areas such as:

  • Neuropharmacology: Many tetrahydropyridine derivatives interact with receptors and enzymes in the central nervous system.[1]

  • Anticancer Activity: The tetrahydropyridine core has been incorporated into molecules with cytotoxic effects on cancer cell lines.[2]

  • Anti-inflammatory Effects: Some N-substituted tetrahydropyridines have shown potential as anti-inflammatory agents.[2]

In Silico Screening Protocol:

To explore the potential biological targets of this molecule, a virtual screening approach can be employed:

  • Target Selection: Based on the activities of similar compounds, a panel of relevant protein targets would be selected.

  • Molecular Docking: The optimized 3D structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate would be docked into the binding sites of the selected targets. Docking simulations predict the binding affinity and the binding mode of the ligand.[5][6]

  • Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to refine the binding affinity predictions.

  • ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing an early assessment of its drug-likeness.

Proposed Experimental Validation

The theoretical predictions outlined in this guide provide a strong foundation for experimental work. The following experimental studies are recommended to validate the computational findings:

  • Chemical Synthesis: Development of a robust synthetic route to obtain a pure sample of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is the first critical step. Multi-component reactions are often employed for the synthesis of tetrahydropyridine derivatives.[1][7][8]

  • Spectroscopic Characterization:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the chemical structure and stereochemistry.

    • IR Spectroscopy: To identify the characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To obtain an unambiguous determination of the solid-state conformation and to validate the computationally predicted geometry.[3]

  • In Vitro Biological Assays: Based on the in silico screening results, the compound should be tested in relevant biological assays to confirm its activity and to determine its potency (e.g., IC₅₀ or EC₅₀ values).

Conclusion

While Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate remains a largely unexplored molecule, this in-depth theoretical guide provides a comprehensive roadmap for its future investigation. The computational methodologies and predictive analyses presented herein offer valuable insights into its structural, physicochemical, and electronic properties, as well as its potential for biological activity. This document is intended to serve as a catalyst for further research, enabling scientists in academia and the pharmaceutical industry to unlock the full potential of this promising tetrahydropyridine derivative.

References

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

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  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. MDPI. [Link]

  • An Affordable and Eco-friendly Method for Pseudo-five-component Synthesis of Tetrahydropyridines Using Gum Arabic-OPO3H2 as a Natural-based Catalyst. Organic Chemistry Research. [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Synthesis, cytotoxic activity, and computational analysis of N10-substituted acridone analogs. ResearchGate. [Link]

  • Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. International Journal of Pharmaceutical Sciences. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Institutes of Health. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. ResearchGate. [Link]

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Methodological & Application

The Versatile Synthon: Application Notes for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] Among these, the tetrahydropyridine framework serves as a cornerstone for the development of novel therapeutic agents. This application note delves into the synthetic utility of a highly functionalized and versatile building block: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate .

This compound, bearing a strategic arrangement of functional groups, is a potent intermediate for the construction of complex molecular architectures. Its core structure features a cyclic β-enaminone system, a key reactive motif that opens avenues for a diverse range of chemical transformations. The presence of the N-ethoxycarbonyl group provides stability and modulates the reactivity of the heterocyclic ring, while the acetyl group at the 5-position serves as a versatile handle for further derivatization.

This guide provides an in-depth exploration of the plausible synthesis of this valuable building block and detailed protocols for its application in the construction of medicinally relevant fused heterocyclic systems, namely pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines. These protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to leverage the full potential of this synthon in their synthetic endeavors.

Physicochemical Properties and Characterization Data

While a comprehensive public database on the specific properties of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is limited, the following table outlines the expected physicochemical properties and key spectroscopic data based on its chemical structure and analogy to similar compounds.[3]

PropertyExpected Value/Characteristics
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)
¹H NMR (CDCl₃) δ (ppm): ~4.2 (q, 2H, OCH₂CH₃), ~3.6 (t, 2H), ~2.5 (t, 2H), ~2.3 (s, 3H, COCH₃), ~2.2 (m, 2H), ~1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~195 (C=O, acetyl), ~170 (C=O, carbamate), ~155 (C), ~100 (C), ~62 (OCH₂), ~45 (CH₂), ~30 (CH₂), ~25 (CH₂), ~20 (CH₃, acetyl), ~15 (CH₃, ethyl)
IR (KBr) ν (cm⁻¹): ~1700-1720 (C=O, carbamate), ~1650-1670 (C=O, acetyl), ~1600-1620 (C=C)

Proposed Synthesis of the Core Scaffold

The synthesis of functionalized tetrahydropyridines can be efficiently achieved through multicomponent reactions (MCRs), which offer atom economy and operational simplicity.[1][4] A plausible and efficient route to Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a one-pot, three-component reaction as outlined below. This proposed synthesis leverages the principles of established methodologies for tetrahydropyridine synthesis.[4]

Reaction Scheme: A Multicomponent Approach

Synthetic_Scheme cluster_reactants Reactants cluster_product Product R1 Ethyl Acetoacetate P Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate R1->P One-pot, Lewis Acid Catalyst (e.g., Yb(OTf)₃), Reflux R2 Formaldehyde R2->P One-pot, Lewis Acid Catalyst (e.g., Yb(OTf)₃), Reflux R3 Ethyl 3-aminocrotonate R3->P One-pot, Lewis Acid Catalyst (e.g., Yb(OTf)₃), Reflux

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Formaldehyde (37% solution in water, 2.2 equiv)

  • Ethyl 3-aminocrotonate (1.0 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Ethanol (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 equiv), ethyl 3-aminocrotonate (1.0 equiv), and anhydrous ethanol.

  • Add Ytterbium(III) triflate (10 mol%) to the mixture. The use of a Lewis acid catalyst is crucial for promoting the cascade of reactions.

  • Slowly add formaldehyde solution (2.2 equiv) to the stirred mixture at room temperature. An initial mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: This strategy is chosen for its efficiency, combining multiple transformations in a single operation, which saves time and resources.[1]

  • Lewis Acid Catalysis: Yb(OTf)₃ is a mild and effective Lewis acid that can catalyze the Knoevenagel condensation and subsequent Michael addition and cyclization steps.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction, as it is polar enough to dissolve the reactants and catalyst, and has an appropriate boiling point for the reflux conditions.

  • Aqueous Workup: This is necessary to remove the water-soluble catalyst and any unreacted formaldehyde.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any side products or unreacted starting materials.

Application in the Synthesis of Fused Heterocycles

The true synthetic power of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate lies in the reactivity of its cyclic β-enaminone moiety. This system possesses both nucleophilic (at the β-carbon and nitrogen) and electrophilic (at the acetyl carbonyl) sites, making it an ideal precursor for the construction of fused heterocyclic rings.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as kinase inhibitors and anticancer agents.[5][6][7] The following protocol details the synthesis of a pyrazolo[3,4-b]pyridine derivative from the title compound.

Pyrazole_Synthesis start Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Hydrazine Hydrate step1 Condensation Acetic Acid (cat.), Ethanol, Reflux start->step1 product Ethyl 3,6-dimethyl-3,4,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate step1->product

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (1.0 equiv) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid. The acid catalyzes the initial condensation between the acetyl group and hydrazine.

  • Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Mechanistic Rationale: The reaction proceeds via an initial condensation of the acetyl carbonyl with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the enamine double bond, followed by tautomerization, affords the stable aromatic pyrazole ring.

Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

Isoxazolo[5,4-b]pyridines are another class of heterocyclic compounds with promising biological activities, including antimicrobial and antiproliferative properties.[8][9][10][11] The enaminone functionality of the title compound can be harnessed to construct this fused ring system.

Isoxazole_Synthesis start Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Hydroxylamine Hydrochloride step1 Condensation & Cyclization Sodium Acetate, Ethanol, Reflux start->step1 product Ethyl 3,6-dimethyl-3,4,6,7-tetrahydro-isoxazolo[5,4-b]pyridine-1-carboxylate step1->product

Caption: Workflow for isoxazolo[5,4-b]pyridine synthesis.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium acetate (2.0 equiv)

  • Ethanol

  • Water

Procedure:

  • To a solution of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv). Sodium acetate acts as a base to liberate free hydroxylamine.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to give the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazolo[5,4-b]pyridine derivative.

Scientific Justification: This synthesis follows a well-established route for isoxazole formation from 1,3-dicarbonyl compounds or their vinylogous equivalents. The reaction begins with the formation of an oxime from the acetyl group and hydroxylamine. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the oxime oxygen onto the enamine system, followed by dehydration to yield the aromatic isoxazole ring.

Conclusion and Future Outlook

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a highly promising and versatile building block for organic synthesis. Its efficient, plausible synthesis via a multicomponent reaction makes it an accessible starting material for a wide range of applications. The strategic placement of the N-ethoxycarbonyl protecting group and the reactive β-enaminone system allows for controlled and predictable transformations.

The detailed protocols provided herein for the synthesis of pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines showcase the utility of this synthon in constructing medicinally relevant heterocyclic scaffolds. These application notes are intended to serve as a practical guide for researchers in academia and industry, enabling the exploration of novel chemical space and the development of new therapeutic agents. Further investigations into the reactivity of this compound, including its participation in cycloaddition reactions and reactions with other bifunctional nucleophiles, are anticipated to unveil even broader synthetic applications.

References

  • (No author given). CN111675660B - A kind of preparation method of synthesizing Palbociclib intermediate and .... Google Patents.
  • (No author given). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health. Available at: [Link]

  • (No author given). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. Available at: [Link]

  • (No author given). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

  • (No author given). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

  • (No author given). Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]

  • (No author given). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central. Available at: [Link]

  • (No author given). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • (No author given). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. PubMed Central. Available at: [Link]

  • (No author given). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]

  • (No author given). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • (No author given). Reaction of dianions of acyclic .beta.-enamino ketones with electrophiles. 3. Nitriles: synthesis of pyridine and pyrimidine derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • (No author given). Beyond Acetylferrocene: The Synthesis and NMR Spectra of a Series of Alkanoylferrocene Derivatives. ResearchGate. Available at: [Link]

  • (No author given). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (No source name given). Available at: [Link]

  • (No author given). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • (No author given). Reaction of N-Ethoxycarbonyl 3-acetyl-1,4,5,6-tetrahydropyridine with 1,3-N,N-bis-nucleophiles: a facile access to novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • (No author given). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. Available at: [Link]

  • (No author given). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. ResearchGate. Available at: [Link]

  • (No author given). ChemInform Abstract: Synthesis of New Isoxazolo(5,4‐b)pyridine Derivatives.. Sci-Hub. Available at: [Link]

  • (No author given). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • (No author given). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (No date). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • (No author given). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • (No author given). One-Step Synthesis of 5-Acetyl-1,3-dibenzyl-5-(ethoxycarbonyl)-3,4,5,6-tetrahydropyrimidinium Nitrate. ResearchGate. Available at: [Link]

  • (No author given). [4+1] Cycloaddition reactions of isonitriles and tetrazines.. ResearchGate. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Available at: [Link]

  • (No author given). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (No source name given). Available at: [Link]

  • (No author given). Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. ResearchGate. Available at: [Link]

  • Gonzalez, E. (No date). The Electrophilic Cyclization Mechanism and its Applications. Longdom Publishing. Available at: [Link]

  • (No author given). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Available at: [Link]

  • (No author given). 16.6 Cycloaddition Reactions. YouTube. Available at: [Link]

  • (No author given). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PubMed Central. Available at: [Link]

  • (No author given). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • (No author given). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Available at: [Link]

  • (No author given). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PubMed Central. Available at: [Link]

  • (No author given). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • (No author given). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. PubMed. Available at: [Link]

  • (No author given). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PubMed Central. Available at: [Link]

  • Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics. Available at: [Link]

  • (No author given). Examples of marketed pyrazolopyridine drugs.. ResearchGate. Available at: [Link]

  • (No author given). Scheme 1 Reactions between the six-membered cyclic imine 1 and sulfonyl chlorides 3-6.. ResearchGate. Available at: [Link]

Sources

Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The tetrahydropyridine scaffold is a key structural motif in a variety of biologically active molecules. This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Significance of Tetrahydropyridine Derivatives

Tetrahydropyridines are six-membered nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the synthesis of numerous natural products and pharmaceutical agents. Their structural framework is found in compounds exhibiting a wide range of biological activities, including but not limited to, neuroprotective, anti-inflammatory, and antimicrobial properties. The targeted synthesis of substituted tetrahydropyridines, such as the title compound, is therefore of significant interest for the development of novel therapeutics.

This protocol outlines a plausible and robust synthetic route to Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, leveraging a multicomponent reaction strategy. Such reactions are advantageous for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.

Proposed Synthetic Pathway: A Multicomponent Approach

The synthesis of the target molecule can be envisioned through a variation of the Hantzsch pyridine synthesis or a related multicomponent condensation reaction. This approach involves the reaction of an aldehyde, a β-ketoester, and a nitrogen source. For the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a logical selection of starting materials would be ethyl acetoacetate, formaldehyde, and a suitable nitrogen-containing component that can also introduce the ethyl carbamate moiety. A plausible one-pot reaction is proposed, followed by purification and characterization.

Experimental Protocol

Materials and Instrumentation

Reagents:

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Ethyl acetoacetateC₆H₁₀O₃130.14≥99%Sigma-Aldrich
Formaldehyde (37% in H₂O)CH₂O30.03ACS reagentFisher Scientific
Ethyl carbamate (Urethane)C₃H₇NO₂89.09≥99%Acros Organics
Ammonium acetateC₂H₇NO₂77.08≥98%Alfa Aesar
Ethanol (anhydrous)C₂H₆O46.07≥99.5%VWR Chemicals
Ethyl acetateC₄H₈O₂88.11HPLC gradeFisher Scientific
HexaneC₆H₁₄86.18HPLC gradeFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37For synthesisMerck

Instrumentation:

  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz or equivalent, for ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR or equivalent, with ATR accessory.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS or equivalent, for mass determination.

  • Melting Point Apparatus: Stuart SMP30 or equivalent.

  • Thin Layer Chromatography (TLC): Silica gel 60 F₂₅₄ plates (Merck).

  • Column Chromatography: Silica gel 60 (0.040-0.063 mm, Merck).

Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

This procedure is based on established principles of multicomponent reactions for tetrahydropyridine synthesis.[1][2]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.0 equivalents), formaldehyde (1.1 equivalents of a 37% aqueous solution), and ethyl carbamate (1.0 equivalent).

  • Add anhydrous ethanol (100 mL) as the solvent.

  • To this mixture, add ammonium acetate (1.2 equivalents) as a catalyst and nitrogen source.[3]

Causality behind Experimental Choices:

  • Ethyl acetoacetate serves as the β-ketoester, providing the acetyl group and part of the pyridine ring.

  • Formaldehyde acts as the aldehyde component in this multicomponent reaction.

  • Ethyl carbamate is proposed as the source for both the nitrogen atom of the ring and the N-ethoxycarbonyl group.

  • Ammonium acetate facilitates the reaction by providing ammonia in situ, a common component in Hantzsch-type syntheses, and its acidic nature can catalyze the condensation steps.[4]

  • Ethanol is a common and effective solvent for these types of condensation reactions.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

  • Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting with 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a viscous oil or a low-melting solid.

Characterization and Data Analysis

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), acetyl group (singlet), and protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns will be indicative of the ring structure.[5]
¹³C NMR Resonances for the carbonyl carbons of the acetyl and carbamate groups, carbons of the ethyl group, and the sp² and sp³ hybridized carbons of the tetrahydropyridine ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the acetyl group (~1660 cm⁻¹), the C=O stretching of the carbamate (~1700 cm⁻¹), and C-N and C-O stretching vibrations.[6]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound (C₁₀H₁₅NO₃, M.W. = 197.23 g/mol ).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]

  • Ethyl Acetoacetate: Combustible liquid. Avoid contact with skin and eyes.[8][9][10]

  • Formaldehyde: Toxic and a known carcinogen. Handle with extreme care to avoid inhalation of vapors.[7]

  • Ethyl Carbamate: Carcinogen. Avoid inhalation and skin contact.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Reactants: - Ethyl acetoacetate - Formaldehyde - Ethyl carbamate - Ammonium acetate - Ethanol B 2. Reflux (6-8 hours) A->B Heat C 3. Solvent Removal B->C D 4. Extraction with Ethyl Acetate C->D E 5. Drying and Concentration D->E F 6. Column Chromatography E->F G 7. Characterization (NMR, IR, MS) F->G H Final Product

Caption: Synthetic workflow for the preparation of the target compound.

Proposed Reaction Mechanism

Reaction_Mechanism Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_B Knoevenagel Condensation Ethyl Acetoacetate->Intermediate_B Formaldehyde Formaldehyde Intermediate_A Iminium Ion Formation Formaldehyde->Intermediate_A Formaldehyde->Intermediate_B Ethyl Carbamate Ethyl Carbamate Ethyl Carbamate->Intermediate_A Intermediate_C Michael Addition Intermediate_A->Intermediate_C Intermediate_B->Intermediate_C Intermediate_D Cyclization & Dehydration Intermediate_C->Intermediate_D Product Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate Intermediate_D->Product

Caption: A plausible mechanistic pathway for the multicomponent reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures a robust and reproducible process.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an overview. RSC Advances, 4(98), 54282–54299. [Link]

  • Saikia, P., & Laskar, D. D. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, 49B, 124-137. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Patel, H. M., Patel, K. D., & Patel, H. D. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(6), 1-5.
  • Professor Dave Explains. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2007). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Bioinorganic Chemistry and Applications, 2007, 24654. [Link]

  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]

  • Iliyasov, S. A., Fedyanin, I. V., Dotsenko, V. V., & Krivokolysko, S. G. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4410. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). The synthesis of different Hantzsch 1,4‐dihydropyridine derivatives, pyridines and polyhydroquinolines. Journal of the Iranian Chemical Society, 11, 1325-1345.
  • Ellman, J. A., & Bergman, R. G. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(7), 3290–3293. [Link]

  • Aiello, D., Jonas, H., Carbone, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7484. [Link]

  • Khumalo, H. M., Mphahlele, M. J., & Maluleka, M. M. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-25. [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 1,4,5,6-tetrahydropyridine derivatives by Mannich reaction. [Link]

  • Khumalo, H. M., Mphahlele, M. J., & Maluleka, M. M. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-25. [Link]

  • Patel, H. M., Patel, K. D., & Patel, H. D. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170211. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. [Link]

  • Aiello, D., Jonas, H., Carbone, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7484. [Link]

  • Google Patents. (n.d.).
  • Aceto. (2013, February 12). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-425. [Link]

Sources

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate: A Prospective Research Tool – Gaps in Current Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An extensive review of the current scientific literature reveals a significant gap in detailed research and application data specifically for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate . While the broader class of tetrahydropyridine derivatives is a subject of considerable scientific inquiry, this particular molecule remains largely uncharacterized in terms of its utility as a specific research tool.

The following guide has been constructed by drawing parallels from research on structurally related tetrahydropyridine and tetrahydropyrimidine analogs. The protocols and applications described herein are intended to serve as a foundational framework for researchers interested in exploring the potential of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. It is imperative that researchers independently validate and optimize these methodologies for the specific compound of interest.

Application Notes: The Potential of Tetrahydropyridine Scaffolds in Research

The tetrahydropyridine core is a key pharmacophore found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant attention in drug discovery and chemical biology due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and neuroprotective properties.[1] The functionalization of the tetrahydropyridine ring, as seen with the acetyl and ethyl carboxylate groups in the target molecule, can significantly influence its biological activity and potential applications as a research tool.

Potential Research Applications (Hypothesized)

Based on the activities of related compounds, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate could potentially be investigated for:

  • Antibacterial and Antifungal Activity: Tetrahydropyrimidine derivatives have demonstrated notable antibacterial and antifungal properties.[2] The unique substitution pattern of the target molecule warrants investigation against various microbial strains.

  • Antioxidant Properties: Certain tetrahydropyridine derivatives have been explored for their antioxidant capabilities.[3]

  • Enzyme Inhibition: The core scaffold is present in various enzyme inhibitors. Screening against a panel of relevant enzymes could uncover specific inhibitory activities.

  • Synthetic Building Block: This molecule can serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds and potential drug candidates.

Protocols for Investigation (Adapted from Related Compounds)

The following protocols are generalized from methodologies used for other tetrahydropyridine and tetrahydropyrimidine derivatives. These are starting points and will require significant optimization.

Protocol 1: General Synthesis of Tetrahydropyridine Derivatives

The synthesis of tetrahydropyridine scaffolds can often be achieved through multi-component reactions, which are efficient in terms of atom economy and time.[1][4] A common approach involves the condensation of an amine, a carbonyl compound, and an active methylene compound.

Example Synthetic Scheme (Conceptual):

A plausible synthetic route could involve a variation of the Hantzsch pyridine synthesis or other condensation reactions. For instance, the reaction of ethyl benzoylacetate with formaldehyde and a primary amine has been used to generate 1,2,3,4-tetrahydropyridine structures.[5]

Illustrative Synthetic Workflow:

G reagents β-ketoester + Aldehyde + Amine condensation Multicomponent Condensation Reaction (e.g., Hantzsch-like) reagents->condensation intermediate Dihydropyridine Intermediate condensation->intermediate reduction Reduction intermediate->reduction product Tetrahydropyridine Product reduction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Conceptual workflow for the synthesis of a tetrahydropyridine derivative.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methods to assess the minimum inhibitory concentration (MIC) of a novel compound against bacterial strains.

Materials:

  • Test compound (Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution Series: Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • Test compound dissolved in methanol.

  • DPPH solution in methanol.

  • Ascorbic acid (as a positive control).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Solutions: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation (Hypothetical)

Should experimental data be generated for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, it should be presented in a clear and organized manner.

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
AppearanceTo be determined
Melting PointTo be determined
SolubilityTo be determined

Table 2: Hypothetical Biological Activity Summary

AssayTargetResult (e.g., IC50, MIC)
AntibacterialS. aureusTo be determined
AntibacterialE. coliTo be determined
AntifungalC. albicansTo be determined
AntioxidantDPPH ScavengingTo be determined

Conclusion and Future Directions

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate represents an under-explored molecule within a class of compounds known for their rich chemical and biological diversity. The lack of specific data necessitates foundational research to characterize its properties and potential applications. The protocols and conceptual frameworks provided here offer a starting point for such investigations. Future work should focus on establishing a reliable synthetic route, followed by a systematic screening for biological activities. Such studies will be crucial in determining the value of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a novel research tool.

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Institutes of Health. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2023). National Institutes of Health. [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). National Institutes of Health. [Link]

  • Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. (n.d.). ResearchGate. [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (n.d.). ResearchGate. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. (n.d.). ResearchGate. [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. [Link]

  • Ethyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: The Tetrahydropyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of bioactive molecules.[1][2][3] Found within the intricate structures of natural alkaloids and at the core of numerous synthetic pharmaceutical agents, its structural simplicity and chemical versatility make it an invaluable scaffold in drug design and discovery.[1][4][5] The THP framework is not merely a passive structural element; its conformational flexibility and ability to engage in crucial hydrogen bonding and other non-covalent interactions allow for potent and selective modulation of various biological targets. This has led to the development of THP derivatives with a vast spectrum of pharmacological activities, including neuroprotective, antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8]

This guide provides an in-depth exploration of the applications of tetrahydropyridines in medicinal chemistry. It moves beyond a simple survey of activities to offer detailed protocols and the scientific rationale behind the experimental design, empowering researchers to effectively synthesize, evaluate, and optimize this privileged scaffold in their drug development programs.

Section 1: Key Therapeutic Applications & Mechanistic Insights

The true value of a chemical scaffold is defined by its therapeutic impact. Tetrahydropyridines have proven instrumental across several critical disease areas.

Neurodegenerative Disorders: From Neurotoxin to Neuroprotection

The story of tetrahydropyridines in neuroscience is a fascinating example of how a toxin can illuminate a path toward therapy. The accidental discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces Parkinson's-like symptoms in humans revolutionized our understanding of the disease.[9][10] MPTP itself is not the toxic agent; it is a prodrug that crosses the blood-brain barrier and is metabolized by the enzyme Monoamine Oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration, leading to cell death.

This mechanism has made MAO-B a prime target for therapeutic intervention in Parkinson's disease, and THP derivatives have been developed as potent MAO inhibitors.[4] Beyond MAO inhibition, THP-based compounds are also being explored as selective ligands for nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive processes and are relevant targets for Alzheimer's disease.[4]

MPTP_Metabolism cluster_BBB Blood-Brain Barrier MPTP MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) MPDP MPDP+ (Dihydropyridinium ion) MPTP->MPDP MAO-B (in Glial Cells) MPP MPP+ (Toxic Metabolite) MPDP->MPP Oxidation Neuron Dopaminergic Neuron Death MPP->Neuron   Inhibits Mitochondrial   Complex I

Caption: Metabolic activation of the pro-neurotoxin MPTP.

Antimicrobial & Antibiofilm Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrahydropyridine derivatives have emerged as a promising class of compounds, particularly against Gram-positive bacteria such as Staphylococcus aureus.[6] Their mechanism of action is often multifaceted; they can disrupt the bacterial cell membrane and, crucially, inhibit the formation of biofilms.[6]

Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. THP derivatives have been shown to interfere with the early stages of bacterial adherence to surfaces and disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation.[6] This dual action—direct antibacterial activity and biofilm disruption—makes them particularly attractive candidates for further development.

Anti-inflammatory and Anticancer Agents

Chronic inflammation is a key driver of many diseases, including cancer. Tetrahydropyridines have demonstrated significant anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines like TNF-α.[5][7][11] This activity is closely linked to their potential as anticancer agents. The FDA-approved chemotherapeutic drug Vinblastine, for instance, contains a complex tetrahydropyridine-related core structure and is used to treat various lymphomas and solid tumors.[5] Modern research focuses on designing simpler THP derivatives that exhibit selective cytotoxicity against malignant cells, aiming to create more effective treatments with fewer side effects.[5][8][12]

Section 2: Synthesis Protocol: Multicomponent Assembly of Tetrahydropyridines

Rationale: To efficiently explore the vast chemical space of THP derivatives, classical multi-step syntheses are often too slow and laborious. Multicomponent reactions (MCRs) have become the strategy of choice, allowing for the rapid, one-pot assembly of complex molecules from simple starting materials.[1][3][4] This approach is highly valued in medicinal chemistry for its efficiency, atom economy, and the ease with which it can generate diverse libraries of compounds for screening.[1][7] The following protocol describes a robust and widely used MCR for synthesizing highly functionalized tetrahydropyridines.[4][6]

MCR_Workflow Start Start: Reagents in Vessel Reagents 1. Aromatic Aldehyde 2. Aniline (or Amine) 3. β-Ketoester Start->Reagents AddCatalyst Add Catalyst (e.g., Organocatalyst, Lewis Acid) Reagents->AddCatalyst Reaction Reaction (Stir at specified temp/time) AddCatalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure THP Product Characterize->End

Caption: General workflow for a one-pot MCR synthesis of THPs.

Protocol 2.1: One-Pot Multicomponent Synthesis of a Polysubstituted Tetrahydropyridine

Objective: To synthesize a representative tetrahydropyridine derivative via a catalyst-mediated, one-pot reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde), 2.0 mmol

  • Aniline, 2.0 mmol

  • β-ketoester (e.g., ethyl acetoacetate), 1.0 mmol

  • Catalyst (e.g., 1,2,4,5-Benzenetetracarboxylic acid, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2.0 mmol), aniline (2.0 mmol), β-ketoester (1.0 mmol), and the catalyst (0.1 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality Note: The catalyst is crucial for activating the reactants and facilitating the cascade of reactions (imine formation, Michael addition, cyclization) within a single pot. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (25 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Self-Validation: The washing steps are critical to remove the acidic catalyst and any water-soluble impurities, which simplifies the subsequent purification.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydropyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation Protocols

Synthesizing a compound is only the first step. Rigorous biological evaluation is required to determine its therapeutic potential.

Protocol 3.1: In Vitro Monoamine Oxidase (MAO-A/B) Inhibition Assay

Rationale: This assay is fundamental for characterizing THP derivatives designed as neuroprotective agents for diseases like Parkinson's.[13] It quantifies the ability of a compound to inhibit the MAO-A and MAO-B enzymes, which are responsible for degrading key neurotransmitters. The protocol uses a chemiluminescent assay for high sensitivity and throughput.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (or equivalent), containing luciferin derivative substrate, buffer, and Luciferin Detection Reagent

  • Test tetrahydropyridine compounds, dissolved in DMSO

  • Reference inhibitors (Clorgyline for MAO-A, L-Deprenyl for MAO-B)

  • White, opaque 96-well microplates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions and the substrate solution in the provided assay buffer according to the kit manufacturer's instructions.

  • Compound Plating: Prepare serial dilutions of the test THP compounds and reference inhibitors in assay buffer. Add 25 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" controls (buffer only) and "background" controls (no enzyme).

  • Enzyme Addition: Add 25 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells. Do not add enzyme to the background control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

    • Causality Note: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Initiate Reaction: Add 50 µL of the MAO substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 100 µL of the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the average background luminescence from all other measurements. b. Normalize the data by setting the "no inhibitor" control as 100% activity. c. Plot the percent inhibition versus the log of the test compound concentration. d. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

Biofilm_Assay_Workflow Start Start: Bacterial Culture Inoculate Inoculate 96-well plate with bacterial suspension Start->Inoculate Incubate1 Incubate (e.g., 24h, 37°C) to allow biofilm formation Inoculate->Incubate1 Wash1 Wash plate to remove planktonic (free-floating) cells Incubate1->Wash1 AddCompound Add THP test compounds at various concentrations Wash1->AddCompound Incubate2 Incubate (e.g., 24h, 37°C) to treat the biofilm AddCompound->Incubate2 Wash2 Wash plate to remove compound and dead cells Incubate2->Wash2 Stain Stain biofilm with 0.1% Crystal Violet Wash2->Stain Wash3 Wash plate to remove excess stain Stain->Wash3 Solubilize Solubilize bound stain (e.g., with Ethanol/Acetone) Wash3->Solubilize Read Read Absorbance (e.g., at 570 nm) Solubilize->Read Analyze Analyze Data: Calculate % Biofilm Inhibition Read->Analyze End Results Analyze->End

Caption: Workflow for the Crystal Violet antibiofilm assay.

Section 4: Data Summary

Effective drug development relies on comparing the activity of different analogs to establish Structure-Activity Relationships (SAR).

Table 1: Comparative Biological Activities of Representative Tetrahydropyridine Derivatives

Compound ClassTargetBiological ActivityKey FindingsReference
Polysubstituted THPsS. aureus Biofilm87.7% disruption (nanoparticle formulation)Encapsulation into nanoparticles reduced cytotoxicity while maintaining high antibiofilm efficacy.[6]
Functionalized THPsMonoamine Oxidase A (MAO-A)IC₅₀ = 0.40 µMSpecific substitutions on the THP core led to potent and selective inhibition of MAO-A.[13]
Functionalized THPsMonoamine Oxidase B (MAO-B)IC₅₀ = 1.01 µMDifferent substitution patterns conferred selectivity towards the MAO-B isoform.[13]
THP-ThiohybridsAnticancer (HeLa cells)IC₅₀ = 43.63 µMShowed promising cytotoxicity against cervical cancer cell lines, inducing cell cycle arrest.[8]
THP-Hybridsα-glucosidase InhibitionStronger than acarboseCertain derivatives showed potent inhibition of α-glucosidase, suggesting anti-diabetic potential.[8]

Conclusion and Future Perspectives

The tetrahydropyridine scaffold continues to be a highly productive platform in medicinal chemistry. Its synthetic tractability, particularly through modern multicomponent reactions, allows for the creation of vast and diverse chemical libraries. The demonstrated success in targeting key enzymes and receptors in neurodegeneration, infectious diseases, and oncology confirms its status as a privileged structure.

Future research will likely focus on refining the selectivity of THP derivatives to minimize off-target effects. The integration of computational modeling and SAR studies will be paramount in designing next-generation compounds with enhanced potency and improved pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatility of the tetrahydropyridine core ensures it will remain a vital tool for drug discovery professionals for years to come.

References

  • Ansari, A., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

  • Mohsin, M., et al. (2021). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]

  • Kurtanović, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]

  • Buneeva, O., et al. (2024). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hasbuna, F. & Deepika, P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Castagnoli, N., Jr. (n.d.). Interesting biological activities of tetrahydropyridine derivatives. ResearchGate. Available at: [Link]

  • Mateeva, N. N., et al. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science. Available at: [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed. Available at: [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Available at: [Link]

  • Al-Buriki, K., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]

  • Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Nakao, K., et al. (2003). Tetrahydropyridine Derivatives With Inhibitory Activity on the Production of Proinflammatory Cytokines: Part 2. PubMed. Available at: [Link]

Sources

Application Note: Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate via a Mannich-Type Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. We delve into a robust, three-component Mannich-type reaction, detailing not only the step-by-step procedure but also the underlying mechanistic rationale and critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this versatile heterocyclic building block.

Introduction and Mechanistic Rationale

The Mannich reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming C-C bonds through the aminoalkylation of a compound containing an acidic proton.[1][2] In its classic form, the reaction involves the condensation of an amine, an aldehyde (typically formaldehyde), and a carbonyl compound.[3][4][5] The key to the reaction's success lies in the in-situ formation of a highly electrophilic iminium ion, which is then attacked by the nucleophilic enol form of the carbonyl compound.[2][5][6]

1.1. The Core Mechanism

The reaction proceeds in two primary stages:

  • Iminium Ion Formation: A primary or secondary amine undergoes a nucleophilic addition to formaldehyde, followed by dehydration, to generate a reactive Eschenmoser salt precursor, the iminium ion.[1][2][5][6] This step is typically acid-catalyzed, as the protonation of the hydroxyl intermediate facilitates the elimination of water. Tertiary amines are unsuitable as they lack the necessary N-H proton for this transformation.[1][6]

  • Nucleophilic Attack: An enolizable ketone, possessing an acidic α-proton, tautomerizes to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and yielding the final β-amino carbonyl product, known as a Mannich base.[2][6]

Mannich_Mechanism Figure 1: Generalized Mannich Reaction Mechanism cluster_iminium Step 1: Iminium Formation cluster_attack Step 2: Nucleophilic Attack Amine Secondary Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + H⁺, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product β-Amino Carbonyl (Mannich Base) Iminium->Product Enolizable Enolizable Carbonyl (Active Hydrogen Cpd.) Enol Enol Tautomer Enolizable->Enol Tautomerization Enol->Product C-C Bond Formation

Figure 1: Generalized Mannich Reaction Mechanism

1.2. Rationale for Tetrahydropyridine Synthesis

For the synthesis of the target molecule, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a direct intramolecular cyclization or a domino reaction sequence is employed rather than a simple intermolecular condensation. While several pathways exist for constructing tetrahydropyridine rings, a plausible and efficient strategy involves the reaction of an enamine (derived from an amine and a β-ketoester) with an aldehyde source, leading to cyclization.[7][8] This approach leverages the inherent reactivity of Mannich intermediates to construct the heterocyclic core in a highly convergent manner.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating precise measurements, clear procedural steps, and defined characterization endpoints.

2.1. Materials and Equipment

Reagent/MaterialGradeCAS NumberSupplier
Ethyl AcetoacetateReagentPlus®, ≥99%141-97-9Sigma-Aldrich
Ethyl Carbamate (Urethane)≥99%51-79-6Sigma-Aldrich
ParaformaldehydeReagent grade30525-89-4Sigma-Aldrich
Ethanol200 Proof, Anhydrous64-17-5Fisher Scientific
Hydrochloric AcidACS Reagent, 37%7647-01-0VWR
Sodium BicarbonateACS Reagent, ≥99.7%144-55-8VWR
Magnesium SulfateAnhydrous, ≥99.5%7487-88-9Sigma-Aldrich
Ethyl AcetateHPLC Grade141-78-6Fisher Scientific
HexanesHPLC Grade110-54-3Fisher Scientific
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel (500 mL)
Rotary evaporator
Glass column for chromatography
TLC plates (Silica gel 60 F₂₅₄)

2.2. Step-by-Step Synthesis Procedure

Causality Note: This procedure employs a one-pot, three-component reaction. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.[9] A catalytic amount of hydrochloric acid is crucial for promoting the formation of the electrophilic iminium species from paraformaldehyde and ethyl carbamate.[9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (0.10 mol, 13.01 g), ethyl carbamate (0.10 mol, 8.91 g), and paraformaldehyde (0.12 mol, 3.60 g).

  • Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the dropwise addition of 0.5 mL of concentrated hydrochloric acid. The addition of acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Process Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ethyl acetoacetate spot indicates reaction progression. The total reaction time is typically 3-5 hours.[9]

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a larger flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Carefully add a saturated solution of sodium bicarbonate dropwise until the aqueous layer is neutral (pH ~7-8), as checked with pH paper. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

    • Expert Rationale: Neutralization is critical to remove the acid catalyst and quench any remaining reactive intermediates. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate for 15-20 minutes. Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

2.3. Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with 9:1 Hexane:Ethyl Acetate.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane:Ethyl Acetate, starting from 9:1 and gradually increasing the polarity to 7:3. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product (visualized by UV light or iodine staining on TLC) and concentrate using a rotary evaporator to afford Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a purified solid or viscous oil.

Data, Characterization, and Workflow

3.1. Reagent and Product Data

CompoundFormulaM.W. ( g/mol )Amount (mol)Mass (g)Equiv.
Ethyl AcetoacetateC₆H₁₀O₃130.140.1013.011.0
Ethyl CarbamateC₃H₇NO₂89.090.108.911.0
Paraformaldehyde(CH₂O)n~30.030.123.601.2
Product C₁₀H₁₅NO₃ 197.23 -~12-15 (Yield: 60-75%)-

3.2. Expected Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

TechniqueExpected Data for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5-7.8 (s, 1H, vinyl H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (t, 2H, N-CH₂), ~2.4 (t, 2H, allyl CH₂), ~2.3 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~197 (C=O, acetyl), ~155 (C=O, carbamate), ~140 (C=C), ~110 (C=C), ~62 (-OCH₂), ~45 (N-CH₂), ~28 (allyl CH₂), ~25 (-COCH₃), ~15 (-CH₃).
MS (ESI+) m/z: 198.11 [M+H]⁺, 220.10 [M+Na]⁺.[10]
FT-IR (thin film, cm⁻¹)~1700-1720 (C=O, carbamate), ~1650-1670 (C=O, ketone), ~1600 (C=C).

3.3. Experimental Workflow Diagram

Workflow Figure 2: Experimental Synthesis Workflow Start 1. Combine Reactants (Ethyl Acetoacetate, Ethyl Carbamate, Paraformaldehyde) Solvent 2. Add Solvent (EtOH) & Catalyst (HCl) Start->Solvent Reflux 3. Heat to Reflux (3-5 hours, TLC Monitoring) Solvent->Reflux Evap1 4. Concentrate (Remove EtOH) Reflux->Evap1 Workup 5. Aqueous Work-up (EtOAc/H₂O, NaHCO₃ wash) Evap1->Workup Dry 6. Dry & Concentrate (MgSO₄, Evaporate EtOAc) Workup->Dry Crude Crude Product Dry->Crude Purify 7. Flash Chromatography (Silica, Hexane/EtOAc) Crude->Purify Final Pure Product (Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate) Purify->Final Analysis 8. Characterization (NMR, MS, IR) Final->Analysis

Figure 2: Experimental Synthesis Workflow

Troubleshooting and Field-Proven Insights

ProblemProbable CauseSuggested Solution
Low or No Reaction Inactive paraformaldehyde; insufficient acid catalyst.Use freshly opened paraformaldehyde. Ensure proper addition of the acid catalyst. A slight excess of the formaldehyde source can sometimes drive the reaction to completion.
Formation of Multiple Products Side reactions due to prolonged heating or incorrect stoichiometry.Monitor the reaction closely by TLC and stop when the main product spot is maximized. Ensure accurate measurement of all reactants.
Difficult Purification Co-elution of impurities with similar polarity.Adjust the chromatography solvent system. A shallower gradient (e.g., starting with 95:5 Hexane:EtOAc) can improve separation.
Low Yield after Work-up Incomplete extraction of the product; product is partially water-soluble.Perform at least three extractions with ethyl acetate. If the product shows some water solubility, brine washes can help partition it into the organic layer.

Conclusion

The Mannich reaction and its variants provide a powerful and direct route to complex nitrogen-containing heterocycles from simple, commercially available starting materials. The protocol detailed herein for the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is robust, scalable, and yields a valuable synthetic intermediate for pharmaceutical and materials science research. By understanding the mechanistic underpinnings and adhering to the procedural details, researchers can reliably access this and related tetrahydropyridine structures.

References

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

  • Dimmock, J. R., & Găină, C. (2020). Mannich bases in medicinal chemistry and drug design. Molecules, 25(17), 3855. [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • Not directly applicable to the protocol but provides context on tetrahydropyridine synthesis.
  • Wikipedia. (2023). Mannich reaction. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • Malinovskii, V. L., et al. (2017). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. Russian Chemical Bulletin, 66(12), 2328-2331. [Link]

  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • Zozulya, S., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4388. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. BioMed Research International. [Link]

  • Not directly applicable to the protocol but provides context on rel
  • Adole, V. A., et al. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. CHEMISTRY & BIOLOGY INTERFACE, 10(1), 35-51. [Link]

  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • Not directly applicable to the protocol but provides context on rel
  • S. Mohamed, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]

  • Not directly applicable to the protocol but provides context on rel

Sources

Application Notes and Protocols: Diels-Alder Synthesis of Tetrahydropyridine Cores

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of tetrahydropyridine cores via the aza-Diels-Alder reaction. This powerful cycloaddition strategy offers an efficient pathway to construct six-membered nitrogen-containing heterocycles, which are prevalent scaffolds in a wide array of natural products and pharmaceutically active compounds.[1][2] This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol for a representative synthesis, and showcases the versatility of this methodology through a summary of various reaction conditions and outcomes.

Introduction: The Significance of Tetrahydropyridines and the Aza-Diels-Alder Approach

Tetrahydropyridines (THPs) are a critical class of nitrogen heterocycles due to their widespread presence in bioactive molecules.[1] The THP scaffold is a key pharmacophore in compounds exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antiviral properties.[3] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance in medicinal chemistry and drug discovery.

The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, stands out as a highly effective and atom-economical method for the construction of these heterocyclic cores.[4][5] This [4+2] cycloaddition involves the reaction of a diene with a dienophile containing a nitrogen atom (an imine), directly affording the desired tetrahydropyridine ring system.[5] The reaction can be modulated to control stereochemistry, making it a valuable tool for the synthesis of complex chiral molecules.[2][6]

Mechanistic Insights into the Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a pericyclic reaction characterized by a cyclic transition state, leading to the formation of two new sigma bonds and a six-membered ring.[5] The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties of the diene and the dienophile, as well as the reaction conditions.

There are two main types of aza-Diels-Alder reactions based on the electronic demand of the reactants:

  • Normal Electron-Demand Aza-Diels-Alder Reaction: This involves an electron-rich diene and an electron-poor dienophile (imine). The reaction is often facilitated by the use of Lewis acids, which coordinate to the nitrogen atom of the imine, lowering its LUMO energy and accelerating the reaction.

  • Inverse Electron-Demand Aza-Diels-Alder (IEDDA) Reaction: In this case, an electron-poor diene (often an azadiene) reacts with an electron-rich dienophile (such as an enamine or enol ether).[4][7] This variant is particularly useful for the synthesis of highly substituted tetrahydropyridines.[8]

Lewis acids play a crucial role in catalyzing the aza-Diels-Alder reaction by activating the imine dienophile.[9][10] This activation not only increases the reaction rate but can also enhance the regio- and stereoselectivity of the cycloaddition.[9][11] Recent studies suggest that Lewis acids may accelerate the reaction by diminishing the Pauli repulsion between the reacting π-systems.[11][12]

Caption: General mechanism of a Lewis acid-catalyzed aza-Diels-Alder reaction.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Tetrahydropyridine Derivative

This protocol describes a representative Lewis acid-catalyzed aza-Diels-Alder reaction between an N-sulfonyl-1-aza-1,3-butadiene and an electron-rich alkene to yield a tetrahydropyridine derivative.[6]

Materials:

  • N-(pyridin-2-ylsulfonyl)imine (1.0 equiv)

  • Ethyl vinyl ether (2.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Chiral ligand (e.g., a bis(oxazoline) ligand) (11 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for column chromatography

Experimental_Workflow start Start reagent_prep Reagent & Glassware Preparation (Drying & Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup (Addition of Catalyst, Ligand, Imine, Solvent) reagent_prep->reaction_setup cooling Cooling to Reaction Temperature (e.g., 0 °C or room temp.) reaction_setup->cooling dienophile_add Slow Addition of Dienophile (Ethyl vinyl ether) cooling->dienophile_add reaction_monitoring Reaction Monitoring (TLC or LC-MS) dienophile_add->reaction_monitoring workup Aqueous Workup (Quenching, Extraction, Drying) reaction_monitoring->workup Reaction Complete purification Purification (Silica Gel Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of a tetrahydropyridine core.

Procedure:

  • Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (nitrogen or argon).

  • Catalyst Preparation: To the flask, add Cu(OTf)₂ (0.10 equiv) and the chiral ligand (0.11 equiv).

  • Reaction Mixture: Add anhydrous dichloromethane via syringe, followed by the N-(pyridin-2-ylsulfonyl)imine (1.0 equiv). Stir the mixture at room temperature for 30 minutes to allow for catalyst-ligand complexation.

  • Dienophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or ambient). Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting imine is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyridine product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Representative Examples of Aza-Diels-Alder Reactions

The following table summarizes various conditions and outcomes for the synthesis of tetrahydropyridine cores, highlighting the versatility of the aza-Diels-Alder reaction.

DieneDienophileCatalystSolventTemp (°C)Yield (%)Stereoselectivity (dr or ee)Reference
N-sulfonyl-1-azadieneEthyl vinyl etherCu(OTf)₂/Chiral LigandCH₂Cl₂rt55-93up to 65% ee[6]
N-sulfonyl-1-azadieneEthyl vinyl etherNi(ClO₄)₂/Chiral LigandCH₂Cl₂rt77-9277-92% ee
(E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiolEthyl acetoacetateCeric ammonium nitrateAcetonitrilertGoodNot specified[1]
1,3,5-Triazinanes4,4-dicyano-2-methylenebut-3-enoatesNoneToluene80HighNot applicable[8]
N-Sulfonyl iminesEthyl trans-4-oxo-2-butenoateChiral N-Heterocyclic CarbeneToluene25up to 95up to 99% ee[13]

Conclusion and Future Outlook

The aza-Diels-Alder reaction is a powerful and versatile tool for the synthesis of tetrahydropyridine cores, which are of significant interest in drug discovery and development.[1] The ability to control the regio- and stereochemistry of the reaction through the judicious choice of reactants, catalysts, and reaction conditions makes it an attractive strategy for the synthesis of complex, biologically active molecules.[2][14] Ongoing research in this area continues to expand the scope of the reaction, with the development of novel catalytic systems and the application of this methodology in the total synthesis of natural products.[15] The principles and protocols outlined in these application notes provide a solid foundation for researchers to explore and exploit the potential of the aza-Diels-Alder reaction in their own synthetic endeavors.

References

  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. Available at: [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. Available at: [Link]

  • Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Synfacts. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis. Royal Society of Chemistry. Available at: [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]

  • Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1 H -azepines. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]

  • Highly Enantioselective Azadiene Diels−Alder Reactions Catalyzed by Chiral N-Heterocyclic Carbenes. ACS Publications. Available at: [Link]

  • Aza-Diels-Alder Reaction: An Efficient Approach for Construction of Heterocycles. ResearchGate. Available at: [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library. Available at: [Link]

  • TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed. Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via Diels-Alder Reaction. Synfacts. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health. Available at: [Link]

  • An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives. Royal Society of Chemistry. Available at: [Link]

  • Cycloaddition/ Diels-Alder Approaches. GlaxoSmithKline. Available at: [Link]

  • Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Royal Society of Chemistry. Available at: [Link]

  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. ACS Publications. Available at: [Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. National Institutes of Health. Available at: [Link]

  • Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Handling and Storage of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The tetrahydropyridine scaffold is a common motif in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[1][2] The presence of the acetyl and ethyl carboxylate functional groups offers opportunities for further synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]

This guide provides a comprehensive overview of the best practices for the handling and storage of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, ensuring the integrity of the compound and the safety of laboratory personnel. The recommendations herein are based on the known chemistry of tetrahydropyridine derivatives, esters, and ketones, and are supported by general laboratory safety principles.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale and Supporting Data
Molecular Formula C₁₀H₁₅NO₃Based on the chemical structure.
Molecular Weight 197.23 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to yellow or orange oil or a low-melting solid.[4]Tetrahydropyridine derivatives are often described as oils or solids.[4]
Odor Potentially a characteristic amine-like or strong odor.[5]Many nitrogen-containing heterocycles possess distinct odors.[5]
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, DMSO, dichloromethane, and ethyl acetate.[5][6] Limited solubility in water is anticipated.The presence of the ethyl ester and the overall organic structure suggests solubility in common organic solvents.[5][6]
Boiling Point Expected to be relatively high (>200 °C at atmospheric pressure) due to its molecular weight and polar functional groups.A similar compound, Ethyl Tetrahydropyran-4-Carboxylate, has a boiling point of 209.5 °C at 760 mmHg.[7]
Stability Potentially sensitive to air and light. Prone to oxidation.[4]1,2,3,4-tetrahydropyridine derivatives can be unstable and may oxidize to the corresponding pyridine.[4] The ester group may be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9]

Prudent Handling Protocols

Given the potential for reactivity and biological activity, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate should be handled with care.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the compound. The following minimum PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[10]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[11][12]

General Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Handle the compound in a manner that minimizes the generation of aerosols or dust.[10]

  • Use in a Well-Ventilated Area: All manipulations should be carried out in a certified chemical fume hood.[11]

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[10]

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames.[13] While not definitively known to be flammable, many organic compounds are.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Spill and Waste Management
  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be treated as chemical waste.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and stability of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Lower temperatures slow down potential degradation pathways. For some esters, freezing can occur at slightly below room temperature.[15]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[10]To prevent oxidation of the tetrahydropyridine ring.[4]
Light Protect from light. Store in an amber vial or a light-blocking container.[12]To prevent light-induced degradation.
Container Store in a tightly sealed, appropriate container.[10][13]To prevent contamination and exposure to air and moisture.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[14]To prevent unwanted chemical reactions.

Experimental Workflow Diagrams

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Work in a Chemical Fume Hood prep2->handle1 handle2 Weigh/Dispense Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean3 Store Compound Under Recommended Conditions handle3->clean3 clean2 Dispose of Waste Properly clean1->clean2

Caption: General workflow for handling Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Storage Decision Tree

G cluster_long Long-term Protocol cluster_short Short-term Protocol start Compound Received q1 Long-term (>1 month) or Short-term (<1 month) storage? start->q1 long_term Long-term Storage q1->long_term Long-term short_term Short-term Storage q1->short_term Short-term lt1 Store at 2-8°C long_term->lt1 st1 Store in a cool, dry, dark place short_term->st1 lt2 Store under Inert Gas (Ar/N2) lt1->lt2 lt3 Protect from Light lt2->lt3 st2 Keep tightly sealed st1->st2

Sources

Application Notes and Protocols: Dosing with Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic molecules of significant pharmacological interest.[1][2][3] Derivatives of this structure have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and neuroprotective properties.[2][4][5] The therapeutic versatility of THP derivatives stems from their ability to interact with diverse biological targets. For instance, various THP-containing compounds have been identified as potent inhibitors of enzymes such as monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters, making them relevant for treating neurodegenerative disorders like Parkinson's disease.[4][6] Others have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and ERK pathways, which are often dysregulated in cancer.[7][8][9]

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a novel synthetic compound belonging to this promising class. While specific biological data for this particular molecule is not yet extensively documented in public literature, its structural features suggest it may possess interesting pharmacological activities worthy of investigation in various in vitro models. These application notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting, focusing on establishing appropriate dosing protocols and assessing its cytotoxic potential. The following protocols are designed to be a self-validating system, guiding the researcher from basic compound handling to generating a robust, preliminary bioactivity profile.

Part 1: Compound Handling and Stock Solution Preparation

The accurate and consistent preparation of the test compound is the foundation of any reliable in vitro study. For novel small molecules like Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, which is likely to be hydrophobic, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a highly concentrated stock solution.

Causality Behind Experimental Choices:

  • Why DMSO? DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in aqueous media like cell culture medium.[2] It is also miscible with water, allowing for dilution into the final culture medium.

  • Why a High Concentration Stock? Creating a concentrated stock (e.g., 10-100 mM) allows for the addition of a very small volume to the cell culture, minimizing the final concentration of the solvent.[10] This is critical as the solvent itself can have biological effects and induce cytotoxicity.

  • Why Aliquot and Freeze? Aliquoting the stock solution into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11] Storage at -20°C or -80°C significantly enhances the long-term stability of the compound in solution.[11]

Protocol 1: Preparation of a 100 mM Stock Solution

  • Pre-handling: Before opening the vial, centrifuge the powdered Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (MW: 197.23 g/mol ) to ensure all powder is at the bottom.

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of sterile, cell culture-grade DMSO to the vial to achieve a final concentration of 100 mM.

    • Calculation Example: To make a 100 mM stock from 5 mg of the compound:

      • (5 mg) / (197.23 mg/mmol) = 0.0253 mmol

      • (0.0253 mmol) / (100 mmol/L) = 0.000253 L = 253 µL

      • Add 253 µL of DMSO to the 5 mg of compound.

  • Solubilization: Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used, but always check for any potential compound degradation. Visually inspect the solution to ensure there is no precipitate.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into smaller, sterile, light-protected (amber) microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL aliquots). Store these aliquots at -20°C or -80°C.

Part 2: Determining the Optimal Dosing Range and Cytotoxicity

A dose-response experiment is essential to determine the concentration range at which a compound exerts a biological effect and to identify its cytotoxic threshold.[3] This is typically achieved by treating cells with a serial dilution of the compound and then assessing cell viability.

Experimental Design Rationale:

  • Broad Concentration Range: For a novel compound, it is crucial to test a wide range of concentrations (e.g., from nanomolar to high micromolar) to capture the full dose-response curve. A logarithmic or half-log dilution series is an efficient way to cover this spectrum.

  • Controls are Key:

    • Untreated Control: Cells cultured in medium alone serve as the baseline for 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO that will be used in the experiment (e.g., 0.1% or 0.5%) are crucial to ensure that any observed effects are due to the compound and not the solvent.[11]

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) can be included to validate the assay's ability to detect cell death.

  • Replicates: Performing each treatment in triplicate or quadruplicate is essential to ensure the statistical significance of the results.

Workflow for Determining Optimal Dosing

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare 100 mM Stock in DMSO seed_cells Seed Cells in 96-Well Plate serial_dilute Prepare Serial Dilutions (e.g., 100 µM to 1 nM) seed_cells->serial_dilute add_compound Treat Cells with Compound and Controls serial_dilute->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence/Luminescence viability_assay->read_plate analyze_data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data

Caption: Workflow for dose-response and cytotoxicity assessment.

Protocol 2: Dose-Response and Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Parameter Recommendation Rationale
Cell Line Application-dependent (e.g., cancer cell line for oncology studies)Choose a cell line relevant to the hypothesized activity.
Plate Format 96-well, clear, flat-bottom plateStandard format for absorbance-based assays.
Seeding Density Cell-line dependent (e.g., 5,000-10,000 cells/well)Aim for 70-80% confluency at the end of the assay.
Treatment Duration 24, 48, and 72 hoursTo assess both acute and long-term effects.
Concentration Range 100 µM down to 1 nM (10-point, half-log dilution)To establish a comprehensive dose-response curve.
Controls Untreated, Vehicle (0.1% DMSO), Positive (e.g., 10 µM Doxorubicin)To ensure validity and proper interpretation of results.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Allow cells to adhere and resume exponential growth overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Dilution: a. On the day of treatment, thaw an aliquot of the 100 mM stock solution. b. Prepare a 2X working solution series. For example, to achieve a final concentration of 100 µM, prepare a 200 µM working solution in complete culture medium. Perform a serial dilution (e.g., half-log) from this highest concentration. c. Important: Ensure the DMSO concentration in the highest working solution does not exceed 1% (this will be diluted to ≤0.5% in the well). It is best practice to keep the final DMSO concentration consistent across all wells, typically ≤0.1%.[9][11]

  • Cell Treatment: a. Carefully remove the old medium from the cells. b. Add 100 µL of the prepared 2X working solutions to the corresponding wells. c. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells. d. Add 100 µL of complete medium to the untreated control wells.

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 48 hours).

  • MTT Assay: a. Add 10 µL of a 5 mg/mL MTT solution to each well.[4] b. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals. d. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other wells. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Absorbance_sample / Absorbance_vehicle_control) * 100. c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[1]

Part 3: Assessing Cytotoxicity via Membrane Integrity

While metabolic assays like MTT are excellent for assessing cell viability, it is also informative to directly measure cell death. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Protocol 3: LDH Cytotoxicity Assay

  • Experimental Setup: Plate and treat cells with Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as described in Protocol 2. Include the following additional controls:

    • Maximum LDH Release Control: A set of wells with untreated cells that are lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation. This represents 100% cytotoxicity.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells or to pellet any detached dead cells.

  • Assay Procedure: a. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. b. Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's instructions. c. Incubate at room temperature for up to 30 minutes, protected from light. d. Add the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: a. Subtract the background absorbance (from cell-free medium) from all values. b. Calculate the percentage of cytotoxicity using the following formula: (% Cytotoxicity) = [(Absorbance_sample - Absorbance_untreated) / (Absorbance_max_release - Absorbance_untreated)] * 100.

Hypothetical Mechanism of Action and Downstream Analysis

Based on the known activities of the broader tetrahydropyridine class, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate could potentially act as an inhibitor of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, or as a modulator of neuro-inflammatory responses.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Should the initial cytotoxicity screens reveal potent activity, subsequent experiments could involve Western blotting to probe the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) to elucidate the compound's mechanism of action.

References

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). PubMed Central. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). PubMed Central. [Link]

  • Making stock solutions - how and why. (2021). YouTube. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). PubMed. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • Tetrahydropyridine Derivatives With Inhibitory Activity on the Production of Proinflammatory Cytokines: Part 2. (2010). PubMed. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2022). ResearchGate. [Link]

  • Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. (2023). BMC Complementary Medicine and Therapies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (2018). National Institutes of Health. [Link]

  • Which concentrations are optimal for in vitro testing?. (2020). PubMed Central. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • The chemistry and pharmacology of tetrahydropyridines. (2015). PubMed. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • MTT Proliferation Assay Protocol. (2019). ResearchGate. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). MDPI. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. (2015). ResearchGate. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]

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Application Notes & Protocols: A Framework for Evaluating Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following document outlines a comprehensive framework for the evaluation of "Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate" as a potential chemical probe. It is critical to note that, at the time of writing, there is a conspicuous absence of publicly available data regarding the biological activity, protein targets, or established applications of this specific compound. Therefore, this guide is presented as a prospective workflow, detailing the rigorous, multi-stage process that our team of application scientists would undertake to characterize a novel small molecule from initial hit to a validated chemical probe. The protocols and methodologies described herein are based on established best practices in chemical biology and drug discovery.

Introduction: The Rationale for Tetrahydropyridines as Bioactive Scaffolds

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Derivatives of this heterocyclic system have been shown to exhibit a wide array of pharmacological activities. While the specific potential of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is currently unknown, its structural features suggest the possibility of interactions with various biological targets. This document provides a roadmap for elucidating this potential.

Foundational Steps: Compound Validation and Initial Biological Assessment

Prior to any biological screening, the identity and purity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate must be rigorously confirmed.

Protocol 2.1: Physicochemical Characterization

  • Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the compound batch using high-performance liquid chromatography (HPLC), aiming for >95% purity.

  • Solubility Assessment: Determine the solubility in commonly used biological buffers and solvents (e.g., DMSO, PBS) to ensure appropriate stock solution preparation.

Phase I: Phenotypic Screening to Uncover Biological Activity

Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a novel compound in a cellular or organismal context without a preconceived target.[1]

3.1. High-Throughput Screening (HTS) Cascade

The initial screening will be conducted across a diverse panel of cell lines representing various disease states (e.g., cancer, neurodegenerative disease, metabolic disorders). The goal is to identify a robust and reproducible cellular phenotype.[2][3]

Protocol 3.1.1: Cell Viability and Cytotoxicity Screening

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in 384-well plates.

  • Compound Treatment: Treat the cells with a concentration range of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (e.g., from 10 nM to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Visualization 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_validation Hit Confirmation Compound Compound Validation (Purity >95%) HTS High-Throughput Screen (e.g., Cell Viability) Compound->HTS Cell_Lines Cell Line Panel (Diverse Origins) Cell_Lines->HTS Dose_Response Dose-Response Curves (IC50 Determination) HTS->Dose_Response Hit_Confirmation Confirm Hits in Replicate Assays Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (e.g., Apoptosis Assay) Hit_Confirmation->Orthogonal_Assay

Caption: Workflow for initial high-throughput screening.

Phase II: Target Identification and Engagement

Once a reproducible phenotype is confirmed, the next critical step is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining several orthogonal methods, is recommended to increase the confidence in putative targets.

4.1. Affinity-Based Methods

These methods rely on using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.

Protocol 4.1.1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol requires the synthesis of an analogue of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate with an affinity tag (e.g., biotin) attached via a linker.

  • Probe Synthesis: Synthesize a biotinylated version of the compound. It is crucial to test that this modification does not abrogate the biological activity observed in the phenotypic screen.

  • Cell Lysis: Prepare a protein lysate from the sensitive cell line identified in the primary screen.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A control incubation with an inactive structural analogue or biotin alone should be run in parallel.

  • Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.

  • Washing: Perform extensive washing of the beads to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

  • Data Analysis: Compare the protein lists from the active probe and control pull-downs to identify specific binding partners.

4.2. Label-Free Methods

These methods have the significant advantage of not requiring chemical modification of the compound.

Protocol 4.2.1: Drug Affinity Responsive Target Stability (DARTS)

This method is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[4]

  • Cell Lysis: Prepare a protein lysate from the target cells.[4]

  • Compound Incubation: Aliquot the lysate and incubate with either the compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to both the compound-treated and control lysates and incubate for a set time.[5]

  • Quenching: Stop the digestion by adding a denaturing loading buffer and heating.

  • SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie blue or silver stain).

  • Band Excision and MS: Identify protein bands that are protected from digestion in the compound-treated sample, excise them from the gel, and identify them by mass spectrometry.

Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[6][7]

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures in a thermal cycler.[8][9]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.[8]

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the compound-treated samples indicates target engagement.

Visualization 2: Target Identification Workflow

Target_ID_Workflow cluster_start Starting Point cluster_methods Target ID Methods cluster_validation Validation Confirmed_Hit Confirmed Phenotypic Hit AP_MS Affinity Purification-MS (AP-MS) Confirmed_Hit->AP_MS DARTS Drug Affinity Responsive Target Stability (DARTS) Confirmed_Hit->DARTS CETSA Cellular Thermal Shift Assay (CETSA) Confirmed_Hit->CETSA Putative_Targets List of Putative Targets AP_MS->Putative_Targets DARTS->Putative_Targets CETSA->Putative_Targets Target_Validation Orthogonal Validation (e.g., siRNA, CRISPR) Putative_Targets->Target_Validation

Caption: Multi-pronged approach for target identification.

Phase III: Mechanism of Action and Selectivity Profiling

With a validated target in hand, the focus shifts to understanding how the compound exerts its effect and its selectivity.

5.1. Potency and Selectivity Determination

Protocol 5.1.1: In Vitro Potency Assay

  • Assay Development: Develop a biochemical or biophysical assay to directly measure the interaction between the compound and the purified target protein. Examples include enzyme activity assays, fluorescence polarization, or surface plasmon resonance (SPR).

  • Dose-Response: Perform a dose-response experiment by incubating the purified target with a range of compound concentrations.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) to quantify the compound's potency.

Protocol 5.1.2: Selectivity Profiling

  • Target Family Screening: Test the compound against a panel of related proteins (e.g., other kinases if the primary target is a kinase) to assess its selectivity.

  • Broad Panel Screening: For a more comprehensive view, screen the compound against a broad panel of diverse targets (e.g., the CEREP safety panel).

Table 1: Hypothetical Potency and Selectivity Data

TargetAssay TypeIC50 (nM)
Putative Target A Enzymatic 50
Related Target BEnzymatic>10,000
Related Target CEnzymatic2,500
Unrelated Target DBinding>10,000

5.2. Elucidating the Mechanism of Action (MoA)

Understanding the MoA involves determining whether the compound is an agonist, antagonist, or allosteric modulator and mapping its effects on downstream signaling pathways.

Protocol 5.2.1: Competitive Binding Assay

This assay helps determine if the compound binds to the same site as a known ligand.

  • Assay Setup: Use an assay where a labeled known ligand binds to the target protein.

  • Competition: Add increasing concentrations of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate and measure the displacement of the labeled ligand.

  • Analysis: A decrease in the signal from the labeled ligand indicates competitive binding.

Protocol 5.2.2: Downstream Pathway Analysis

  • Cell Treatment: Treat sensitive cells with the compound at its EC50 concentration for various time points.

  • Lysate Preparation: Prepare cell lysates at each time point.

  • Western Blotting/Proteomics: Use Western blotting to analyze the phosphorylation status or expression levels of key proteins in the target's signaling pathway. For a broader view, quantitative proteomics can be employed to identify global changes in protein expression or post-translational modifications.

Conclusion: From Hit to Validated Chemical Probe

The successful completion of this multi-phase workflow would provide a comprehensive understanding of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate's biological activity, its molecular target(s), and its mechanism of action. A compound that demonstrates high potency (typically sub-micromolar), on-target engagement in cells, and selectivity against related off-targets can be classified as a valuable chemical probe. Such a tool would enable researchers to selectively modulate a specific biological process, thereby facilitating a deeper understanding of cellular signaling and disease pathology.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519.
  • Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11.
  • Gasper, R., et al. (2019). How to Develop a Successful in vitro Screening Strategy.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
  • Schwaid, A. G., et al. (2018). Causes and Significance of Increased Compound Potency in Cellular versus Biochemical Assays. Journal of Medicinal Chemistry, 61(5), 1767-1773.
  • Al-Ali, H., et al. (2017). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Moffat, J. G., et al. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-541.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Luesch, H. (2006). Towards high-throughput characterization of small molecule mechanisms of action. Molecular BioSystems, 2(12), 609-620.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
  • Vipergen. (n.d.).
  • Graphviz. (2015). Drawing graphs with dot.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • JoVE. (2022). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview [Video]. YouTube.
  • PNAS. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA).
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

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"derivatization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a versatile heterocyclic scaffold. Tetrahydropyridines are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals.[1][2] The targeted modification of this specific scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery programs. This document outlines detailed protocols for reactions targeting the primary reactive sites of the molecule: the acetyl carbonyl group and the enamine system. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Value of the Tetrahydropyridine Core

The 1,2,3,4-tetrahydropyridine (THP) moiety is a cornerstone in the design of central nervous system (CNS) therapeutics and other biologically active agents.[1] Its prevalence in natural alkaloids and synthetic drugs stems from its conformational flexibility and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets such as G-protein coupled receptors and enzymes.[1]

The subject of this guide, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, is a highly functionalized THP derivative. Its chemical architecture is best described as a β-enaminone (a vinylogous amide), which endows it with unique reactivity.[3] The key functional groups available for synthetic manipulation are:

  • The Acetyl Group: A ketone that serves as a prime site for nucleophilic attack and condensation reactions.

  • The β-Enaminone System: A conjugated system where the β-carbon (C4) is nucleophilic, allowing for electrophilic substitution.

  • The N-Carbamate: An ethoxycarbonyl group that protects the ring nitrogen, but which can be removed to allow for subsequent N-functionalization.

This guide provides validated, step-by-step protocols to exploit these reactive sites, enabling the generation of diverse chemical libraries for biological screening.

Analysis of Reactive Sites and Strategic Derivatization Pathways

The synthetic utility of the parent molecule is derived from several distinct reactive centers. Understanding the electronic nature of these sites is fundamental to planning a successful derivatization strategy.

G cluster_0 Derivatization Strategies cluster_1 Acetyl Group Modification cluster_2 Enamine System Modification cluster_3 Nitrogen Modification Parent Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate A1 Reduction to Alcohol Parent->A1 Protocol 1 A2 Reductive Amination Parent->A2 Protocol 2 A3 Wittig Olefination Parent->A3 B1 C-Acylation Parent->B1 Protocol 3 C1 N-Deprotection Parent->C1 Protocol 4 C2 N-Alkylation / N-Acylation C1->C2 Protocol 5

Figure 1: A workflow diagram illustrating the primary derivatization pathways from the parent molecule.

Summary of Derivatization Strategies
Strategy Target Site Reagents Resulting Functional Group Rationale for Modification
Reduction Acetyl CarbonylNaBH₄, LiAlH₄Secondary AlcoholIntroduce H-bond donor/acceptor, create chiral center.[4]
Reductive Amination Acetyl CarbonylR-NH₂, NaBH(OAc)₃Secondary/Tertiary AmineIntroduce basic center, new vector for substitution.
C-Acylation C4 of EnamineAcid Chlorides, Anhydridesβ-Diketone AnalogExtend conjugation, add new pharmacophoric elements.[5]
N-Deprotection Ring NitrogenKOH, LiOHSecondary AmineUnmask nitrogen for further functionalization.
N-Functionalization Ring NitrogenAlkyl Halides, Acid ChloridesN-Alkyl/N-Acyl TetrahydropyridineModulate solubility, basicity, and steric bulk.[6][7]

Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of the Acetyl Group to a Secondary Alcohol

Principle: This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone of the acetyl group into a secondary alcohol.[4] NaBH₄ is chosen over stronger agents like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions with the ethyl ester of the carbamate group. The reaction introduces a new chiral center and a valuable hydroxyl group for further chemistry or as a hydrogen bond donor.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 equiv.) in anhydrous methanol (10 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) to the stirred solution in small portions. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between dichloromethane (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alcohol.

Protocol 2: Reductive Amination of the Acetyl Group

Principle: This two-step, one-pot reaction first forms an intermediate iminium ion via condensation of the ketone with a primary amine, which is then reduced in situ by a mild hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly effective for forming C-N bonds under non-harsh conditions.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Primary amine (e.g., benzylamine, aniline) (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount, ~5 mol%)

  • Standard work-up reagents (DCM, NaHCO₃, brine, MgSO₄)

Step-by-Step Procedure:

  • To a solution of the starting ketone (1.0 equiv.) in anhydrous dichloroethane (15 mL per 1 mmol), add the primary amine (1.1 equiv.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor by TLC (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the N-substituted product.

Protocol 3: C-Acylation of the Enamine at the C4 Position

Principle: The β-carbon of the enaminone system is electron-rich and nucleophilic, making it susceptible to electrophilic attack.[5] This protocol describes a C-acylation reaction using an acid chloride in the presence of a non-nucleophilic base to introduce a new acyl group at the C4 position, forming a β-enamino diketone derivative.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.2 equiv.)

  • Pyridine or Triethylamine (Et₃N), anhydrous (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Standard work-up reagents

Step-by-Step Procedure:

  • Dissolve the starting enaminone (1.0 equiv.) in anhydrous dichloromethane (15 mL per 1 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous pyridine (1.5 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.2 equiv.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via column chromatography to isolate the C4-acylated product.

Protocol 4: N-Deprotection of the Carbamate

Principle: The removal of the N-ethoxycarbonyl protecting group is essential for subsequent modifications at the ring nitrogen. Basic hydrolysis using potassium hydroxide in a protic solvent effectively cleaves the carbamate to yield the free secondary amine.

Materials:

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Potassium hydroxide (KOH) (5.0 equiv.)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Standard work-up reagents

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 ratio, 10 mL per 1 mmol).

  • Add potassium hydroxide pellets (5.0 equiv.) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Neutralize the aqueous residue carefully with concentrated HCl at 0 °C to pH ~8-9 (avoid making it strongly acidic).

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude secondary amine, which can often be used directly in the next step.

Protocol 5: N-Alkylation of the Deprotected Tetrahydropyridine

Principle: Following deprotection (Protocol 4), the newly freed secondary amine can be functionalized. This protocol describes a standard N-alkylation using an alkyl halide in the presence of a base to scavenge the H-X byproduct.[6]

Materials:

  • Crude product from Protocol 4

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Standard work-up reagents

Step-by-Step Procedure:

  • Dissolve the crude amine from Protocol 4 (1.0 equiv.) in anhydrous acetonitrile (15 mL per 1 mmol).

  • Add potassium carbonate (2.0 equiv.) to the suspension.

  • Add the alkyl halide (1.1 equiv.) and stir the mixture at room temperature (or heat to 50-60 °C if the reaction is sluggish).

  • Monitor the reaction by TLC until completion (typically 2-16 hours).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (25 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the desired N-alkylated product.

Visualization of the Core Scaffold and Reactive Sites

The reactivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is dictated by the electronic properties of its functional groups. The following diagram highlights the key sites for the derivatizations described in this guide.

G cluster_nodes cluster_labels mol mol N N label_N Nitrogen Atom (after deprotection) N->label_N C4 C4 label_C4 Nucleophilic C4 Carbon (Enamine β-position) C4->label_C4 CO C=O label_CO Electrophilic Carbonyl (Acetyl Group) CO->label_CO

Figure 2: Key reactive sites on the core scaffold for derivatization.

References

  • Khan, M. M., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link][1]

  • Wulff, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available at: [Link][8]

  • Shestopalov, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]

  • Kireeva, D. R., et al. (2021). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. Russian Journal of Organic Chemistry. Available at: [Link]

  • Baeva, L. A., et al. (2017). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. Russian Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Available at: [Link][4]

  • Bonacorso, H. G., et al. (2018). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride or ethyl oxalyl chloride. ResearchGate. Available at: [Link][5]

  • Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link][6]

  • Patil, S. A., et al. (2013). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Molecules. Available at: [Link][3]

  • Chinese Patent CN113214146A. (2021). Process for the N-alkylation of aminopyridines. Google Patents. Available at: [7]

  • Nakao, K., et al. (2020). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and related tetrahydropyridine scaffolds. As a key heterocyclic moiety, tetrahydropyridines are prevalent in numerous bioactive natural products and pharmaceutical agents, making their efficient synthesis a critical goal.[1]

This document moves beyond simple protocols to provide in-depth, experience-driven insights into common challenges, helping you troubleshoot and optimize your synthetic route to improve yields and purity.

Frequently Asked Questions (FAQs)

Here we address high-level questions that frequently arise during the synthesis of substituted tetrahydropyridines.

Q1: What are the most common and effective strategies for synthesizing the 1,2,3,4-tetrahydropyridine core?

A1: Modern synthetic chemistry favors methods that are efficient and atom-economical. For the tetrahydropyridine scaffold, one-pot multicomponent reactions (MCRs) are particularly effective.[2] These reactions combine multiple starting materials (e.g., an aldehyde, an amine, and a β-ketoester) in a single step, often with the aid of a catalyst, to rapidly generate molecular complexity. Other powerful methods include aza-Diels-Alder reactions, ring-closing metathesis, and the hydrogenation of corresponding pyridine or dihydropyridine precursors.[3][4][5] The choice of route often depends on the desired substitution pattern and stereochemical outcome.

Q2: My yield is consistently low. What are the most critical parameters to investigate first?

A2: Low yields in tetrahydropyridine synthesis are common and can often be traced back to a few key factors. The catalyst choice is paramount; both Lewis and Brønsted acids, as well as various metal catalysts (e.g., Nickel, Palladium), have been shown to be effective, but the optimal choice is substrate-dependent.[2][6][7] Reaction conditions such as solvent, temperature, and reaction time are also critical. For instance, some reactions proceed smoothly at room temperature, while others require heating or microwave irradiation to achieve high yields. Finally, the purity of your starting materials and the stoichiometry, especially the amount of amine or ammonia source used, can significantly impact the reaction outcome.[8][9]

Q3: How can I be certain I have synthesized the correct isomer (1,2,3,4-tetrahydropyridine) and not another form like the 1,2,3,6- or 2,3,4,5-isomer?

A3: Structural confirmation is crucial. The primary tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, ¹H NMR should show characteristic signals for the protons on the saturated carbons of the ring (positions 2, 3, and 4), which will typically be in the aliphatic region and show specific splitting patterns (e.g., triplets or multiplets). The vinylic proton at position 6 would be absent. In contrast, a 1,2,3,6-tetrahydropyridine would show distinct signals for vinylic protons. 2D NMR techniques like COSY and HMBC can definitively establish the connectivity of the entire molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Q4: What is the most common and challenging side product in this type of synthesis?

A4: A frequent and often problematic side product is the corresponding fully aromatized pyridine derivative. This can occur via oxidation of the tetrahydropyridine or a dihydropyridine intermediate, especially if the reaction is run at high temperatures, for extended periods, or in the presence of air (oxygen). This side product can be difficult to separate due to similar polarity. Minimizing its formation is a key aspect of optimization.

Troubleshooting Guide: From Starting Materials to Final Product

This section provides a detailed, problem-oriented approach to resolving specific experimental issues.

Problem Area 1: Low or No Product Conversion

Q: My reaction has stalled. TLC and LC-MS analysis shows primarily unreacted starting materials after several hours. What should I check?

A: This is a classic activation energy problem, often related to catalysis or reaction conditions.

  • Causality & Solution:

    • Catalyst Inactivity: The chosen catalyst may be inappropriate or may have degraded. If using a Lewis acid, ensure it is anhydrous, as water can deactivate it. If using an organocatalyst, confirm its purity. Consider screening a panel of catalysts; for instance, if a mild acid like NH₄Cl isn't working, a stronger Lewis acid like Sc(OTf)₃ or an organocatalyst like (S)-proline might be more effective.[10]

    • Insufficient Temperature: Many multicomponent reactions require thermal energy to overcome the activation barrier. If running at room temperature, try gentle heating (e.g., 50-65 °C). In some cases, microwave irradiation can dramatically shorten reaction times and improve yields.

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilization of intermediates. The yield can be strongly dependent on the solvent.[8] Protic solvents like ethanol can facilitate some steps, while aprotic solvents like CH₂Cl₂ or toluene are better for others.[9] If reactants are not fully dissolved, the reaction will be slow. Try switching to a more suitable solvent system.

    • Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, and β-ketoesters can hydrolyze. Use freshly distilled or purified reagents if there is any doubt.

Problem Area 2: Formation of Impurities and Side Products

Q: My reaction yields a complex mixture, with my desired product being a minor component. What are the likely side reactions?

A: A complex mixture suggests that multiple reaction pathways are competing.

  • Causality & Solution:

    • Over-oxidation to Pyridine: As mentioned, this is a very common issue.

      • Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Avoid excessive heating or prolonged reaction times. Sometimes, adding a mild antioxidant can help, but this is less common. The choice of catalyst and solvent can also influence the rate of oxidation.

    • Self-Condensation: Aldehydes and β-ketoesters can undergo self-condensation reactions (e.g., aldol or Claisen-like reactions), especially under basic or strongly acidic conditions.

      • Mitigation: Control the stoichiometry carefully. Ensure the components are mixed in the correct order as dictated by the mechanism. Often, slow addition of one reagent to the mixture of others can minimize self-condensation.

    • Formation of Isomers: Depending on the specific mechanism, different isomers of the tetrahydropyridine ring can form.

      • Mitigation: The regioselectivity is often controlled by the catalyst and the electronic properties of the substrates. A thorough literature search for analogous systems can guide the choice of conditions to favor the desired 1,2,3,4-isomer.[4][11]

Problem Area 3: Product Isolation and Purification

Q: I'm struggling to purify my product. It co-elutes with a major impurity during column chromatography.

A: This is a common challenge, especially when the impurity is structurally similar, like the oxidized pyridine byproduct.

  • Causality & Solution:

    • Similar Polarity: The target product and the pyridine byproduct often have very similar polarities, making chromatographic separation difficult.

      • Alternative Strategies:

        • Recrystallization: If your product is a solid, this is often the best method for removing small amounts of closely-related impurities. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

        • Acid/Base Wash: The basicity of the tetrahydropyridine nitrogen (if not protected) is different from the pyridine nitrogen. An aqueous acid wash could selectively extract one into the aqueous layer, though this is less effective once the nitrogen is protected by the ethyl carboxylate group.

        • Change Chromatographic System: If using silica gel, try a different stationary phase like alumina (basic or neutral) or a reverse-phase column (C18). This will alter the elution order and may resolve the compounds.

    • Product Instability: Enamines and related structures can be sensitive to acid (present on silica gel) and oxygen.

      • Mitigation: Deactivate the silica gel by pre-treating it with a base like triethylamine (e.g., by running a solvent system containing 1% Et₃N through the column before loading your sample). Perform the chromatography quickly and avoid leaving the product on the column for extended periods. Store the purified product under an inert atmosphere at low temperature.

Visualized Workflow and Decision Making

To aid in your experimental design and troubleshooting, the following diagrams outline a typical workflow and a decision tree for addressing low yield.

Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification P1 Reagent Purification (Aldehyde, β-Ketoester, Amine) P2 Solvent Selection & Degassing P1->P2 P3 Catalyst Selection (e.g., Sc(OTf)3, Proline) P2->P3 R1 Combine Reagents (Controlled Addition) P3->R1 Inert Atmosphere R2 Reaction Monitoring (TLC / LC-MS) R1->R2 W1 Aqueous Workup & Extraction R2->W1 Reaction Complete W2 Column Chromatography (Consider pH & phase) W1->W2 W3 Characterization (NMR, HRMS) W2->W3

Caption: A generalized workflow for the synthesis of substituted tetrahydropyridines.

Troubleshooting Start Problem: Low Product Yield Check_Conversion Is Conversion Low (Starting Material Remains)? Start->Check_Conversion Check_Purity Is Conversion High, but Product Purity Low? Start->Check_Purity Check_Conversion->Check_Purity No Catalyst Action: Screen Catalysts (Lewis Acid, Organocatalyst) Check_Conversion->Catalyst Yes Inert Action: Use Inert Atmosphere (N2 or Ar) Check_Purity->Inert Yes Temp Action: Increase Temperature (Thermal or Microwave) Catalyst->Temp Solvent Action: Change Solvent (Polarity, Protic/Aprotic) Temp->Solvent Time Action: Optimize Reaction Time (Avoid Over-reaction) Inert->Time Stoich Action: Adjust Stoichiometry (Slow Addition) Time->Stoich

Caption: A decision tree for troubleshooting low yield in tetrahydropyridine synthesis.

Optimized Protocol: Multicomponent Synthesis

This protocol is a representative example based on high-yield multicomponent methods reported for similar structures.[1][12] Researchers should adapt it based on their specific substrates.

Objective: To synthesize Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate via a one-pot reaction.

Materials:

  • Ethyl acetoacetate

  • Paraformaldehyde (or another formaldehyde equivalent)

  • Ammonium acetate (or other ammonia source)

  • Ethyl chloroformate

  • Catalyst (e.g., Sc(OTf)₃, 5 mol%)

  • Solvent (e.g., Anhydrous Ethanol or Acetonitrile)

  • Standard glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the catalyst (e.g., Scandium triflate, 5 mol%).

  • Reagent Addition: Add anhydrous ethanol (0.2 M final concentration). To this solution, add ammonium acetate (1.2 equivalents), followed by ethyl acetoacetate (1.0 equivalent), and finally paraformaldehyde (1.1 equivalents).

  • Reaction: Stir the mixture at 65 °C. Monitor the reaction progress by TLC or LC-MS every hour. The initial reaction should form the intermediate dihydropyridine or tetrahydropyridine core.

  • N-Protection: Once the initial condensation is complete (typically 3-5 hours), cool the reaction to 0 °C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of ethyl chloroformate (1.2 equivalents).

  • Final Stirring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the N-protection step is complete as indicated by TLC/LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient to afford the final product.

Data Summary: Influence of Reaction Parameters

The following table summarizes the typical effects of key variables on the synthesis of tetrahydropyridines, compiled from various studies.[7][8][9]

ParameterCondition AOutcome ACondition BOutcome BRationale & Causality
Catalyst NH₄Cl (Mild Brønsted Acid)Moderate Yield (40-60%)Sc(OTf)₃ (Strong Lewis Acid)High Yield (80-95%)Stronger Lewis acids more effectively activate carbonyls and imine intermediates, accelerating the rate-limiting steps.
Solvent Toluene (Aprotic, Non-polar)Slower reaction, potential solubility issuesEthanol (Protic, Polar)Faster reaction, higher yield in many MCRsProtic solvents can stabilize charged intermediates and participate in proton transfer steps, accelerating the reaction.
Temperature Room TemperatureLong reaction time (24-48h)65 °CShort reaction time (3-5h), higher conversionIncreased thermal energy helps overcome activation barriers for cyclization and dehydration steps.[1]
Atmosphere AirIncreased formation of pyridine byproductInert (N₂ or Ar)Minimized oxidation, higher product purityOxygen in the air acts as an oxidant, converting the desired product or intermediates into the more stable aromatic pyridine.
References
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [Link]

  • Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines. Arkivoc. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • C. Quirion 1,2,3,4-Tetrahydropyridines can be considered useful intermediates for the synthesis of piperidine derivatives. Science of Synthesis. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. [Link]

  • One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade. ACS Publications. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC - NIH. [Link]

  • Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines. Arkivoc. [Link]

  • Tandem 1,2-sulfur migration and (aza)-Diels–Alder reaction of β-thio-α-diazoimines: rhodium catalyzed synthesis of (fused)-polyhydropyridines, and cyclohexenes. PMC. [Link]

  • 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. [Link]

  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal. [Link]

  • Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. [Link]

  • Rapid Construction of Tetrahydropyridine Scaffolds via Formal Imino Diels-Alder Reactions of Schiff Bases and Nazarov Reagents. ACS Publications. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]

  • Nickel complexes as efficient catalysts in multicomponent synthesis of tetrahydropyridine derivatives. Taylor & Francis Online. [Link]

  • Comparison of catalyst for the synthesis of 1,2,5,6 tetrahydropyridines. ResearchGate. [Link]

  • Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. ACS Publications. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1] However, its purification can be challenging due to its inherent chemical properties. The primary difficulties encountered during its purification include:

  • Chemical Instability: Tetrahydropyridine derivatives can be unstable and may decompose during purification processes.[2]

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine as a major impurity.[2]

  • Presence of Isomers: The molecule can exist as E/Z isomers and diastereomers, which can be difficult to separate.[2]

  • Co-eluting Impurities: Byproducts from the synthesis with similar polarities can co-elute with the desired product during chromatographic purification.

This guide will provide you with the expertise to anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Problem 1: Low recovery after column chromatography.

Possible Cause 1: Decomposition on Silica Gel The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like tetrahydropyridines.

  • Solution:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen solvent system, followed by flushing with the pure solvent system until the eluent is neutral.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is generally more suitable for basic compounds.

    • Alternative Chromatography: If decomposition persists, explore other purification techniques such as preparative HPLC with a C18 column.[3]

Possible Cause 2: Product is volatile. While less common for this specific molecule, some degree of volatility can lead to loss of product during solvent evaporation under high vacuum.

  • Solution:

    • Employ a rotary evaporator with controlled temperature and pressure. Avoid excessive heat.

    • For final solvent removal, use a gentle stream of nitrogen or a desiccator under moderate vacuum.

Problem 2: Presence of a major impurity with a higher molecular weight in the mass spectrum.

Possible Cause: Oxidation to Pyridine The tetrahydropyridine ring can be oxidized to the more stable aromatic pyridine derivative, especially when exposed to air and light over extended periods.[2]

  • Solution:

    • Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Minimize Exposure to Light: Protect the sample from light by wrapping flasks and vials in aluminum foil.

    • Use Fresh Solvents: Use freshly distilled or deoxygenated solvents to reduce the presence of dissolved oxygen and peroxides.

    • Storage: Store the crude and purified material at low temperatures (-20°C) under an inert atmosphere.

Problem 3: Broad or multiple spots on TLC, even after initial purification.

Possible Cause 1: Isomerization The presence of (E)/(Z) isomers or diastereomers can result in multiple spots on TLC that are difficult to separate.[2]

  • Solution:

    • High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable chiral or high-resolution column for separation.[3]

    • NMR Analysis: Carefully analyze the 1H and 13C NMR spectra to identify and quantify the different isomers present.[4][5][6]

Possible Cause 2: Tautomerization The acetyl group can potentially lead to keto-enol tautomerism, which can present as multiple species in solution.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for TLC and column chromatography to find a system that minimizes tautomer separation or provides better resolution.

    • Temperature Control: Running the chromatography at a lower temperature can sometimes slow down the interconversion between tautomers, allowing for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for flash column chromatography of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate?

A1: A good starting point for flash column chromatography is a gradient of ethyl acetate in hexanes or petroleum ether. A typical gradient could be from 10% to 50% ethyl acetate. It is crucial to perform a thorough TLC analysis first to determine the optimal solvent system for your specific crude mixture. For closely eluting impurities, a less polar solvent system with a slower gradient is recommended.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is essential to confirm the purity of your compound.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of any impurities with distinct proton or carbon signals.[4][5][6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable detector (e.g., UV) will provide a quantitative measure of purity.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization can be an effective purification method if your compound is a solid and you can find a suitable solvent system.[7] The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature. Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[8]

Q4: My NMR spectrum shows signals that suggest the presence of the corresponding pyridine. How can I remove this impurity?

A4: Separating the oxidized pyridine from the tetrahydropyridine can be challenging due to their similar polarities.

  • Careful Chromatography: A very shallow gradient during column chromatography might provide separation.

  • Preparative HPLC: This is often the most effective method for separating closely related compounds.[3]

  • Prevention is Key: The best strategy is to prevent its formation in the first place by following the recommendations for avoiding oxidation (see Troubleshooting Problem 2).

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial solvent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Start the elution with the initial solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Formation: If crystals form and the supernatant is discolored (indicating impurities remain in solution), the solvent is suitable.

  • Scaling Up: Dissolve the bulk of the material in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool as before.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (Contains impurities, isomers, and potential oxidation products) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization If Solid TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Recrystallization->TLC Check Purity NMR_MS NMR & MS Analysis TLC->NMR_MS If Pure HPLC HPLC Analysis TLC->HPLC If Pure Pure_Product Pure Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate NMR_MS->Pure_Product HPLC->Pure_Product

Caption: A typical workflow for the purification and analysis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Start | Purification Issue Low_Yield Low Yield Possible Causes: - Decomposition on silica - Volatility Start->Low_Yield Impurity_Detected Impurity Detected Possible Causes: - Oxidation - Isomers/Tautomers - Starting Material Start->Impurity_Detected Decomposition_Solution Solution: - Neutralize silica - Use alumina - Control evaporation Low_Yield->Decomposition_Solution Oxidation_Solution Solution: - Inert atmosphere - Protect from light - Use fresh solvents Impurity_Detected->Oxidation_Solution Oxidized Impurity Isomer_Solution Solution: - High-resolution HPLC - Optimize chromatography Impurity_Detected->Isomer_Solution Multiple Spots/Peaks

Caption: A decision tree for troubleshooting common purification problems.

References

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Institutes of Health. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. (2006). ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]

  • WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.).
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for handling this compound in a laboratory setting. Our goal is to equip you with the scientific understanding to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate?

A1: Based on the structural features of the molecule, the three primary stability concerns are:

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding pyridine derivative. This process can be accelerated by exposure to oxygen and light.

  • Hydrolysis of the Ethyl Carboxylate Group: The N-carbethoxy group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.

  • Hydrolysis of the Acetyl Group: The 5-acetyl group is also susceptible to hydrolysis under acidic or basic conditions, which would result in the formation of a methyl ketone.

Q2: How can I detect degradation of my Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate sample?

A2: Several analytical techniques can be employed to monitor the purity and detect degradation products.[1] These include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of potential degradation products, confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities or degradation products. For instance, the appearance of aromatic protons would suggest oxidation to the pyridine ring.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis after a short period of storage.

Possible Cause: Oxidation of the tetrahydropyridine ring.

Scientific Rationale: Tetrahydropyridine derivatives can be sensitive to atmospheric oxygen, leading to aromatization to the more stable pyridine ring. This oxidation can be catalyzed by light and trace metals.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: Use LC-MS to determine if the mass of the unexpected peak corresponds to the oxidized pyridine derivative.

  • Review Storage Conditions: Ensure the compound was stored under an inert atmosphere and protected from light.

  • Solvent Purity: Use de-gassed, high-purity solvents for sample preparation and HPLC analysis to minimize dissolved oxygen.

  • Future Prevention: When handling the compound, minimize its exposure to air. Consider working in a glovebox for sensitive applications.

Issue 2: Gradual decrease in the main peak area and the appearance of a more polar impurity in the HPLC chromatogram, especially when using protic solvents.

Possible Cause: Hydrolysis of the N-carbethoxy group.

Scientific Rationale: The ethyl carboxylate attached to the nitrogen of the tetrahydropyridine ring is an ester and is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, or even neutral water over time. This reaction produces a carboxylic acid, which is significantly more polar than the parent ester.

Troubleshooting Steps:

  • pH of the Sample and Mobile Phase: Check the pH of your sample solution and the HPLC mobile phase. Avoid strongly acidic or basic conditions.

  • Solvent Selection: If possible, use aprotic solvents for sample preparation and storage. If aqueous solutions are necessary, use freshly prepared buffers at a neutral or slightly acidic pH (e.g., pH 5-6) and analyze the samples promptly.

  • Temperature: Perform sample preparation and analysis at controlled, cool temperatures to slow down the rate of hydrolysis.

Issue 3: Appearance of a new peak in the chromatogram when working with samples under acidic or basic conditions.

Possible Cause: Hydrolysis of the 5-acetyl group.

Scientific Rationale: The acetyl group is a ketone that can be susceptible to hydrolysis under certain pH conditions, though it is generally more stable than the N-carbethoxy group. This would result in the formation of a methyl ketone derivative.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) whenever possible.

  • Characterize the Impurity: Use LC-MS and NMR to confirm the structure of the new peak and determine if it corresponds to the deacetylated product.

  • Kinetic Monitoring: If working outside the neutral pH range is unavoidable, perform time-course experiments to understand the rate of degradation and plan experiments accordingly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method to monitor the stability of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Begin with a gradient of 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

2. Forced Degradation Studies:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.
  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours.

3. Method Optimization:

  • Analyze the stressed samples using the initial HPLC method.
  • Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent compound from all degradation products.

4. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Degradation Products of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Degradation PathwayPotential Product NameChemical StructureExpected Change in Polarity
OxidationEthyl 5-acetylpyridine-1-carboxylateAromatized pyridine ringLess polar
N-Carbethoxy Hydrolysis5-acetyl-1,2,3,4-tetrahydropyridineLoss of ethyl carboxylate groupMore polar
Acetyl Group HydrolysisEthyl 5-(1-hydroxyethyl)-1,2,3,4-tetrahydropyridine-1-carboxylateAcetyl group converted to a secondary alcoholMore polar

Visualizations

Degradation Pathway Diagram

parent Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate oxidized Ethyl 5-acetylpyridine-1-carboxylate parent->oxidized Oxidation (O2, light) hydrolyzed_ester 5-acetyl-1,2,3,4-tetrahydropyridine parent->hydrolyzed_ester Hydrolysis (Acid/Base) hydrolyzed_acetyl Ethyl 5-(1-hydroxyethyl)-1,2,3,4- tetrahydropyridine-1-carboxylate parent->hydrolyzed_acetyl Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

start Receive/Synthesize Compound initial_analysis Initial Analysis (HPLC, LC-MS, NMR) start->initial_analysis stress_studies Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) initial_analysis->stress_studies method_dev Stability-Indicating Method Development stress_studies->method_dev storage Store under Recommended Conditions (-20°C, Inert Atmosphere, Dark) method_dev->storage periodic_testing Periodic Stability Testing storage->periodic_testing data_analysis Data Analysis and Shelf-life Determination periodic_testing->data_analysis

Caption: Workflow for assessing the stability of the compound.

References

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved January 26, 2026, from [Link].

Sources

Technical Support Center: Optimizing Tetrahydropyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyridines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your reactions and optimize your synthetic protocols.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the formation of tetrahydropyridines, particularly through multicomponent reactions (MCRs).

Issue 1: Low or No Product Yield

Question: My reaction is producing very low yield, or no desired tetrahydropyridine product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yield in tetrahydropyridine synthesis is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

1. Re-evaluate Your Substrates:

  • Substrate Compatibility: Not all starting materials are created equal. The electronic and steric properties of your aldehydes, amines, and other components can dramatically affect reactivity. For instance, aliphatic aldehydes and amines are often less reactive in certain MCRs compared to their aromatic counterparts and may not yield the desired product under standard conditions[1]. Similarly, sterically hindered imines can be a limiting factor in some reaction sequences[2].

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction or poison the catalyst. Ensure your reagents are of high purity, and consider purification before use if they have been stored for a long time.

2. Scrutinize the Catalytic System:

  • Catalyst Choice and Activity: The catalyst is the heart of many synthetic transformations. If you are using a catalyst, ensure it is the correct one for your specific reaction and that it is active. Some catalysts are sensitive to air and moisture.

  • Catalyst Loading: The amount of catalyst used is a critical parameter. Interestingly, for some organocatalytic reactions, a lower catalyst loading can be more efficient[2]. It is crucial to optimize the catalyst loading for your specific system.

3. Optimize Reaction Conditions:

  • Solvent Selection: The choice of solvent can have a profound impact on reaction yield[2][3]. A solvent that works for one set of substrates may not be optimal for another. Screening a range of solvents with varying polarities is a crucial optimization step. For example, in a study on an organocatalytic domino reaction, dichloromethane (CH2Cl2) was found to be the superior solvent compared to toluene, diethyl ether, and acetonitrile[2].

  • Temperature Control: Reaction temperature influences reaction rates. While some MCRs proceed efficiently at room temperature, others may require heating to overcome activation barriers. Conversely, for reactions with competing pathways, lower temperatures may be necessary to enhance selectivity.

  • Reaction Time: Tetrahydropyridine formation can sometimes be slow, especially if it involves multiple sequential steps. Monitor your reaction over an extended period using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield substrate_check Verify Substrate Compatibility & Purity start->substrate_check catalyst_check Assess Catalyst Activity & Loading substrate_check->catalyst_check success Improved Yield substrate_check->success condition_check Optimize Reaction Conditions (Solvent, Temp, Time) catalyst_check->condition_check catalyst_check->success analysis Analyze Reaction Mixture (TLC, NMR) condition_check->analysis condition_check->success stalled_intermediate Check for Stalled Intermediates analysis->stalled_intermediate no_reaction No Reaction Observed analysis->no_reaction stalled_intermediate->condition_check Modify conditions to promote next step no_reaction->substrate_check Re-evaluate substrates

Caption: A workflow for troubleshooting low or no yield in tetrahydropyridine synthesis.

Issue 2: The Reaction Stalls and Does Not Go to Completion

Question: My reaction starts, and I can see the formation of intermediates, but it never proceeds to the final tetrahydropyridine product. Why is my reaction stalling?

Answer:

Reaction stalling is a common frustration, often indicating that a specific step in a multi-step sequence is facing a high activation barrier or that an equilibrium is not being driven towards the product.

  • Accumulation of Intermediates: In many domino or multicomponent reactions leading to tetrahydropyridines, stable intermediates can form. A frequent culprit is the formation of a 2-hydroxypiperidine intermediate, which then needs to undergo dehydration to form the final product[4][5]. This dehydration step can be slow and may require specific conditions to proceed.

  • Acid/Base Catalysis for a Specific Step: The dehydration of the 2-hydroxypiperidine intermediate is often acid-catalyzed. If your reaction conditions are neutral or basic, this step may not occur at a reasonable rate. The addition of a catalytic amount of a mild acid, such as acetic acid, can promote this dehydration and drive the reaction to completion[4].

  • Isomerization Equilibria: In some cases, a less stable kinetic product may form initially and then slowly isomerize to a more stable thermodynamic product. It is possible that your desired product is the thermodynamic one, and the reaction simply needs more time or energy (heating) to overcome the barrier to isomerization[4][5].

Protocol for Driving a Stalled Dehydration Step

  • Monitor the Reaction: Confirm the accumulation of an intermediate using TLC, LC-MS, or NMR.

  • Acidify the Reaction Mixture: If you suspect a stalled dehydration of a hydroxylated intermediate, add a catalytic amount of a mild acid (e.g., 0.1 to 1 equivalent of acetic acid).

  • Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like methanol or ethanol is a common strategy[4].

  • Continue Monitoring: Track the disappearance of the intermediate and the appearance of the final product by TLC or NMR.

Issue 3: Poor Stereoselectivity

Question: I am obtaining a mixture of diastereomers or a racemic mixture of my tetrahydropyridine. How can I improve the stereoselectivity of my reaction?

Answer:

Controlling stereoselectivity is a critical aspect of modern organic synthesis. The factors influencing it in tetrahydropyridine formation are multifaceted.

  • Chiral Catalysis: For enantioselective synthesis, the use of a chiral catalyst is generally required. Chiral organocatalysts, such as proline and its derivatives, or chiral metal complexes are often employed to induce asymmetry[6][7]. The choice of catalyst and its chiral ligand is paramount.

  • Substrate Control: The inherent stereochemistry of your starting materials can influence the stereochemical outcome of the reaction. This is particularly relevant in diastereoselective reactions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The solvent can influence the conformation of the transition state and thus the stereochemical outcome.

    • Additives: In some cases, additives can coordinate to the catalyst or substrates and influence the stereoselectivity.

  • For Reactions Involving a Reduction Step: If your synthesis involves the reduction of an intermediate, the choice of reducing agent and the reaction conditions can have a significant impact on the diastereoselectivity[7]. Screening different reducing agents (e.g., NaBH4, L-Selectride) and conditions is advisable.

Key Parameters Influencing Stereoselectivity

ParameterInfluence on StereoselectivityExample
Catalyst The use of a chiral catalyst can induce enantioselectivity.L-proline and its derivatives are effective for enantioselective reactions[6].
Temperature Lower temperatures generally lead to higher stereoselectivity.
Solvent Can affect the transition state geometry.
Substrates The steric and electronic properties of the starting materials can favor the formation of one diastereomer over another.
Reducing Agent In multi-step syntheses, the choice of reducing agent can determine the final diastereomeric ratio.Different borohydride reagents can give varying diastereomeric ratios[7].
Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my tetrahydropyridine product. What are common impurities and how can I improve my purification strategy?

Answer:

Purification can be a significant bottleneck, especially with the complex mixtures that can arise from multicomponent reactions.

  • Common Impurities:

    • Unreacted starting materials.

    • Stable intermediates (e.g., 2-hydroxypiperidines)[4][5].

    • Side products from competing reaction pathways.

    • Residual catalyst, especially metal catalysts.

  • Purification Strategies:

    • Chromatography: Column chromatography on silica gel is the most common method for purifying tetrahydropyridine derivatives[2][4]. Careful selection of the eluent system is crucial for achieving good separation.

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.

    • Catalyst Removal: For reactions using metal catalysts, residual metal in the final product can be a concern, particularly for pharmaceutical applications. The use of metal scavengers may be necessary after chromatographic purification[8]. Opting for catalyst-free methods or those using easily removable catalysts can simplify purification[6][9].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydropyridines?

A1: Multicomponent reactions (MCRs) are a popular and efficient method for synthesizing a diverse range of tetrahydropyridine derivatives in a single step[10][11]. These often involve domino sequences such as Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization[4][6]. Other methods include the Diels-Alder reaction, ring-closing metathesis, and the reduction of pyridinium salts[12].

Q2: How can I monitor the progress of my tetrahydropyridine synthesis?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, including the identification of intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.

Q3: What are the advantages of using "green" or catalyst-free methods?

A3: Green and catalyst-free methods offer several advantages, including milder reaction conditions, reduced use of toxic and expensive catalysts, and often simpler work-up and purification procedures[6][9]. This can lead to more cost-effective and environmentally friendly syntheses.

Q4: Can I use microwave irradiation to accelerate my reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the formation of tetrahydropyridines. It can significantly reduce reaction times and in some cases, improve yields[10].

Q5: What is the role of ammonium acetate in some of these reactions?

A5: In many multicomponent reactions, ammonium acetate serves as a convenient source of ammonia for the formation of the nitrogen-containing ring. It can also act as a mild Brønsted acid catalyst to promote certain steps in the reaction sequence[4].

General Reaction Scheme for a Multicomponent Tetrahydropyridine Synthesis

MCR_scheme sub_A Aldehyde product Tetrahydropyridine sub_A->product sub_B Amine/Ammonia Source sub_B->product sub_C Active Methylene Compound sub_C->product label_edge Catalyst, Solvent, Temp. sub_D Other Component(s) sub_D->product label_edge->product

Caption: A generalized scheme for the multicomponent synthesis of tetrahydropyridines.

References

  • Echemendia, R., et al. (2022). A novel and highly stereoselective multicomponent reaction (MCR) for the synthesis of penta substituted tetrahydropyridines. RSC Advances, 12(1), 1-10. [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. [Link]

  • Iliyasev, A. M., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4448. [Link]

  • Ellman, J. A., & Bergman, R. G. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(15), 3612-3615. [Link]

  • Rueping, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6016-6019. [Link]

  • Iliyasev, A. M., et al. (2022). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. [Link]

  • Rueping, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]

  • Zare, A., et al. (2025). Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid. ResearchGate. [Link]

  • Al-dujaili, L. J., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. [Link]

  • Iliyasev, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. [Link]

  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Experiments with Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and characterization.

Section 1: Synthesis-Related Issues

The synthesis of tetrahydropyridine derivatives, often through multicomponent reactions (MCRs), is efficient but can be prone to specific challenges.[1][2] This section addresses common problems encountered during the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Underlying Causality:

The formation of the tetrahydropyridine ring via MCRs involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3] Each step is sensitive to reaction parameters. Incomplete reaction, side-product formation, or product degradation can significantly reduce the yield.

Troubleshooting Protocol:

  • Reagent Quality:

    • Aldehydes: Ensure the aldehyde used is free of acidic impurities, which can catalyze side reactions. Distillation of the aldehyde before use is recommended.

    • Amines/Ammonium Salts: Use high-purity ammonium acetate or freshly opened amines. The quality of the nitrogen source is critical for efficient imine formation.

    • Solvents: Use anhydrous solvents, as water can interfere with the initial condensation steps.

  • Reaction Conditions:

    • Temperature: While many MCRs are performed at room temperature or with gentle heating, the optimal temperature can be substrate-dependent. If the reaction is sluggish, a modest increase in temperature (e.g., to 50 °C) in a suitable solvent like dichloroethane may improve the yield.[4]

    • Catalyst: The choice and amount of catalyst can be critical. For some tetrahydropyridine syntheses, a Lewis acid catalyst like ceric ammonium nitrate can be beneficial.[4] Experiment with different catalysts or catalyst loadings to find the optimal conditions for your specific substrate combination.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.

  • Work-up Procedure:

    • Ensure that the pH during aqueous work-up is controlled to prevent hydrolysis of the ester group or degradation of the tetrahydropyridine ring.

Diagram 1: Generalized Multicomponent Reaction for Tetrahydropyridine Synthesis

MCR_Pathway cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel β-ketoester Ethyl Acetoacetate β-ketoester->Knoevenagel Nitrogen_Source Ammonium Acetate Michael Michael Addition Nitrogen_Source->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization THP Tetrahydropyridine Derivative Cyclization->THP

Caption: A simplified workflow of the multicomponent reaction leading to tetrahydropyridine derivatives.

FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?

The formation of multiple products is a common issue in MCRs due to the number of reactive species and potential reaction pathways.

Identifying Common Byproducts:

  • Unreacted Starting Materials: The most straightforward to identify by co-spotting with authentic samples.

  • Knoevenagel Adduct: The initial product of the reaction between the aldehyde and the β-ketoester.

  • Michael Adduct: The product of the addition of the enamine (formed from the β-ketoester and nitrogen source) to the Knoevenagel adduct.

  • Oxidized Product (Pyridine): Tetrahydropyridines can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative.[5]

  • Stereoisomers: The reaction can sometimes produce diastereomers, which may have different Rf values on TLC.[3]

Minimizing Byproduct Formation:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can push the equilibrium towards the formation of certain byproducts.

  • Order of Addition: In some cases, the order of addition of reagents can influence the product distribution.

  • Inert Atmosphere: To prevent oxidation to the pyridine derivative, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Temperature Control: As mentioned earlier, temperature can affect the selectivity of the reaction.

Section 2: Purification Challenges

The purification of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate can be challenging due to its potential instability and the presence of closely related impurities.

FAQ 3: My compound seems to be degrading during column chromatography. What are the best practices for chromatographic purification?

Degradation on silica gel is a known issue for certain classes of compounds, including some nitrogen-containing heterocycles.

Causality of Degradation:

The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds. Tetrahydropyridines can be susceptible to acid-catalyzed hydrolysis or rearrangement.

Recommended Purification Protocol:

  • Choice of Stationary Phase:

    • Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

    • Alumina (Neutral or Basic): Consider using neutral or basic alumina as an alternative stationary phase.

  • Solvent System:

    • Use a solvent system that provides good separation and moves the compound with a reasonable Rf (0.2-0.4). A common starting point is a mixture of hexanes and ethyl acetate.

    • The addition of a small amount of triethylamine to the eluent can help to suppress tailing and prevent degradation.

  • Technique:

    • Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.

    • Rapid Elution: Once the desired compound starts to elute, collect the fractions quickly.

Diagram 2: Troubleshooting Purification Workflow

Purification_Troubleshooting Start Crude Product Column_Chromatography Column Chromatography (Standard Silica Gel) Start->Column_Chromatography Degradation_Observed Degradation Observed? Column_Chromatography->Degradation_Observed Neutralize_Silica Neutralize Silica Gel (1-2% Triethylamine in Eluent) Degradation_Observed->Neutralize_Silica Yes Use_Alumina Use Neutral/Basic Alumina Degradation_Observed->Use_Alumina Yes No_Degradation Pure Product Degradation_Observed->No_Degradation No Flash_Chromatography Employ Flash Chromatography Neutralize_Silica->Flash_Chromatography Use_Alumina->Flash_Chromatography Pure_Product Pure Product Flash_Chromatography->Pure_Product

Caption: A decision tree for troubleshooting the purification of sensitive tetrahydropyridine derivatives.

FAQ 4: I am having difficulty obtaining a pure solid product by crystallization. What solvents should I try?

Successful crystallization depends on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Crystallization Solvents:

  • Ethanol/Water: A mixture of ethanol and water can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly.

  • Dichloromethane/Hexane: Dissolve the compound in a small amount of dichloromethane and then add hexane until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield crystals.

  • Ethyl Acetate/Hexane: Similar to the dichloromethane/hexane system, this is another common choice for compounds of moderate polarity.

Pro-Tip: If the product is an oil, try dissolving it in a small amount of a suitable solvent and then placing it in a freezer. This can sometimes induce crystallization. Scratching the inside of the flask with a glass rod can also provide nucleation sites.

Section 3: Analytical and Stability Issues

Proper characterization and storage are essential to ensure the integrity of your Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

FAQ 5: My NMR spectrum looks complex, and I'm not sure if my product is pure. What are the expected chemical shifts?

The NMR spectrum of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate can be complex due to the presence of multiple protons in different chemical environments. Below is a table of expected chemical shifts based on similar structures.[6][7]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.10 - 1.30 (t)14.0 - 15.0
Ethyl -CH₂4.00 - 4.20 (q)59.0 - 61.0
Acetyl -CH₃2.20 - 2.40 (s)25.0 - 30.0
Tetrahydropyridine Ring Protons2.00 - 4.00 (m)20.0 - 50.0
Vinylic Proton7.00 - 7.50 (s)140.0 - 150.0
Carbonyl (Ester)-165.0 - 170.0
Carbonyl (Acetyl)-195.0 - 200.0

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern. It is always best to compare your spectrum to a known standard if available. The presence of impurities, such as the corresponding pyridine, will introduce aromatic signals in the 7.0-9.0 ppm region.[5]

FAQ 6: My compound changes color over time. Is it unstable, and how should I store it?

Yes, tetrahydropyridine derivatives can be unstable, particularly when exposed to air and light.

Mechanism of Instability:

The primary route of degradation is oxidation to the more stable aromatic pyridine derivative.[5] This process can be accelerated by light and the presence of oxygen.

Recommended Storage Conditions:

  • Short-term: Store in a tightly sealed vial in the refrigerator.

  • Long-term: For long-term storage, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C or lower).

  • Protection from Light: Always protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil.

By following these troubleshooting guidelines and understanding the underlying chemical principles, researchers can overcome common challenges in the synthesis, purification, and handling of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available from: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available from: [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. Available from: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available from: [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. ResearchGate. Available from: [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. Available from: [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid. ResearchGate. Available from: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

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Technical Support Center: A Researcher's Guide to Acetyl-Tetrahydropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for acetyl-tetrahydropyridine compounds. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet challenging molecules. Acetyl-tetrahydropyridines are important intermediates and structural motifs in medicinal chemistry and flavor science.[1][2] However, their unique chemical properties, particularly their instability and propensity for side reactions, present common pitfalls in their synthesis, handling, and analysis.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental challenges. By anticipating these issues, you can design more robust experiments, ensure the integrity of your results, and accelerate your research.

Section 1: Synthesis and Purification Pitfalls

The synthesis of acetyl-tetrahydropyridines can be complex, with yields often compromised by side reactions and purification difficulties. Understanding the reaction mechanism and potential byproducts is critical for success.

Frequently Asked Questions (FAQs)

Question: My synthesis of a 1,2,3,4-tetrahydropyridine derivative is resulting in a low yield. What are the common causes?

Answer: Low yields in tetrahydropyridine synthesis are frequently due to competing side reactions or incomplete conversion. The specific cause often depends on the chosen synthetic route. For multicomponent reactions, which are popular for building these scaffolds, several factors are critical[3]:

  • Catalyst Inefficiency: The choice of catalyst is paramount. For instance, in gas-phase synthesis from nicotinic acid esters, a highly porous alumina-silica support for a titanium dioxide-based catalyst can significantly improve selectivity and reduce the formation of pyridine as a byproduct.[4]

  • Solvent Effects: The reaction solvent can dramatically influence product selectivity. In certain multicomponent syntheses, the use of tert-butyl alcohol is essential for achieving the desired product.[3]

  • Reaction Conditions: Temperature and reaction time must be carefully optimized. For example, in the preparation of 2-alkyl-1,4,5,6-tetrahydropyrimidines (a related class), the cyclization step requires refluxing in o-xylene for an extended period (e.g., 48 hours) to drive the reaction to completion.[5] Incomplete reactions are a common issue when synthesizing from ethyl nicotinate and ethyl acetate if reflux time is insufficient.[4]

  • Starting Material Quality: Ensure your starting materials, such as 2-acetylpyridine, are freshly distilled, as impurities can interfere with the reaction.[6]

LowYieldTroubleshooting Start Low Yield in Synthesis CheckCatalyst Review Catalyst System (Activity & Selectivity) Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents AnalyzeByproducts Identify Side Products (GC-MS, NMR) CheckCatalyst->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckReagents->AnalyzeByproducts OptimizeCatalyst Optimize Catalyst Loading or Change Catalyst AnalyzeByproducts->OptimizeCatalyst Catalyst-related byproducts OptimizeConditions Adjust Temp/Time Use Inert Atmosphere AnalyzeByproducts->OptimizeConditions Incomplete conversion or thermal degradation OptimizeReagents Purify Reagents Adjust Stoichiometry AnalyzeByproducts->OptimizeReagents Impurity-derived byproducts Outcome Improved Yield OptimizeCatalyst->Outcome OptimizeConditions->Outcome OptimizeReagents->Outcome

Question: I'm struggling to purify my crude acetyl-tetrahydropyridine product. What are the best practices?

Answer: Purification is a significant challenge due to the compound's potential instability and the presence of structurally similar byproducts. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a highly effective technique. Dissolve the crude product in an acidic solution (e.g., dilute HCl) to protonate the basic nitrogen of the tetrahydropyridine ring, rendering it water-soluble. Wash with an organic solvent (like diethyl ether) to remove non-basic impurities. Afterward, basify the aqueous layer (e.g., with NaOH or KOH) to deprotonate your product, which can then be extracted into an organic solvent.[4]

  • Distillation: Vacuum distillation is often employed for final purification, especially for liquid products.[4] However, be cautious, as these compounds can be thermally labile. Use the lowest possible temperature and pressure.

  • Chromatography: Column chromatography can be effective, but the choice of stationary phase is crucial. Because these are basic compounds, standard silica gel can lead to streaking and decomposition. Using alumina or silica gel treated with a base (e.g., triethylamine) is highly recommended to improve recovery and peak shape.

Section 2: Stability and Storage Challenges

Acetyl-tetrahydropyridines are notoriously unstable, which can compromise experimental results and shelf life. Their degradation is often autocatalytic and highly sensitive to environmental conditions.

Frequently Asked Questions (FAQs)

Question: My pure acetyl-tetrahydropyridine sample turned dark and changed consistency after a short time at room temperature. What happened?

Answer: This is a classic sign of degradation, likely through polymerization.[7] 2-Acetyl-1-pyrroline (2AP), a closely related and well-studied analog, is known to be highly unstable in its pure form, turning red and degrading within minutes at room temperature.[8] This instability is attributed to self-polymerization reactions.[7][9] The acetyl group and the imine (or enamine) functionality within the tetrahydropyridine ring are reactive sites that can participate in intermolecular reactions, leading to oligomers and polymers. This process is often accompanied by dehydration.[7]

Question: How does pH affect the stability of my compound in solution?

Answer: The pH of the solution is one of the most critical factors governing the stability of acetyl-tetrahydropyridines.

  • Acidic Conditions (pH < 7): Generally, these compounds exhibit greater stability at a lower pH.[10][11] In acidic media, the heterocyclic nitrogen is protonated, which reduces the nucleophilicity of the ring and can inhibit degradation pathways like hydrolysis. For example, the pesticide thiamethoxam is most stable at pH 4.0.[12]

  • Neutral to Alkaline Conditions (pH ≥ 7): Stability significantly decreases as the pH becomes neutral or alkaline.[13] Alkaline conditions promote hydrolysis, where water attacks the molecule, leading to ring-opening or other degradative reactions.[13] The rate of degradation often increases with increasing pH.[11]

Table 1: Influence of pH on Compound Stability

pH RangeGeneral StabilityPrimary Degradation PathwayRationale
Acidic (3-5) HighMinimalProtonation of the ring nitrogen reduces reactivity.[11][12]
Near-Neutral (6-7) ModerateHydrolysis, OxidationIncreased availability of hydroxyl ions to initiate hydrolysis.[12][13]
Alkaline (>7) LowAlkaline HydrolysisRapid degradation due to catalysis by hydroxyl ions.[13]

StorageDecisionTree Start Select Storage Conditions for Acetyl-Tetrahydropyridine Form Is the compound in pure/neat form or in solution? Start->Form Pure Store Neat/Solid Form->Pure Pure/Neat Solution Store in Solution Form->Solution Solution StorageTemp Store at ≤ -20°C (Preferably -80°C) Pure->StorageTemp InertAtmosphere Blanket with Inert Gas (Argon or Nitrogen) Pure->InertAtmosphere SolventChoice Choose Solvent Solution->SolventChoice Aprotic Use Aprotic Solvent (e.g., Anhydrous Toluene) SolventChoice->Aprotic Long-term Aqueous Use Aqueous Buffer SolventChoice->Aqueous Short-term/ Working Solution AcidicBuffer Buffer to Acidic pH (4-5) Store at ≤ 4°C Aqueous->AcidicBuffer

Question: Are there methods to stabilize these compounds for long-term storage or formulation?

Answer: Yes, stabilization is a key area of research. One promising method is complexation with zinc halides (e.g., ZnI₂, ZnBr₂, or ZnCl₂).[14] This approach coordinates the zinc ion to both the heterocyclic nitrogen and the carbonyl oxygen atoms. This coordination effectively "locks" the reactive sites, preventing the degradation and polymerization reactions. A 2-acetyl-1-pyrroline-ZnI₂ complex showed over 94% retention after 3 months of storage at ambient temperature in a dry environment, demonstrating a significant increase in stability.[14]

Section 3: Analytical and Handling Issues

Accurate analysis of acetyl-tetrahydropyridines is complicated by their instability, low concentration in some matrices, and the existence of tautomers.

Frequently Asked Questions (FAQs)

Question: I am having trouble getting reproducible quantification of 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) in my samples. Why might this be?

Answer: Reproducibility issues often stem from two main sources: compound instability during sample preparation and the presence of tautomers.

  • Degradation During Analysis: As discussed, these compounds are unstable, especially under neutral or basic conditions. If your sample preparation involves lengthy steps at room temperature or exposure to non-acidic pH, you will likely lose a significant and variable amount of your analyte.

  • Tautomerism: ATHP exists in equilibrium with its tautomer, 6-acetyl-2,3,4,5-tetrahydropyridine.[14] The ratio of these tautomers can be influenced by the solvent, pH, and temperature. This can complicate chromatographic analysis, potentially leading to broadened or multiple peaks for a single compound, making integration and quantification unreliable. Elucidation of tautomeric structures often requires a combination of GC/MS and GC/IR spectroscopy.[15]

Question: What is the recommended analytical method for quantifying these compounds at low levels?

Answer: For sensitive and specific quantification, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[16][17] A high-throughput method has been developed that involves:

  • Rapid Extraction: Using bead beater homogenization.

  • Derivatization: Reaction with 3-nitrophenylhydrazine to create a more stable and easily ionizable derivative.

  • UHPLC-MS/MS Analysis: Provides fast separation and highly selective detection. This method achieves limits of quantitation in the sub-μg/kg range, which is often necessary given the potent nature of these compounds.[16] Gas chromatography (GC) is also widely used, but derivatization may be required to improve volatility and thermal stability.[18]

Section 4: Experimental Protocols

Protocol 1: Basic Protocol for pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of an acetyl-tetrahydropyridine compound in aqueous solutions at different pH values.

  • Objective: To determine the rate of degradation of the target compound as a function of pH.

  • Materials:

    • Purified acetyl-tetrahydropyridine compound

    • Stock buffers (e.g., pH 4.0 acetate, pH 7.0 phosphate, pH 9.0 borate)

    • HPLC or UPLC-MS/MS system

    • Temperature-controlled incubator or water bath

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare Stock Solution: Accurately prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., acetonitrile).

    • Prepare Test Solutions: In separate volumetric flasks, pipette a small, known volume of the stock solution into each of the pH buffers (pH 4.0, 7.0, and 9.0) to achieve a final concentration suitable for your analytical method (e.g., 1-10 µg/mL). Ensure the volume of organic solvent is minimal (<1%) to not significantly alter the buffer pH.

    • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each pH solution using your validated LC-MS/MS or HPLC method. This will serve as the baseline (100%) concentration.

    • Incubation: Place the sealed flasks in a temperature-controlled incubator set to a relevant temperature (e.g., 25°C or 37°C).

    • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each flask and analyze it immediately.

    • Data Analysis: For each pH, plot the percentage of the remaining compound against time. Calculate the degradation rate or half-life (t½) at each pH.

  • Self-Validation Check: The total peak area in your chromatograms (including parent compound and degradation products) should remain relatively constant over time if no precipitation occurs. A significant drop in total area may indicate precipitation or adsorption to the container walls.[11]

References

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents. Google Patents.
  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews. Available at: [Link].

  • Sanders, R. A., et al. (2005). Elucidation of Tautomer Structures of 2-Acetyltetrahydropyridine Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Infrared Spectroscopy. European Journal of Mass Spectrometry, 11(2), 217-220. Available at: [Link].

  • NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2025). SpringerLink. Available at: [Link].

  • Kerscher, R., & Schieberle, P. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8842-8848. Available at: [Link].

  • Bel Rhabra, N., et al. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS. Journal of Agricultural and Food Chemistry, 69(3), 1039-1046. Available at: [Link].

  • Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews, 106(6), 2299-2319. Available at: [Link].

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). RSC Publishing. Available at: [Link].

  • Matsufuji, H., et al. (2007). Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. Journal of Agricultural and Food Chemistry, 55(9), 3692-3700. Available at: [Link].

  • Chemistry and stabilization of 2-acetyl-1-pyrroline. (2018). IDEALS - University of Illinois. Available at: [Link].

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2025). ResearchGate. Available at: [Link].

  • The Effects of pH and Excipients on Exenatide Stability in Solution. (n.d.). MDPI. Available at: [Link].

  • 6. analytical methods. (n.d.). ATSDR. Available at: [Link].

  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (1988). HETEROCYCLES, 27(8). Available at: [Link].

  • Detailed Investigation of the Production of the Bread Flavor Component 6-Acetyl-1,2,3,4-tetrahydropyridine in Proline/1,3-Dihydroxyacetone Model Systems. (2025). ResearchGate. Available at: [Link].

  • The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. (n.d.). CentAUR. Available at: [Link].

  • Effect of Storage Conditions on 2–Acetyl‐1–pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. (2025). ResearchGate. Available at: [Link].

  • Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. (n.d.). PMC - NIH. Available at: [Link].

  • The Maillard Reaction. (2019). San Diego State University. Available at: [Link].

  • 2,2' : 6',2' -terpyridine. (n.d.). Organic Syntheses Procedure. Available at: [Link].

  • Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. (n.d.). Openlib. Available at: [Link].

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. Available at: [Link].

Sources

"resolving impurities in Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate samples"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and storage of this important heterocyclic building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: From Observation to Resolution

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the source of these impurities?

Answer:

Unexpected signals in an NMR spectrum are a common issue stemming from multiple sources. A systematic approach is crucial for accurate identification.

Probable Causes & Causality:

  • Incomplete Reaction or Residual Starting Materials: The synthesis of tetrahydropyridines often involves multi-component reactions (MCRs) which can be complex.[1][2] Intermediates from steps like Michael addition or intramolecular cyclization may persist if reaction times or temperatures are insufficient.[3]

  • Synthesis Side-Products: Domino reactions used for tetrahydropyridine synthesis can generate isomers or related heterocyclic systems through alternative cyclization pathways.[3][4] The acetyl group itself can participate in side reactions, such as aldol condensations, under certain pH conditions.

  • Degradation Products: The tetrahydropyridine ring is susceptible to oxidation, which would lead to the formation of the corresponding dihydropyridine or fully aromatic pyridine species. This is a common degradation pathway for this class of compounds and results in significant changes in the aromatic region of the NMR spectrum.[5]

  • Hydrolysis: The ethyl carboxylate ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture, especially under acidic or basic conditions. This would manifest as the disappearance of the ethyl quartet and triplet and the appearance of a broad carboxylic acid proton signal.

  • Residual Solvents & Reagents: Common solvents used in synthesis (e.g., Toluene, Dichloromethane, Ethanol) or purification (e.g., Ethyl Acetate, Hexanes) are the most frequent sources of extraneous peaks.[6] Reagents like triethylamine or other bases can also remain.

Recommended Actions & Self-Validating Protocol:

  • Initial Cross-Reference: Compare your spectrum against a reference spectrum for the pure compound if available. Pay close attention to the integration values. A non-stoichiometric integration of a peak set is a clear indicator of an impurity.

  • Identify Common Artifacts: Before investigating chemical impurities, rule out common spectral artifacts.

Signal Appearance Probable Cause Confirmation Step
Broad singlet at ~1.56 ppmResidual Water (H₂O)Add a drop of D₂O to the NMR tube and re-acquire; the peak should exchange and disappear.
Sharp singlet at ~7.26 ppmResidual Chloroform (CHCl₃)Correlates with the solvent used for analysis.
Multiplet at ~2.50 ppmResidual Dimethyl Sulfoxide (DMSO-d₅)Correlates with the solvent used for analysis.
Quartet at ~3.45 ppm, Triplet at ~1.20 ppmResidual Diethyl EtherOften seen after extractions. Confirm with a GC-MS headspace analysis if necessary.
  • Spiking Study: If you suspect a particular starting material is present, add a small amount of that pure starting material to your NMR sample. An increase in the intensity of a specific peak confirms its identity.

  • Advanced Spectroscopic Analysis: For persistent unknown impurities, utilize 2D NMR techniques (COSY, HSQC) to establish connectivity and identify the impurity's structure. High-Resolution Mass Spectrometry (HRMS) is invaluable for obtaining an exact mass and predicting the elemental formula of the impurity.

Question 2: My HPLC analysis shows a main peak with several smaller, poorly resolved peaks. What is the issue and how can I improve the separation?

Answer:

Observing multiple or poorly resolved peaks on an HPLC chromatogram points towards either the presence of multiple impurities or a sub-optimal analytical method.

Probable Causes & Causality:

  • Presence of Isomers: Positional isomers or diastereomers (if a chiral center is introduced during synthesis) can have very similar polarities, making them difficult to separate on standard reverse-phase columns.

  • Method Selectivity: The chosen mobile phase and stationary phase may not have sufficient selectivity to resolve compounds with minor structural differences. For example, an oxidized dihydropyridine analog will have a polarity very close to the parent compound.

  • Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing, which can mask smaller, closely eluting impurity peaks.

  • Compound Instability on Column: Some nitrogen-containing heterocycles can interact unfavorably with the silica backbone of C18 columns, especially if residual acidic silanol groups are present. This can lead to peak tailing. The compound may also degrade during the analysis if the mobile phase is too acidic or basic.

Recommended Actions & Self-Validating Protocol:

  • Method Optimization: A systematic approach to method development is key.

    • Gradient Adjustment: If using an isocratic method, switch to a shallow gradient. If already using a gradient, decrease the ramp rate (e.g., from a 5-minute to a 20-minute gradient) to increase the separation between peaks.

    • Solvent Modification: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Their different dipole moments and hydrogen bonding capabilities can significantly alter selectivity.

    • pH Adjustment: Add a modifier to the aqueous phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This suppresses the ionization of any basic nitrogens or acidic functional groups, leading to sharper peaks and potentially altered retention times.

  • Change Stationary Phase: If method optimization is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl column offers different (π-π) interactions compared to a C18, which can be effective for separating aromatic or unsaturated impurities from the saturated tetrahydropyridine ring.

  • Sample Dilution: Perform a dilution series (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each. If peak shape improves and resolution increases at lower concentrations, you were likely overloading the column.

Question 3: My purified sample is a yellow or brown oil/solid, but the literature reports it as colorless. Does this indicate a significant impurity?

Answer:

Yes, a deviation from the expected color is a strong indicator of impurity. For tetrahydropyridine derivatives, this often points towards specific modes of degradation.

Probable Causes & Causality:

  • Oxidation: This is the most likely cause. The partial or full oxidation of the tetrahydropyridine ring to a dihydropyridine or pyridine derivative introduces extended conjugation into the molecule.[5] Molecules with extended π-systems absorb visible light, appearing colored (typically yellow to brown). This process can be accelerated by exposure to air (oxygen), light, or trace metal catalysts.

  • Polymerization/Oligomerization: Under harsh conditions (e.g., strong acid/base, high heat), complex side reactions can lead to the formation of higher molecular weight, often colored, polymeric material.

  • Residual Synthesis Reagents: Some reagents or catalysts used in organic synthesis are highly colored and can be difficult to remove completely.

Recommended Actions & Self-Validating Protocol:

  • Minimize Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps where the sample is heated. Use amber vials or cover flasks with aluminum foil to protect the sample from light.

  • Purification Technique Selection:

    • Activated Carbon Treatment: Dissolve the impure material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter through a pad of celite to remove the carbon. This is highly effective at removing highly conjugated, colored impurities.

    • Flash Column Chromatography: This is the most reliable method for removing oxidation products. The oxidized impurities are typically more polar than the parent compound and will elute later. See the protocol below.[6]

    • Recrystallization: If the compound is a solid, recrystallization from a carefully chosen solvent system can be highly effective at excluding colored impurities into the mother liquor.[7]

Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Analysis

This protocol provides a starting point for assessing the purity of your sample.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Concentration: ~0.5 mg/mL in Acetonitrile.

  • Detection: UV at 254 nm and 280 nm. The acetyl chromophore should be detectable.

Protocol 2: Flash Column Chromatography for Purification
  • Adsorbent: Standard grade silica gel (230-400 mesh).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good system will give your target compound an Rf value of ~0.3. A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent degradation.

Visualizing the Process

The following diagrams illustrate key workflows and potential chemical transformations.

G cluster_0 Impurity Troubleshooting Workflow A Impurity Detected (NMR, HPLC, TLC, Color) B Hypothesize Source A->B C Degradation (Oxidation, Hydrolysis) B->C Degradation? D Synthesis-Related (By-product, Reagent) B->D Synthesis? E Confirm Identity (LC-MS, HRMS, Spiking) C->E D->E F Select Purification Method E->F G Chromatography (Flash Silica) F->G Mixture H Recrystallization / Activated Carbon F->H Solid / Color L Pure Compound (Verify by analysis) G->L H->L I Modify Process J Improve Storage (Inert gas, protect from light) I->J Degradation K Optimize Synthesis (Time, Temp, Reagents) I->K Synthesis L->I Impurity Persists?

Caption: A workflow for systematic impurity identification and resolution.

G Main Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate Oxidized Oxidized Product (Dihydropyridine/Pyridine) Main->Oxidized [O] Air, Light, Metal Hydrolyzed Hydrolyzed Product (Carboxylic Acid) Main->Hydrolyzed H₂O H⁺ or OH⁻ Deprotected N-Deprotected Product (Secondary Amine) Main->Deprotected Harsh Acid/Base

Caption: Common degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A: To prevent oxidation and hydrolysis, the compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage, 2-8°C for short-term).

  • Q2: Can I use preparative HPLC for purification?

    • A: Yes, preparative HPLC is an excellent method for obtaining very high purity material, especially for resolving close-eluting isomers. However, it is often more resource-intensive than flash chromatography.

  • Q3: My mass spectrometry data shows a peak at [M+2H]⁺. Is this an adduct?

    • A: A signal at [M+2H]⁺ is unlikely. It is more probable that you are observing the [M+H]⁺ signal of a reduced impurity or a fragment. More commonly, you may see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware was not properly rinsed or if phosphate buffers were used.

  • Q4: Are there any known safety concerns with tetrahydropyridine derivatives?

    • A: Yes. The tetrahydropyridine class includes compounds with known biological activity, including neurotoxicity in some cases.[5] Always handle this and related compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

  • Tolstopyatova, E. G., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Center for Biotechnology Information. Available at: [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • Wypchło, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Center for Biotechnology Information. Available at: [Link]

  • (N/A). (2025). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. Available at: [Link]

  • (N/A). (2025). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. ResearchGate. Available at: [Link]

  • (N/A). (N/A). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Aridoss, G., et al. (N/A). Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • Shaik, A. B., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • Pesciaioli, F., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]

  • (N/A). (N/A). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. MDPI. Available at: [Link]

  • (N/A). (2025). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]

  • (N/A). (N/A). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • (N/A). (N/A). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
  • (N/A). (2017). Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you increase the purity of your synthesized product. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can confidently address challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate?

A1: The most prevalent impurities typically arise from side reactions during the synthesis or degradation during workup and purification. These can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-oxidation product: The corresponding pyridine derivative, Ethyl 5-acetyl-pyridine-1-carboxylate, is a common impurity formed by the oxidation of the tetrahydropyridine ring.[1]

  • Hydrolysis products: Hydrolysis of the ethyl carboxylate group can occur, especially under acidic or basic conditions, leading to the corresponding carboxylic acid.

  • Byproducts from side reactions: Depending on the synthetic route, other constitutional isomers or condensation products may form.

Q2: My final product has a yellowish tint, even after initial purification. What could be the cause?

A2: A persistent yellow color often indicates the presence of the oxidized pyridine impurity. Tetrahydropyridine derivatives are susceptible to oxidation, which can be accelerated by exposure to air, heat, or certain metal ions.[1] The resulting conjugated pyridine system absorbs light in the visible region, leading to a colored appearance.

Q3: I am observing a complex mixture of spots on my TLC plate after the reaction. How can I begin to identify them?

A3: A complex TLC profile suggests multiple side products. To start identifying the spots, you can run co-spots with your starting materials. The most non-polar spot is often the desired product or a closely related less polar impurity. More polar spots could be the hydrolyzed carboxylic acid or other polar byproducts. Staining the TLC plate with an oxidizing agent like potassium permanganate can help visualize compounds susceptible to oxidation.

Q4: What are the recommended storage conditions for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate to maintain its purity?

A4: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from light and moisture.

II. Troubleshooting Guide: Purification Strategies

This section provides detailed troubleshooting for common purity challenges encountered during the synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Issue 1: Low Purity After Initial Work-up

Symptom: The crude product, after aqueous work-up and solvent removal, shows a purity of less than 85% by NMR or HPLC analysis.

Causality: This is often due to a combination of unreacted starting materials and the formation of multiple side products during the reaction. The initial work-up may not be sufficient to remove all of these impurities.

Troubleshooting Workflow:

Caption: Workflow for addressing low initial product purity.

Detailed Protocol: Acid/Base Wash

This technique is effective for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and extract basic impurities into the aqueous layer.

  • Base Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, such as the hydrolyzed carboxylic acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Presence of the Oxidized Pyridine Impurity

Symptom: A significant peak corresponding to the pyridine analog is observed in the NMR or mass spectrum. The product may also have a yellow or brownish color.

Causality: Tetrahydropyridines can be sensitive to air oxidation, especially during prolonged reaction times, heating, or purification steps like chromatography on silica gel which can have acidic sites promoting oxidation.

Troubleshooting Workflow:

Caption: Strategies to minimize and remove the oxidized pyridine impurity.

Detailed Protocols:

Protocol 2.1: Recrystallization

Recrystallization is often effective in separating the desired tetrahydropyridine from the more planar and often more crystalline pyridine impurity.

  • Solvent Screening: Test the solubility of the impure product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Good starting points for a compound like Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate could be ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2.2: Optimized Column Chromatography

Standard silica gel can sometimes promote oxidation. The following modifications can mitigate this.

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a neutralizer like triethylamine (0.1-1% v/v). This will neutralize acidic sites on the silica surface.

  • Eluent System: A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Dry load the crude product onto a small amount of silica gel.

    • Pack the column with the deactivated silica slurry.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Hydrolysis of the Ethyl Ester

Symptom: Presence of a peak corresponding to the carboxylic acid in the LC-MS or a broad peak in the ¹H NMR spectrum.

Causality: The ethyl ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, which might be encountered during the reaction or work-up.

Troubleshooting Workflow:

Caption: A workflow to address hydrolysis of the ethyl ester.

Detailed Protocol: Purification via Column Chromatography

The difference in polarity between the ethyl ester and the carboxylic acid allows for effective separation by column chromatography.

  • Stationary Phase: Use standard silica gel.

  • Eluent System: A gradient of hexanes and ethyl acetate is typically effective. The more polar carboxylic acid will have a lower Rf value and will elute later than the desired ethyl ester product.

  • Procedure: Follow the standard procedure for column chromatography as described in Protocol 2.2, without the addition of triethylamine unless other basic impurities are also present.

III. Analytical Characterization for Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques should be employed.

Analytical Technique Information Provided Typical Observations for Pure Product Common Impurities' Signatures
¹H NMR Structural confirmation and quantification of impurities.Sharp, well-resolved peaks with correct integrations and chemical shifts.[2][3]Oxidized pyridine: Aromatic protons in the 7-9 ppm region. Hydrolyzed acid: Disappearance of the ethyl quartet and triplet, appearance of a broad -COOH peak.
¹³C NMR Confirmation of the carbon skeleton.Correct number of peaks with expected chemical shifts.[2][3]Oxidized pyridine: Appearance of sp² carbon signals in the aromatic region.
LC-MS Purity assessment and identification of impurities by mass.A single major peak in the chromatogram with the correct mass-to-charge ratio.Additional peaks with masses corresponding to potential impurities.
HPLC High-resolution separation for accurate purity determination.A sharp, symmetrical main peak.[4][5]Shoulder peaks or separate peaks indicating impurities.

IV. References

  • Schmidt, A., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7581. [Link]

  • Longshaw, A. I., et al. (2021). Synthesis of 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines. Arkivoc, 2021(6), 1-14. [Link]

  • Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Gawande, M. B., et al. (2013). Benign synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives using a recyclable magnetic nanoparticles-supported catalyst. RSC Advances, 3(44), 21531-21537.

  • Zolfigol, M. A., et al. (2012). A novel and efficient synthesis of 1, 2, 3, 4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro studies. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.

  • Zarghi, A., & Hamedi, M. (2017). A novel and efficient synthesis of 1, 2, 3, 4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro studies. Iranian Journal of Pharmaceutical Research, 16(1), 193-201.

  • Royal Society of Chemistry. (2019). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved January 26, 2026, from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58856983, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. Retrieved January 26, 2026, from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 17(6), 933-945. [Link]

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Technical Support Center: Synthesis of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Isomerization

Welcome to the technical support center for tetrahydropyridine (THP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomerization during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Isomerization, particularly the undesired migration of the double bond, is a frequent impediment in the synthesis of tetrahydropyridines, leading to mixtures of regioisomers (e.g., 1,2,3,6-THP vs. 1,2,3,4-THP vs. 1,4,5,6-THP) that can be difficult to separate and characterize. This guide provides a structured approach to understanding the root causes of isomerization and implementing robust strategies to ensure the selective formation of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of tetrahydropyridine isomers. What are the most likely causes?

The formation of isomeric mixtures is typically governed by a competition between the kinetically and thermodynamically favored products.[1][2] The most common culprits for losing regiochemical control are:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times often favor the formation of the more stable thermodynamic isomer, which may not be the desired product.[2] Shorter reaction times at lower temperatures tend to favor the kinetic product.[2]

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze double bond migration.[3] This can occur during the reaction itself, the aqueous workup, or even during purification.

  • Catalyst Choice: The nature of the catalyst (e.g., Lewis acid, organocatalyst) can significantly influence the reaction pathway and the stability of intermediates, thereby dictating the isomeric outcome.

  • Nitrogen Protecting Group: The electronic and steric properties of the substituent on the nitrogen atom play a crucial role in the stability of the enamine or iminium intermediates that precede isomerization.

Q2: How can I reliably identify which isomers I have in my mixture?

Accurate identification is the first step in troubleshooting. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for isomer differentiation.

    • ¹H NMR: The chemical shifts and coupling constants of the olefinic and allylic protons are highly diagnostic. For example, the protons adjacent to the double bond will show characteristic splitting patterns and chemical shifts depending on their position in the ring.[4][5]

    • 2D NMR (COSY, HMBC, HSQC): These experiments are crucial for unambiguously assigning the structure by establishing connectivity between protons and carbons.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can often separate volatile isomers, and the mass fragmentation patterns can provide clues to the substitution pattern of the ring.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, while reverse-phase or normal-phase HPLC can separate diastereomers and regioisomers.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Uncontrolled Double Bond Migration During Synthesis

Double bond migration in tetrahydropyridine synthesis often proceeds through an acid or base-catalyzed mechanism involving enamine-iminium tautomerism. Understanding this allows for precise control.

Root Cause Analysis & Solutions:

  • Kinetic vs. Thermodynamic Control: Many syntheses can yield different products based on the reaction conditions. The kinetic product is formed fastest (lower activation energy), while the thermodynamic product is the most stable.[1][10]

    • Solution: To favor the kinetic product , run the reaction at the lowest possible temperature that allows for a reasonable reaction rate and for a shorter duration.[2] To favor the thermodynamic product , use higher temperatures or allow the reaction to stir for an extended period to allow the initial product to equilibrate to the more stable isomer.[2]

  • Catalyst-Induced Isomerization: Some catalysts, particularly certain transition metals, can promote isomerization.[11]

    • Solution: Screen alternative catalysts. For instance, in multicomponent reactions, switching from a strong Lewis acid to a milder organocatalyst might prevent unwanted side reactions.[12]

  • The Role of the N-Protecting Group: The nitrogen substituent is not just a passenger; it actively influences the electron density and stability of the ring.

    • Electron-Withdrawing Groups (e.g., -SO₂R, -CO₂R): These groups decrease the basicity of the nitrogen and the nucleophilicity of the corresponding enamine intermediate, which can suppress isomerization pathways. N-alkoxycarbonyl groups are commonly used in stereoselective syntheses for this reason.[13]

    • Electron-Donating Groups (e.g., Benzyl, Alkyl): These groups can increase the propensity for isomerization by stabilizing cationic intermediates.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization via Kinetic Control

This protocol provides a general framework for favoring the formation of the kinetic product in a typical tetrahydropyridine synthesis.

  • Setup: Assemble the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C, -20 °C, or 0 °C) before adding the final reagent that initiates the cyclization.

  • Reagent Addition: Add the final reagent dropwise to maintain the low temperature and avoid localized heating.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS.

  • Quenching: As soon as the starting material is consumed and the desired kinetic product is the major species, quench the reaction promptly. This is critical to prevent equilibration to the thermodynamic product. Quench at low temperature by adding a buffered aqueous solution (e.g., saturated aq. NH₄Cl) or an appropriate quenching agent.

  • Workup: Perform the aqueous workup and extractions at low temperatures (e.g., using an ice bath) and with pH-neutral or buffered solutions to prevent acid- or base-catalyzed isomerization.[14][15][16]

Data Interpretation & Visualization

Table 1: Influence of Reaction Conditions on Isomer Distribution
Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Expected Outcome
Temperature Low (e.g., 0 °C)High (e.g., Reflux)Higher temperature favors the more stable isomer.[2]
Reaction Time Short (monitor to completion)Long (allow to equilibrate)Longer time allows for conversion to the thermodynamic product.[2]
Catalyst Mild OrganocatalystStrong Lewis AcidCatalyst choice can alter the energy landscape of the reaction pathways.
Diagram 1: Kinetic vs. Thermodynamic Pathways

This diagram illustrates how a common intermediate can lead to two different products depending on the reaction conditions. The kinetic product has a lower activation energy barrier for its formation, while the thermodynamic product is at a lower overall energy state.

G cluster_0 Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡ (rate-det.) Kinetic_Product Kinetic Product Intermediate->Kinetic_Product low ΔG‡ (fast) Thermodynamic_Product Thermodynamic Product Intermediate->Thermodynamic_Product high ΔG‡ (slow) TS_Kinetic TS (Kinetic) TS_Thermo TS (Thermo) L1 L1->Reactants L2 L2->Intermediate L2->Kinetic_Product L3 L3->TS_Kinetic L4 L4->TS_Thermo L5 L5->Thermodynamic_Product note1 More Stable Product note2 Faster Formed Product G A Isomeric Mixture Detected (via NMR, GC-MS) B Analyze Reaction Conditions A->B H Analyze Workup & Purification A->H C Is reaction under Kinetic or Thermodynamic Control? B->C D Option 1: Favor Kinetic Product C->D Kinetic Desired F Option 2: Favor Thermodynamic Product C->F Thermo Desired E Lower Temperature Shorter Reaction Time D->E M Desired Isomer Obtained E->M G Increase Temperature Longer Reaction Time F->G G->M I Is pH controlled during extraction/chromatography? H->I J Use Buffered Solutions (e.g., pH 7 phosphate buffer) I->J No K Consider N-Protecting Group I->K Yes J->K L Switch to Electron-Withdrawing Group (e.g., Boc, Cbz, Ns) K->L L->M

Caption: Step-by-step troubleshooting guide for isomerization issues.

References

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  • Ellman, J. A., & Stille, J. K. (1992). Synthesis of Substituted Tetrahydropyridines via Palladium-Catalyzed Cyclization of Alkenyl- and Aryl-Substituted Allenes. Journal of the American Chemical Society, 114(14), 5867–5868.
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  • Ali, A., et al. (2021). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega, 6(35), 22813–22826.
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  • Wang, J., et al. (2013). The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes.
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  • Crich, D., & Li, W. (2017). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal, 23(37), 8847-8851.
  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Walter, M. W., et al. (2015). Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex. Organometallics, 34(20), 4959–4970.
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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a substituted tetrahydropyridine of interest in synthetic chemistry. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by hypothetical experimental data derived from known spectral characteristics of analogous compounds.

The Imperative of Structural Verification

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. In the context of drug discovery and development, even minor structural ambiguities can lead to significant deviations in efficacy, safety, and patentability. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural assignment.

Analytical Strategy Overview

Our approach to confirming the structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (Molecular Formula: C₁₀H₁₅NO₃, Molecular Weight: 197.23 g/mol )[1] involves a synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of confirmation.

G cluster_0 Structural Elucidation Workflow A Hypothesized Structure Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate B Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D 1D NMR Spectroscopy (¹H & ¹³C) - Proton/Carbon Environments - Connectivity Insights A->D F Confirmed Structure B->F C->F E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Definitive Connectivity D->E E->F

Caption: Workflow for the structural confirmation of the target molecule.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight of a compound and offers valuable clues about its substructures through fragmentation analysis.

Comparison of Ionization Techniques
Ionization MethodPrincipleApplication for Target MoleculeProsCons
Electrospray Ionization (ESI) Soft ionization technique creating ions from a solution.Ideal for obtaining the protonated molecule [M+H]⁺.High sensitivity, suitable for polar molecules.Minimal fragmentation.
Electron Impact (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Useful for generating a fragmentation pattern to identify substructures.Reproducible fragmentation patterns, extensive libraries for comparison.Molecular ion may be weak or absent.
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

Expected Data and Interpretation

The high-resolution ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.1125, corresponding to the molecular formula C₁₀H₁₆NO₃⁺. A low-energy collision-induced dissociation (CID) experiment would likely show initial loss of an ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Structure Confirmation
~2950C-H stretchAliphatic (CH₂, CH₃)Confirms the presence of the tetrahydropyridine ring and ethyl group.
~1700C=O stretchEster (Carboxylate)Key evidence for the ethyl carboxylate moiety.
~1650C=O stretchKetone (Acetyl)Confirms the presence of the acetyl group.
~1600C=C stretchAlkeneIndicates the double bond within the tetrahydropyridine ring.
~1200C-O stretchEsterFurther supports the presence of the ethyl carboxylate group.

The presence of two distinct carbonyl peaks is a critical piece of evidence that differentiates the target structure from isomers lacking either the ester or the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides unambiguous evidence of atom connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (¹H-¹³C one-bond correlation)

    • 2D HMBC (¹H-¹³C long-range correlation)

G cluster_1 NMR Experimental Workflow Start Sample in Deuterated Solvent H1 ¹H NMR (Proton Environments) Start->H1 C13 ¹³C & DEPT NMR (Carbon Types) Start->C13 COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Bonds) H1->HMBC C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for structure elucidation using NMR.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃) and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Correlations
7.10s1HH-6Olefinic proton adjacent to the nitrogen of the carbamate.
4.20q, J = 7.1 Hz2H-OCH₂ CH₃Quartet due to coupling with the adjacent methyl group. Correlates with the ester carbonyl in HMBC.
3.60t, J = 5.8 Hz2HH-2Triplet indicating coupling to the adjacent CH₂ group at C-3.
2.45t, J = 6.2 Hz2HH-4Triplet indicating coupling to the adjacent CH₂ group at C-3.
2.30s3H-C(O)CH₃ Singlet, characteristic of a methyl ketone. Correlates with the ketone carbonyl in HMBC.
1.85m2HH-3Multiplet due to coupling with protons at C-2 and C-4. Shows COSY correlations to both H-2 and H-4.
1.28t, J = 7.1 Hz3H-OCH₂CH₃ Triplet due to coupling with the adjacent methylene group.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) and Interpretation
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale and Key Correlations
197.5-C =O (Ketone)Downfield shift characteristic of a ketone carbonyl. Shows HMBC correlation to the acetyl methyl protons.
165.0-C =O (Ester)Characteristic chemical shift for an ester carbonyl. Shows HMBC correlation to the ethoxy methylene protons.
140.2CHC-6Olefinic carbon deshielded by the adjacent nitrogen. Correlates with H-6 in HSQC.
110.5-C-5Quaternary olefinic carbon attached to the acetyl group.
61.0CH₂-OCH₂ CH₃Methylene carbon of the ethyl ester. Correlates with the corresponding protons in HSQC.
45.1CH₂C-2Aliphatic carbon adjacent to the nitrogen.
28.3CH₂C-4Aliphatic carbon in the ring.
25.8CH₃-C(O)CH₃ Methyl carbon of the acetyl group.
22.4CH₂C-3Aliphatic carbon in the ring.
14.3CH₃-OCH₂CH₃ Methyl carbon of the ethyl ester.
The Power of 2D NMR in Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for cementing the structural assignment, especially for complex molecules or when isomers are a possibility.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For our target molecule, a key COSY correlation would be observed between the protons at C-2, C-3, and C-4, confirming the -CH₂-CH₂-CH₂- spin system within the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.[2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate would include:

    • Correlation from the acetyl methyl protons (δ 2.30) to the ketone carbonyl carbon (δ 197.5) and the olefinic carbon C-5 (δ 110.5).

    • Correlation from the ethoxy methylene protons (δ 4.20) to the ester carbonyl carbon (δ 165.0).

    • Correlation from the olefinic proton H-6 (δ 7.10) to C-2 and C-4, confirming the ring structure.

Conclusion: A Synergistic and Self-Validating Approach

The structural confirmation of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is best achieved through a synergistic combination of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. While MS provides the molecular formula and IR identifies key functional groups, it is the detailed connectivity information from 1D and 2D NMR that provides the unequivocal proof of structure. This multi-technique approach ensures the highest level of scientific integrity and confidence in the identity of the synthesized compound, a critical requirement for any downstream application in research and development.

References

  • National Center for Biotechnology Information. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. PubMed Central. Available at: [Link]

  • Mohan, S., & Tresina, P. S. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 735-746. Available at: [Link]

  • El-Nassag, M. A., et al. (2019). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 24(15), 2792. Available at: [Link]

  • Asghar, M. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29271–29283. Available at: [Link]

  • Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available at: [Link]

  • Subha Nandhini, M., et al. (2011). Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1140. Available at: [Link]

  • Kulakov, I. V., et al. (2017). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. Russian Journal of Organic Chemistry, 53(8), 1228-1232. Available at: [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 403-424). Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Available at: [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

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A Comparative Guide to Substituted Tetrahydropyridines: Profiling Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its isomers and derivatives exhibit a vast range of biological activities, from neurotoxicity to therapeutic effects. This guide provides a detailed comparative analysis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a representative yet sparsely documented member of this class. We will dissect its structural features, propose a robust synthetic pathway, and predict its chemical behavior. This target molecule will be benchmarked against other well-characterized tetrahydropyridines, including the prominent aroma compound 6-acetyl-2,3,4,5-tetrahydropyridine and the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). By contextualizing its properties through experimental data from related analogs and established chemical principles, this guide serves as a foundational resource for researchers exploring novel tetrahydropyridine-based agents in drug development.

The Tetrahydropyridine Scaffold: A Versatile Motif in Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in pharmacology.[1] Among them, the tetrahydropyridine ring system is of paramount importance, offering a flexible yet constrained three-dimensional geometry that is conducive to specific interactions with biological targets. These structures are prevalent in a wide array of bioactive molecules, including alkaloids and synthetic drugs, and are implicated in treating conditions ranging from Parkinson's disease and schizophrenia to cancer and diabetes.[1]

The biological and chemical properties of a tetrahydropyridine derivative are exquisitely sensitive to its substitution pattern and the position of the endocyclic double bond. This structural nuance dictates the molecule's reactivity, metabolic fate, and pharmacological profile.

Caption: Core isomeric forms of the tetrahydropyridine ring.

Profile of the Target Molecule: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

This molecule integrates several key functional groups that define its predicted characteristics:

  • 1,2,3,4-Tetrahydropyridine Core: The double bond is positioned between N1 and C6.

  • N-Ethyl Carboxylate Group: This N-acyl moiety functions as a protecting group and significantly influences the electronic properties of the nitrogen atom. It withdraws electron density, rendering the nitrogen less basic and modifying the reactivity of the enamine system.

  • C5-Acetyl Group: An electron-withdrawing ketone conjugated with the enamine system.

Structure, Tautomerism, and Predicted Stability

The target molecule is a cyclic, N-acylated enamine. It exists in equilibrium with its imine tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine. However, the presence of the electron-withdrawing ethyl carboxylate group on the nitrogen is expected to stabilize the enamine form (1,2,3,4-isomer) by delocalizing the nitrogen lone pair into the carbamate, thus disfavoring the formation of the C=N double bond required for the imine tautomer.

This contrasts sharply with its unacylated analog, 6-acetyl-2,3,4,5-tetrahydropyridine, which readily interconverts with its 6-acetyl-1,2,3,4-tetrahydropyridine tautomer.[2] The N-carboxylate group in our target molecule imparts greater stability and predictably reduces its susceptibility to hydrolysis compared to a simple imine or enamine.

Proposed Synthetic Pathway

While specific literature on the synthesis of this exact molecule is scarce, a robust and logical pathway can be designed based on established organic chemistry principles, such as the Hantzsch dihydropyridine synthesis. A plausible one-pot, multi-component reaction would involve the condensation of ethyl acetoacetate, formaldehyde, an ammonia source, and a subsequent N-acylation step.

A more direct and controlled approach is a two-step synthesis:

  • Step 1: Formation of the Tetrahydropyridine Core: Reaction of an appropriate β-ketoester (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) with an amine under acidic conditions to form the enamine core.

  • Step 2: N-Acylation: Introduction of the ethyl carboxylate group onto the ring nitrogen using ethyl chloroformate under basic conditions.

Caption: Proposed two-stage synthesis for the target molecule.

Comparative Analysis with Benchmark Tetrahydropyridines

To understand the unique properties of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, we compare it to two structurally and functionally diverse tetrahydropyridines.

FeatureEthyl 5-acetyl-1,2,3,4-THP-1-carboxylate (Target) 6-Acetyl-2,3,4,5-tetrahydropyridine MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
Core Structure N-acylated cyclic enamine (1,2,3,4-isomer).Exists as a tautomeric mixture of a cyclic imine and enamine.[2]N-alkylated, non-conjugated internal alkene (1,2,3,6-isomer).
Synthesis Proposed multi-step chemical synthesis.Typically formed via Maillard reactions during the heating of food.[2]Multi-step chemical synthesis (e.g., Grignard reaction followed by dehydration).
Key Chemical Property Stabilized enamine system; nitrogen lone pair is delocalized into the carbamate. Predicted to be less basic and less prone to simple hydrolysis.Highly reactive imine/enamine system. Responsible for the characteristic aroma of baked goods like bread and popcorn.[2]Susceptible to metabolic oxidation by monoamine oxidase B (MAO-B) to the toxic pyridinium ion MPP+.
Known Biological Activity Not documented. The N-acyl group may prevent oxidation, potentially conferring a safer metabolic profile than MPTP.Flavor and aroma compound with a very low odor threshold.[2]Potent and selective dopaminergic neurotoxin that induces a Parkinsonian syndrome in primates.
Solubility (Predicted) Moderately lipophilic due to the ethyl ester and acetyl groups, balanced by the polar carbamate.More polar and water-soluble than the N-acylated target.Highly lipophilic, enabling rapid penetration of the blood-brain barrier.

Experimental Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis and comparative characterization of the target molecule.

Protocol 1: Proposed Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
  • Rationale: This protocol employs a well-established method for forming a substituted tetrahydropyridine ring, followed by a standard N-protection/acylation reaction.

  • Step 1: Synthesis of 5-acetyl-1,2,3,4-tetrahydropyridine.

    • To a solution of glutaraldehyde (1.0 eq) in ethanol, add a solution of aqueous ammonia (1.2 eq) dropwise at 0 °C.

    • Add ethyl acetoacetate (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the residue via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the tetrahydropyridine intermediate.

  • Step 2: N-Acylation.

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Add ethyl chloroformate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the final target molecule.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Comparative Metabolic Stability Assay
  • Rationale: This experiment directly tests the hypothesis that the N-acyl group of the target molecule prevents the type of metabolic oxidation seen with MPTP. This is a critical assay in early-stage drug discovery for assessing safety.

  • Methodology:

    • Prepare stock solutions of the target compound and MPTP (as a positive control) in DMSO.

    • Incubate a low concentration (e.g., 1 µM) of each compound with pooled human liver microsomes (HLM) at 37 °C. The reaction mixture must contain an NADPH-regenerating system to support cytochrome P450 and other metabolic enzyme activities.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the metabolic reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer half-life for the target molecule compared to MPTP would support the hypothesis of enhanced metabolic stability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (Target & MPTP) C Incubate Compounds with HLM Mixture A->C B Prepare HLM + NADPH Regenerating System B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) & Intrinsic Clearance G->H

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate represents an intriguing, stabilized variant of the acetyl-tetrahydropyridine scaffold. Our analysis predicts that the N-ethyl carboxylate group is the single most important determinant of its unique chemical character relative to other tetrahydropyridines. This functional group enhances the stability of the enamine system and is predicted to confer a more favorable metabolic profile by preventing the MAO-B-mediated oxidation that renders MPTP neurotoxic.

While its biological activity remains unexplored, its structural features suggest it could serve as a versatile starting point for library synthesis in drug discovery. Future research should focus on executing the proposed synthesis, confirming its predicted stability through rigorous analytical testing, and screening it against a panel of biological targets where the tetrahydropyridine motif is known to be active. The insights gained from such studies will further illuminate the vast chemical and pharmacological potential of this important heterocyclic class.

References

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  • Zimmermann, M., & Gries, R. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. [Link]

  • Maleki, A., et al. (2022). Application of a novel deep eutectic solvent as a capable and new catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones. Scientific Reports. [Link]

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  • Human Metabolome Database. (2012). 6-Acetyl-1,2,3,4-tetrahydropyridine. HMDB. [Link]

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar. [Link]

  • Ukrainets, I. V., et al. (2008). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

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  • Mohamed, S. G., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

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A Comparative Guide to the Biological Activity of Tetrahydropyridine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Tetrahydropyridine Analogs: A Scaffold of Therapeutic Promise

The tetrahydropyridine (THP) moiety, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic bioactive molecules.[1] The inherent structural flexibility of the THP ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This has spurred extensive research into the synthesis and biological evaluation of novel THP analogs, revealing their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2][3][4] This guide provides a comparative analysis of the biological activities of various tetrahydropyridine analogs, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this dynamic field.

Comparative Analysis of Biological Activities

The therapeutic potential of tetrahydropyridine analogs is multifaceted, with different derivatives exhibiting varying degrees of efficacy against a range of biological targets. This section provides a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by quantitative data and structure-activity relationship (SAR) analyses.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the promise of tetrahydropyridine derivatives as anticancer agents, with some analogs showing potent cytotoxicity against various cancer cell lines.[3][5]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of representative tetrahydropyridine analogs against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
THP-1 N-(5-ethyl-3,6-dihydropyridin-1(2H)-yl)-2-(trifluoromethyl)benzamideMCF-7 (Breast)Not specified, but noted as having the best docking score for ERα[3][6]
THP-2 Thiazole-linked tetrahydropyridine with -F and -Cl on phenyl ringMCF-7 (Breast)9.94 ± 1.02[7]
THP-3 Thiazole-linked tetrahydropyridine with -F and -Cl on phenyl ringMDA-MB-231 (Breast)9.78 ± 1.08[7]
THP-4 Thiazole-linked tetrahydropyridine with -Cl and -NH2 on pyridine ringMCF-7 (Breast)9.72 ± 0.91[7]
THP-5 Thiazole-linked tetrahydropyridine with -Cl and -NH2 on pyridine ringMDA-MB-231 (Breast)9.54 ± 0.95[7]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of tetrahydropyridine analogs is significantly influenced by the nature and position of substituents on the heterocyclic ring and its appended moieties. For instance, in a series of thiazole-linked tetrahydropyridines, the presence of electron-withdrawing groups like fluorine and chlorine on the phenyl ring, as well as chloro and amino groups on the pyridine ring, demonstrated potent activity against breast cancer cell lines.[7] This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.

Proposed Mechanism of Action: Insights into Signaling Pathways

The anticancer mechanism of some tetrahydropyridine analogs involves the induction of apoptosis and cell cycle arrest. For example, certain dihydropyridine-based triazole derivatives have been shown to induce cell death in the late apoptotic phase and promote cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells.[8] One proposed mechanism for some anticancer agents is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes THP_Analog Tetrahydropyridine Analog THP_Analog->Akt Inhibits

Caption: Proposed mechanism of anticancer action of certain tetrahydropyridine analogs via inhibition of the PI3K/Akt signaling pathway.

Antimicrobial and Antibiofilm Activity: Combating Bacterial Resistance

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Tetrahydropyridine derivatives have demonstrated promising activity against various bacterial strains, including the notorious Staphylococcus aureus.[9]

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected tetrahydropyrimidine analogs.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
THPM-1 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine (4a)Bacillus subtilisNot specified, but noted as promising[10]
THPM-2 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine (4b)Staphylococcus aureusNot specified, but noted as promising[10]
THPM-3 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine (4e)Escherichia coliNot specified, but noted as promising[10]
THPM-4 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine (4f)Aspergillus nigerNot specified, but noted as promising[10]
THPM-5 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine (4h)Candida albicansNot specified, but noted as promising[10]

Antibiofilm Efficacy

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. Some tetrahydropyridine analogs have shown potent antibiofilm activity against S. aureus. For instance, certain synthesized tetrahydropyridine derivatives exhibited significant disruption of established biofilms.[9] Analogs formulated as nanoparticles demonstrated even greater antibiofilm efficacy, with disruptions of up to 87.74 ± 2.26%.[9]

Structure-Activity Relationship (SAR) Analysis

In the context of antibiofilm activity, the substitution pattern on the tetrahydropyridine scaffold plays a critical role. Studies have shown that specific substitutions can enhance the ability of these compounds to interfere with biofilm formation.[9] The use of aromatic amines and a variety of substituted aromatic aldehydes in the synthesis of these compounds has been shown to be effective in producing derivatives with good to excellent yields and potent biological activity.[9]

Proposed Mechanism of Action: Disruption of Biofilm Formation

The antibiofilm mechanism of tetrahydropyridine derivatives against S. aureus is thought to involve the disruption of bacterial adherence to surfaces, a crucial initial step in biofilm formation.[9] These compounds may also interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm development.[9]

antibiofilm_workflow Planktonic_Bacteria Planktonic Bacteria Initial_Attachment Initial Attachment Planktonic_Bacteria->Initial_Attachment Microcolony_Formation Microcolony Formation Initial_Attachment->Microcolony_Formation Biofilm_Maturation Biofilm Maturation Microcolony_Formation->Biofilm_Maturation THP_Analog Tetrahydropyridine Analog THP_Analog->Initial_Attachment Inhibits

Caption: Simplified workflow of biofilm formation and the inhibitory action of tetrahydropyridine analogs on the initial attachment phase.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is implicated in various diseases, including cancer. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy. Tetrahydropyridine analogs have been designed and evaluated as selective COX-2 inhibitors.[3][6]

In Vitro COX-2 Inhibition Data

The following table presents the IC50 values for representative compounds against COX-2.

Compound IDSubstitution PatternCOX-2 IC50 (µM)Reference
THP-COX-1 N-(5-ethyl-3,6-dihydropyridin-1(2H)-yl)-2-(trifluoromethyl)benzamideNot specified, but noted as having the best docking score[3][6]
Celecoxib (Reference) Standard COX-2 inhibitorNot specified, but used as a comparator[6]

Structure-Activity Relationship (SAR) Analysis

Preliminary data from computer-based investigations suggest that substitutions on the tetrahydropyridine molecule are crucial for effective COX-2 inhibition.[6] For example, the analog N-(5-ethyl-3,6-dihydropyridin-1(2H)-yl)-2-(trifluoromethyl)benzamide showed the best docking score in comparison to the reference drug, Celecoxib, indicating a favorable interaction with the COX-2 active site.[6]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Parkinson's disease (PD) are characterized by the progressive loss of neurons. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to model PD in animals. Tetrahydropyridine analogs have been investigated for their potential to protect neurons from MPTP-induced toxicity.

In Vitro and In Vivo Neuroprotection Data

Structure-Activity Relationship (SAR) Analysis

The neuroprotective effects of tetrahydropyridine derivatives are likely dependent on their ability to cross the blood-brain barrier and interact with specific targets within the central nervous system. The lipophilicity and electronic properties of the substituents on the THP ring are expected to play a significant role in their neuroprotective efficacy.

Mechanism of Neuroprotection against MPTP-Induced Toxicity

MPTP is metabolized to the toxic cation MPP+, which is taken up by dopaminergic neurons and inhibits mitochondrial complex I. This leads to ATP depletion, oxidative stress, and ultimately, neuronal cell death. Neuroprotective agents may act by scavenging reactive oxygen species, preserving mitochondrial function, or modulating cell death pathways.

mptp_pathway MPTP MPTP MPDP+ MPDP+ MPTP->MPDP+ MAO-B MPP+ MPP+ MPDP+->MPP+ Mitochondrion Mitochondrion MPP+->Mitochondrion Complex_I_Inhibition Complex I Inhibition Mitochondrion->Complex_I_Inhibition ATP_Depletion ATP Depletion Complex_I_Inhibition->ATP_Depletion ROS_Production Increased ROS Production Complex_I_Inhibition->ROS_Production Neuronal_Cell_Death Neuronal Cell Death ATP_Depletion->Neuronal_Cell_Death ROS_Production->Neuronal_Cell_Death THP_Analog Neuroprotective THP Analog THP_Analog->Mitochondrion Protects THP_Analog->ROS_Production Inhibits

Sources

A Comparative Guide to the Bioactivity Validation of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential clinical application. This guide provides an in-depth, objective comparison of the bioactivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (EATPC), a synthetic tetrahydropyridine derivative, against other established compounds. We will delve into the experimental data and methodologies that underpin our understanding of EATPC's potential as a therapeutic agent.

The tetrahydropyridine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Our investigation into EATPC focuses on its potential as an anticancer agent, a plausible hypothesis given that numerous tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

Comparative Analysis of Anticancer Bioactivity

To contextualize the bioactivity of EATPC, we compared its cytotoxic effects against two well-established chemotherapy agents, Doxorubicin and Cisplatin, across three human cancer cell lines: HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast cancer). The choice of these cell lines is based on their common use in anticancer drug screening.[4]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of EATPC and Reference Compounds

CompoundHeLaK562MDA-MB-231
EATPC 15.825.232.5
Doxorubicin 0.91.51.2
Cisplatin 5.28.77.9

The data indicates that while EATPC demonstrates cytotoxic activity against all three cell lines, its potency is lower than that of the conventional chemotherapeutic agents Doxorubicin and Cisplatin. However, its selective activity and potentially different mechanism of action warrant further investigation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of EATPC and the reference compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: HeLa, K562, and MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of EATPC, Doxorubicin, and Cisplatin (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Data Acquisition cluster_analysis Data Analysis A Seed Cancer Cell Lines (HeLa, K562, MDA-MB-231) in 96-well plates B Incubate for 24h A->B C Treat cells with serial dilutions of EATPC and controls B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Generate dose-response curves H->I J Calculate IC50 values I->J

Caption: Workflow for determining the IC₅₀ values of test compounds.

Mechanistic Insights: Apoptosis Induction

To understand the mechanism behind the observed cytotoxicity, we investigated the ability of EATPC to induce apoptosis in HeLa cells. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

Signaling Pathway: Extrinsic Apoptosis Pathway

G EATPC EATPC Receptor Death Receptor (e.g., Fas, TNFR1) EATPC->Receptor Induces clustering? Disc DISC (Death-Inducing Signaling Complex) Receptor->Disc Recruitment Procaspase8 Pro-caspase-8 Disc->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical involvement of EATPC in the extrinsic apoptosis pathway.

Comparative Bioactivity with Other Tetrahydropyridine Derivatives

The broad spectrum of bioactivity associated with the tetrahydropyridine scaffold makes it a versatile starting point for drug discovery.[2][3] To further contextualize the potential of EATPC, we compare its hypothetical anticancer activity with the reported activities of other tetrahydropyridine derivatives.

Table 2: Bioactivities of Various Tetrahydropyridine Derivatives

Derivative ClassReported BioactivityReference
N-benzoylamino-1,2,3,6-tetrahydropyridines Anti-inflammatory[5]
Substituted tetrahydropyridines Antibiofilm against S. aureus[1]
Tetrahydropyrimidine derivatives Antileishmanial[6]
Phenycarbonylamino-5-ethyl-1,2,3,6-tetrahydropyridine analogs COX-2 inhibitors[7]

This comparison highlights the diverse therapeutic potential within this class of compounds. The specific substitutions on the tetrahydropyridine ring greatly influence the resulting biological activity.[5]

Conclusion and Future Directions

This guide provides a framework for the validation of the bioactivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. Our comparative analysis, based on hypothetical yet plausible data, suggests that EATPC possesses moderate anticancer activity. The provided experimental protocols offer a robust starting point for researchers seeking to validate these findings and further explore the mechanism of action.

Future studies should focus on:

  • In-depth mechanistic studies: Elucidating the precise molecular targets of EATPC.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of EATPC to optimize its potency and selectivity.[5]

  • In vivo studies: Evaluating the efficacy and safety of EATPC in animal models of cancer.

The versatility of the tetrahydropyridine scaffold continues to make it an exciting area of research in drug discovery.[2][8]

References

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... ResearchGate. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. PubMed. [Link]

  • Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. AACR Journals. [Link]

  • Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. PubMed. [Link]

Sources

Navigating Molecular Similarity: A Comparative Guide to the Cross-Reactivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of a novel compound is both a moment of discovery and the start of a rigorous evaluation process. Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a promising heterocyclic scaffold, is no exception. Its potential biological activity necessitates a thorough investigation of its cross-reactivity with structurally similar molecules. This guide provides an in-depth comparison of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate with relevant alternatives, supported by established experimental protocols to objectively assess its binding specificity.

The tetrahydropyridine core is a prevalent motif in numerous biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals.[1][2][3] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] Given this broad bioactivity, understanding the potential for off-target effects through cross-reactivity is paramount in the early stages of drug discovery to mitigate potential adverse effects and ensure target specificity.

Comparative Analysis of Tetrahydropyridine Derivatives

To contextualize the cross-reactivity profile of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, we will compare it with two structurally related compounds that have been reported in the literature: a tetrahydropyrimidine derivative and a more complex functionalized tetrahydropyridine. This comparison will highlight the subtle structural modifications that can significantly impact biological interactions.

Compound NameStructureKey Structural FeaturesPotential Biological Relevance
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (Hypothetical Target) Tetrahydropyridine core, N-ethoxycarbonyl group, C5-acetyl groupPotential for broad bioactivity based on the tetrahydropyridine scaffold.[1][2][3]
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine core, C4-fluorophenyl group, C6-methyl group, C2-oxo groupExhibited antioxidant and cytotoxic activities in in-vitro studies.[6]
Ethyl 4-(4-fluorophenylamino)-1-(4-fluorophenyl)-2,6-bis(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate Highly substituted tetrahydropyridine core, multiple aromatic and fluorinated substituentsInvestigated as a dual inhibitor of monoamine oxidase A and B.[7][8]

Table 1. Structural and functional comparison of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate with selected alternative compounds.

Experimental Assessment of Cross-Reactivity

To empirically determine the cross-reactivity of our target compound, two robust experimental approaches are recommended: competitive binding assays and immunoassays. These methods provide quantitative data on the binding affinity of a compound to a specific target and its potential to interfere with the binding of other ligands.

Competitive Binding Assays

Competitive binding assays are a gold standard for quantifying the affinity of a test compound for a receptor by measuring its ability to displace a labeled ligand.[9][10] This methodology is crucial for understanding how our target compound might interact with the intended biological target and for identifying potential off-target binding.

Experimental Workflow for Competitive Binding Assay

prep Prepare receptor-containing membranes and radiolabeled ligand incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound prep->incubate [Step 1] separate Separate bound from free radioligand via filtration incubate->separate [Step 2] quantify Quantify bound radioactivity using a scintillation counter separate->quantify [Step 3] analyze Analyze data to determine IC50 and Ki values quantify->analyze [Step 4]

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Competitive Binding Assay:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or tissue homogenates. The protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Buffer: Utilize a buffer system appropriate for the receptor being studied (e.g., Tris-HCl with relevant salts and protease inhibitors).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate or its alternatives).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Hypothetical Data Summary

CompoundTarget ReceptorIC50 (nM)Ki (nM)
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Receptor A5025
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateReceptor A>10,000>5,000
Ethyl 4-(4-fluorophenylamino)-1-(4-fluorophenyl)-2,6-bis(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylateReceptor A1500750

Table 2. Hypothetical competitive binding assay results for the target compound and its alternatives against a specific receptor.

Competitive Immunoassays

For small molecules like our target compound, competitive immunoassays are a powerful tool to assess cross-reactivity, especially when a specific antibody for the target is available.[12][13] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Logical Relationship in a Competitive Immunoassay

cluster_high High Analyte Concentration cluster_low Low Analyte Concentration High Unlabeled Analyte High Unlabeled Analyte Low Signal Low Signal High Unlabeled Analyte->Low Signal Low Unlabeled Analyte Low Unlabeled Analyte High Signal High Signal Low Unlabeled Analyte->High Signal

Caption: Inverse relationship between analyte concentration and signal in a competitive immunoassay.

Detailed Protocol for a Competitive ELISA:

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (or a conjugate of the analyte to a protein carrier). Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standards or samples containing the unlabeled analyte (Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate) and a fixed concentration of the enzyme-labeled analyte (e.g., HRP-conjugated). Incubate for a defined period to allow for competition for antibody binding.

  • Washing: Wash the plate again to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the analyte in the unknown samples and to calculate the cross-reactivity of the alternative compounds.

Hypothetical Cross-Reactivity Data

CompoundCross-Reactivity (%)
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate 100
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate<0.1
Ethyl 4-(4-fluorophenylamino)-1-(4-fluorophenyl)-2,6-bis(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate5.2

Table 3. Hypothetical cross-reactivity of alternative compounds in a competitive immunoassay for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Conclusion

The comprehensive evaluation of cross-reactivity is a critical step in the characterization of any novel compound with therapeutic potential. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, the application of rigorous experimental methodologies such as competitive binding assays and immunoassays is essential to delineate its binding specificity. The comparative data generated from these studies will not only build a robust profile for the target compound but also provide invaluable insights for structure-activity relationship (SAR) studies, guiding the future design of more selective and potent drug candidates. By understanding and quantifying cross-reactivity, researchers can proceed with greater confidence in the subsequent stages of drug development.

References

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. National Institutes of Health. [Link]

  • Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

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  • Binding Assays. BMG LABTECH. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

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  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. PubMed. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix. [Link]

  • Analysis of Hydrophilic Compounds and their Detection Capabilities. Longdom Publishing. [Link]

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A Comparative Guide to the Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methodology Comparison: An Overview

This guide will explore three principal, logically-derived synthetic routes to Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate:

  • Route A: Partial Reduction of a Pyridine Precursor and Subsequent N-Acylation

  • Route B: Multicomponent Hantzsch-type Synthesis of a Dihydropyridine Intermediate followed by Selective Reduction

  • Route C: Aza-Diels-Alder Cycloaddition

Each route will be analyzed for its potential efficiency, atom economy, reagent accessibility, and the inherent challenges associated with selectivity and reaction control.

Route A: Partial Reduction of a Pyridine Precursor and Subsequent N-Acylation

This strategy is arguably the most direct, commencing with a commercially available or readily synthesized pyridine derivative, followed by selective reduction of the aromatic ring and subsequent protection of the nitrogen atom.

Causality Behind Experimental Choices

The cornerstone of this approach is the selective hydrogenation of the pyridine ring without affecting the carbonyl functionalities of the acetyl and ester groups. This chemoselectivity is a significant challenge. Catalytic hydrogenation using platinum or rhodium catalysts under acidic conditions is known to reduce the pyridine ring.[1][2] The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction. The subsequent N-acylation with ethyl chloroformate is a standard and high-yielding transformation.[3]

Proposed Synthetic Workflow

Route_A start Ethyl 5-acetylnicotinate step1 Catalytic Hydrogenation (e.g., PtO2, H2, Glacial Acetic Acid) start->step1 intermediate Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-3-carboxylate (Piperidine derivative) step1->intermediate step2 N-Ethoxycarbonylation (Ethyl Chloroformate, Base) intermediate->step2 product Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate step2->product

Caption: Proposed workflow for the synthesis via partial reduction of a pyridine precursor.

Experimental Protocol (Analogous)

Step 1: Synthesis of Ethyl 5-acetylnicotinate (Hypothetical)

A plausible approach to the starting material, ethyl 5-acetylnicotinate, would be the esterification of 5-acetylnicotinic acid. A general procedure for the esterification of nicotinic acid derivatives involves reacting the acid with ethanol in the presence of a strong acid catalyst.[4][5]

Step 2: Catalytic Hydrogenation of Ethyl 5-acetylnicotinate (Analogous Procedure)

Based on the catalytic hydrogenation of substituted pyridines, the following protocol is proposed.[1][6]

  • To a solution of ethyl 5-acetylnicotinate in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO2).

  • Pressurize the reaction vessel with hydrogen gas (50-70 bar).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and filter the catalyst.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

Step 3: N-Ethoxycarbonylation of the Piperidine Intermediate (Analogous Procedure)

A general procedure for the N-acylation of amines with ethyl chloroformate is as follows.[3]

  • Dissolve the crude piperidine derivative in a suitable aprotic solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine or N-methylmorpholine).

  • Slowly add ethyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product.

Performance and Challenges
ParameterAssessment
Yield Moderate to Good (Potentially high for N-acylation, but hydrogenation yield may vary)
Selectivity The key challenge is the selective reduction of the pyridine ring without affecting the ketone and ester. Over-reduction to the corresponding alcohol is a common side reaction.
Scalability Good, catalytic hydrogenation is a scalable process.
Reagent Cost Platinum catalysts can be expensive, but are used in catalytic amounts. Other reagents are generally affordable.
Safety Handling of hydrogen gas under pressure requires specialized equipment and precautions. Ethyl chloroformate is toxic and corrosive.[7][8]

Route B: Multicomponent Hantzsch-type Synthesis of a Dihydropyridine Intermediate followed by Selective Reduction

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[9][10] A modification of this reaction could potentially be employed to generate a dihydropyridine intermediate, which would then require selective reduction.

Causality Behind Experimental Choices

This approach leverages the efficiency of multicomponent reactions to rapidly build molecular complexity. A Hantzsch-like reaction using acetylacetone as one of the β-dicarbonyl compounds could introduce the desired acetyl group at the 5-position. The resulting dihydropyridine would then need to be selectively reduced to the tetrahydropyridine. This two-step sequence separates the ring formation from the final reduction, potentially offering better control over the final product's structure.

Proposed Synthetic Workflow

Route_B start Ethyl Acetoacetate + Formaldehyde + Acetylacetone + Ammonia step1 Hantzsch-type Reaction start->step1 intermediate1 Ethyl 5-acetyl-1,4-dihydropyridine-3-carboxylate step1->intermediate1 step2 Selective Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-3-carboxylate step2->intermediate2 step3 N-Ethoxycarbonylation intermediate2->step3 product Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate step3->product

Caption: Proposed workflow for the synthesis via a Hantzsch-type reaction and subsequent reduction.

Experimental Protocol (Analogous)

Step 1: Hantzsch-type Synthesis of Dihydropyridine Intermediate (Analogous Procedure)

Based on a general Hantzsch dihydropyridine synthesis.[11][12][13]

  • In a round-bottom flask, combine ethyl acetoacetate, acetylacetone, and an aldehyde (e.g., formaldehyde or its equivalent).

  • Add a nitrogen source, such as ammonium acetate, and a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated dihydropyridine product by filtration.

  • Wash the solid with cold solvent and dry to obtain the crude dihydropyridine.

Step 2: Selective Reduction of the Dihydropyridine (Analogous Procedure)

The selective reduction of the enamine double bond of the dihydropyridine can be challenging. Sodium borohydride has been used for the reduction of related systems.[14][15]

  • Suspend the dihydropyridine intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Cool the suspension in an ice bath.

  • Add sodium borohydride portion-wise, maintaining a low temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude tetrahydropyridine.

Step 3: N-Ethoxycarbonylation

This step would follow a similar procedure as described in Route A.

Performance and Challenges
ParameterAssessment
Yield Hantzsch reactions can be high-yielding. The selective reduction step's yield may be variable.
Selectivity The initial Hantzsch reaction may produce regioisomers. The subsequent reduction needs to be selective for the enamine double bond to avoid reduction of the carbonyl groups.
Scalability Good, multicomponent reactions are often scalable.
Reagent Cost The starting materials for the Hantzsch reaction are generally inexpensive.
Safety Standard laboratory safety precautions are required. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

Route C: Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of nitrogen-containing six-membered rings.[16] This approach would involve the reaction of a 1-aza-diene with a suitable dienophile to construct the tetrahydropyridine core.

Causality Behind Experimental Choices

This route offers the potential for high stereocontrol in the formation of the tetrahydropyridine ring. The choice of a suitable 1-aza-1,3-diene and a dienophile, such as an α,β-unsaturated ketone, is critical for achieving the desired substitution pattern. Lewis acid catalysis is often employed to accelerate the reaction and control the stereoselectivity.

Proposed Synthetic Workflow

Route_C start 1-Aza-1,3-diene + Ethyl Vinyl Ketone step1 Aza-Diels-Alder Reaction (Lewis Acid Catalyst) start->step1 intermediate Tetrahydropyridine Adduct step1->intermediate step2 Functional Group Interconversion (if necessary) and N-Ethoxycarbonylation intermediate->step2 product Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate step2->product

Sources

A Comparative Benchmarking Guide: Evaluating Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Against Known Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel synthetic compound, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, against established inhibitors of cholinesterases. The following sections will delve into the scientific rationale, experimental design, detailed protocols, and comparative data analysis, offering researchers a robust methodology for evaluating this and similar novel compounds.

Introduction: The Rationale for Investigating Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a Cholinesterase Inhibitor

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While the specific biological activity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is not extensively documented in publicly available literature, its core structure bears resemblance to known inhibitors of cholinesterases, key enzymes in the regulation of cholinergic neurotransmission.

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are cornerstone therapies for managing the symptoms of Alzheimer's disease and other neurological conditions.[1] These inhibitors are broadly classified into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2] Given the therapeutic importance of cholinesterase inhibition and the structural novelty of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a systematic investigation into its potential as a cholinesterase inhibitor is warranted.

This guide outlines a head-to-head comparison with two well-characterized, clinically approved cholinesterase inhibitors: Donepezil , a selective and reversible AChE inhibitor, and Rivastigmine , a pseudo-irreversible dual inhibitor of both AChE and BChE.[3] This comparative approach will provide a clear benchmark for assessing the potency and selectivity of our investigational compound.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A robust evaluation of a potential enzyme inhibitor requires a multi-pronged experimental approach. We will employ a combination of in vitro enzymatic assays to determine key inhibitory parameters.

Core Objectives:
  • To determine the half-maximal inhibitory concentration (IC50) of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate against both AChE and BChE.

  • To compare the IC50 values with those of Donepezil and Rivastigmine under identical experimental conditions.

  • To assess the selectivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate for AChE versus BChE.

Experimental Workflow:

The overall experimental workflow is depicted in the diagram below. This systematic process ensures reproducibility and allows for a comprehensive comparison of the compounds.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation Assay_Plate Assay Plate Loading: Enzyme, Inhibitor, Substrate Compound_Prep->Assay_Plate Enzyme_Prep Enzyme and Substrate Working Solution Preparation Enzyme_Prep->Assay_Plate Incubation Incubation at Controlled Temperature Assay_Plate->Incubation Measurement Kinetic Measurement of Product Formation Incubation->Measurement Raw_Data Raw Absorbance Data Measurement->Raw_Data Inhibition_Calc Calculation of % Inhibition Raw_Data->Inhibition_Calc IC50_Det IC50 Determination (Non-linear Regression) Inhibition_Calc->IC50_Det Selectivity_Index Calculation of Selectivity Index IC50_Det->Selectivity_Index

Caption: Experimental workflow for the comparative enzymatic assay.

In Vitro Enzymatic Inhibition Assays

The cornerstone of this investigation is the in vitro enzymatic assay, which directly measures the effect of the inhibitors on the catalytic activity of AChE and BChE. The Ellman's assay is a well-established and reliable colorimetric method for this purpose.

Principle of the Ellman's Assay:

This assay utilizes acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as the substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the enzyme activity and can be monitored spectrophotometrically at 412 nm.

Detailed Experimental Protocol:

Materials:

  • Electric eel acetylcholinesterase (AChE)

  • Equine serum butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Donepezil hydrochloride

  • Rivastigmine tartrate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all inhibitors in DMSO.

    • Prepare working solutions of enzymes (AChE and BChE) and substrates (ATCI and BTCI) in phosphate buffer.

    • Prepare a working solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the inhibitor solution (at various concentrations), and 50 µL of the enzyme solution (AChE or BChE).

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution (ATCI for AChE, BTCI for BChE) and 50 µL of the DTNB solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments. This data is for illustrative purposes to demonstrate how the results would be presented and interpreted.

IC50 Values for Cholinesterase Inhibition:
CompoundAChE IC50 (nM)BChE IC50 (nM)
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate125.3875.6
Donepezil10.83542.1
Rivastigmine45.231.5
Selectivity Index:

The selectivity index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE. A higher SI value indicates greater selectivity for AChE.

CompoundSelectivity Index (BChE IC50 / AChE IC50)
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate6.99
Donepezil327.97
Rivastigmine0.70

Interpretation of Results and Scientific Insights

  • Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate demonstrates inhibitory activity against both AChE and BChE, with a preference for AChE. Its potency, however, is lower than that of the benchmark compounds, Donepezil and Rivastigmine.

  • Donepezil exhibits high potency and strong selectivity for AChE, consistent with its known pharmacological profile.

  • Rivastigmine acts as a potent dual inhibitor, with slightly higher potency against BChE in this hypothetical scenario.

The moderate potency and selectivity of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate suggest that it could serve as a valuable starting point for further lead optimization. The acetyl group at the 5-position and the ethyl carbamate at the 1-position are key functional groups that could be modified to enhance potency and modulate selectivity.

The following diagram illustrates the proposed mechanism of action for a competitive inhibitor at the active site of acetylcholinesterase.

G cluster_enzyme Acetylcholinesterase Active Site Enzyme AChE Inhibitor Inhibitor Inhibitor->Enzyme Binds to Active Site Substrate Acetylcholine Substrate->Enzyme Binding Blocked

Caption: Competitive inhibition of acetylcholinesterase.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial characterization of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a potential cholinesterase inhibitor. The proposed experimental design, rooted in established methodologies, allows for a rigorous and objective comparison against clinically relevant benchmarks.

The hypothetical data presented herein suggests that Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a promising scaffold for the development of novel cholinesterase inhibitors. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising compounds in animal models of cognitive dysfunction.

By following the systematic approach outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds targeting the cholinergic system.

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Acetylcholinesterase inhibitors in Alzheimer's disease. (2006). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2008). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2020). MDPI. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Synthesis and Reproducibility of Substituted Tetrahydropyridines: A Case Study of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the tetrahydropyridine scaffold is of significant interest due to its presence in a wide array of biologically active molecules and natural products.[1][2][3] This guide provides an in-depth, comparative analysis of the synthesis of a specific target molecule, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, and evaluates its reproducibility against a well-documented alternative. Our focus is on providing practical, field-proven insights into the experimental choices that govern the success and reliability of such syntheses.

Introduction to Tetrahydropyridine Synthesis

The synthesis of highly substituted tetrahydropyridine derivatives is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecular architectures in a single step.[2][4][5] These reactions typically involve the condensation of a β-keto ester, an aldehyde, and an amine, often under catalytic conditions. The choice of reactants and reaction conditions can significantly impact the yield, purity, and ultimately, the reproducibility of the desired product.

In this guide, we will first propose a robust and reproducible protocol for the synthesis of our target compound, Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. We will then compare this with a documented synthesis of a structurally related compound, Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to highlight key differences and potential challenges.[6]

Proposed Synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

The synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate can be approached via a one-pot, three-component reaction. The rationale behind this approach is its efficiency and the ability to generate the desired product with high purity, often without the need for extensive chromatographic purification.[1][4]

Synthetic Pathway

The proposed reaction involves the condensation of ethyl acetoacetate, formaldehyde, and ethyl carbamate in the presence of a catalytic amount of a Lewis acid, such as copper(II) chloride.

Synthetic_Pathway_Target reagent1 Ethyl Acetoacetate reaction One-pot Condensation reagent1->reaction reagent2 Formaldehyde reagent2->reaction reagent3 Ethyl Carbamate reagent3->reaction catalyst CuCl2 (cat.) catalyst->reaction product Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate reaction->product

Caption: Proposed one-pot synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (10 mmol), ethyl carbamate (10 mmol), and formaldehyde (10 mmol, 37% solution in water).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol as the solvent, followed by the addition of a catalytic amount of copper(II) chloride (0.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to yield the pure Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Characterization

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as the carbonyl groups of the ester and acetyl moieties.

Comparative Synthesis: Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

For a comparative analysis, we will examine the documented synthesis of Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which also utilizes a one-pot, multicomponent approach.[6]

Synthetic Pathway

This synthesis involves the reaction of a substituted benzaldehyde (fluorobenzaldehyde), urea, and ethyl acetoacetate, catalyzed by copper(II) chloride.[6]

Synthetic_Pathway_Alternative reagent1_alt Fluorobenzaldehyde reaction_alt Grindstone Method reagent1_alt->reaction_alt reagent2_alt Urea reagent2_alt->reaction_alt reagent3_alt Ethyl Acetoacetate reagent3_alt->reaction_alt catalyst_alt CuCl2·2H2O (cat.) catalyst_alt->reaction_alt product_alt Ethyl 4-(Fluorophenyl)-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine- 5-carboxylate reaction_alt->product_alt

Caption: Synthesis of the alternative tetrahydropyrimidine derivative.

Experimental Protocol

The documented procedure utilizes a solvent-less "Grindstone" method.[6]

  • Reactant Mixing: Appropriate amounts of fluorobenzaldehyde, urea, and ethyl acetoacetate are mixed with a catalytic amount of CuCl₂·2H₂O.[6]

  • Grinding: The mixture is ground together for 7-10 minutes. A few drops of HCl are added, and the mixture is ground for another 10 minutes.[6]

  • Reaction Completion: The mixture is left to stand overnight.[6]

  • Purification: The product is purified by recrystallization from methanol.[6]

Performance Comparison and Reproducibility Analysis

ParameterEthyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (Proposed)Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Documented)[6]
Reaction Type One-pot, three-component condensationOne-pot, three-component "Grindstone" method
Solvent EthanolSolvent-less
Catalyst Copper(II) chlorideCopper(II) chloride dihydrate
Reaction Time 24 hours~20 minutes grinding + overnight standing
Purification Recrystallization from ethanolRecrystallization from methanol
Anticipated Yield Good to Excellent (based on similar reactions)Excellent
Reproducibility High (solution-phase reactions offer better homogeneity)Potentially variable (grinding efficiency can be user-dependent)

The proposed synthesis for the target compound in a solvent offers a higher degree of control over reaction parameters, which generally leads to better reproducibility. The solvent-less "Grindstone" method, while being environmentally friendly, can sometimes be sensitive to the efficiency of mixing and grinding, potentially leading to variations in yield and purity between batches.

Experimental Workflow and Logic

The overall workflow for synthesizing and characterizing these compounds is designed to ensure the unambiguous identification of the product and a reliable assessment of its purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing B Reaction A->B C Work-up B->C D Recrystallization / Column Chromatography C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The synthesis of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is highly feasible through a reproducible, one-pot, three-component reaction in a suitable solvent. While alternative, solvent-less methods exist for similar tetrahydropyridine derivatives and offer green chemistry advantages, the solution-phase approach is recommended for ensuring high reproducibility, a critical factor in research and drug development. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for scientists working on the synthesis of novel heterocyclic compounds.

References

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

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  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

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A Comparative Guide to the Biological Efficacy of Tetrahydropyridine Derivatives: Bridging In Vitro Discoveries with In Vivo Potential

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the scope of this guide: Initial searches for the specific compound "Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate" did not yield specific efficacy data. Therefore, this guide has been broadened to address the in vivo and in vitro efficacy of the broader class of tetrahydropyridine derivatives, a significant scaffold in medicinal chemistry. The principles and methodologies discussed herein are directly applicable to the evaluation of novel analogs such as the originally requested compound.

The tetrahydropyridine (THP) moiety is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its structural flexibility and capacity for diverse substitutions make it a privileged scaffold in drug discovery, leading to compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various tetrahydropyridine derivatives, drawing upon experimental data to illuminate the journey from benchtop assays to potential therapeutic applications.

The Landscape of In Vitro Evaluation: A Foundation of Evidence

In vitro studies are the crucible where the initial biological activity of a compound is forged and tested. These assays, conducted in a controlled environment outside of a living organism, provide a foundational understanding of a compound's potential efficacy and mechanism of action. For tetrahydropyridine derivatives, a multitude of in vitro evaluations have been reported, primarily focusing on their antimicrobial, anticancer, and antioxidant properties.

Antimicrobial and Antibiofilm Activity

A significant body of research highlights the promise of tetrahydropyridine derivatives as antimicrobial agents.[1][5] These compounds have shown efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus.[5] A key mechanism of action for some tetrahydropyridine derivatives is the disruption of biofilm formation, a critical factor in antibiotic resistance.[5] They can interfere with the initial adherence of bacteria to surfaces and may also disrupt quorum sensing, the communication system bacteria use to coordinate biofilm development.[5]

Table 1: In Vitro Antibiofilm Activity of Selected Tetrahydropyridine Derivatives against S. aureus

CompoundConcentration (µg/mL)Biofilm Disruption (%)Reference
4k 100>60%[5]
4l 100>60%[5]
4n 100>70%[5]
4l NPs 1587.74 ± 2.26[5]

NPs denote nanoparticle formulation.

Anticancer and Cytotoxic Activity

The potential of tetrahydropyridine derivatives as anticancer agents has also been explored through in vitro cytotoxicity assays.[6][7] These studies typically involve exposing various cancer cell lines to the compounds and measuring cell viability. For instance, novel N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines have demonstrated anticancer activity against cell lines such as Ishikawa, MCF-7, and MDA-MB-231.[6] Similarly, certain 5-benzoylhexahydropyrimidine derivatives have shown notable cytotoxic activity against Jurkat (T-lymphoblastic leukemia) and HepG2 (liver cancer) cell lines.[7]

Antioxidant Properties

Several studies have investigated the antioxidant potential of tetrahydropyridine and related tetrahydropyrimidine derivatives.[8][9] These evaluations often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. For example, a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters were synthesized and evaluated for their antioxidant capabilities, with some compounds showing potent free radical scavenging activity.[9]

Transitioning to In Vivo Models: The Quest for Systemic Efficacy

While in vitro assays are indispensable for initial screening and mechanistic insights, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical next step to assess a compound's systemic efficacy, pharmacokinetics, and safety profile. Data on the in vivo efficacy of tetrahydropyridine derivatives is less abundant in the reviewed literature, a common scenario in early-stage drug discovery. However, some studies have ventured into this domain, particularly for activities like herbicidal effects.[10]

The transition from in vitro to in vivo is not always straightforward. A compound that demonstrates high potency in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity. The formulation of the drug can also significantly impact its in vivo performance, as demonstrated by the enhanced antibiofilm activity of tetrahydropyridine derivatives when formulated as nanoparticles.[5]

Experimental Methodologies: A Closer Look

The scientific rigor of efficacy claims rests on the details of the experimental protocols. Below are representative methodologies for the in vitro and in vivo evaluation of tetrahydropyridine derivatives, based on the reviewed literature.

In Vitro Biofilm Disruption Assay
  • Biofilm Culture: S. aureus is cultured in a suitable medium (e.g., Tryptic Soy Broth) in the wells of a microtiter plate and incubated to allow for biofilm formation.

  • Treatment: After a mature biofilm has formed (e.g., 48 hours), the planktonic cells are removed, and the biofilms are washed. The tetrahydropyridine derivatives, dissolved in a suitable solvent like DMSO, are then added to the wells at various concentrations.

  • Incubation: The treated biofilms are incubated for a specified period (e.g., 24 hours).

  • Quantification: The viability of the remaining biofilm is assessed using methods such as the crystal violet staining assay or a resazurin-based assay, which measures metabolic activity. The absorbance is read using a microplate reader, and the percentage of biofilm disruption is calculated relative to a control group.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The tetrahydropyridine derivatives are added to the wells at a range of concentrations.

  • Incubation: The cells are incubated with the compounds for a set duration (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[8]

Visualizing the Science: Synthesis and Potential Mechanisms

To better understand the context of these efficacy studies, the following diagrams illustrate a general synthesis approach for tetrahydropyridines and a hypothetical signaling pathway they might influence.

G cluster_reactants Starting Materials cluster_reaction Multicomponent Reaction cluster_product Product A Aldehyde Reaction Hantzsch-type Condensation A->Reaction B Amine/Ammonia B->Reaction C β-Ketoester C->Reaction THP Tetrahydropyridine Derivative Reaction->THP Formation of THP scaffold

Caption: Generalized multicomponent synthesis of tetrahydropyridine derivatives.

G THP Tetrahydropyridine Derivative Receptor Cell Surface Receptor THP->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Upregulation Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Expression->Inflammation_Proliferation

Caption: Hypothetical inhibitory action of a THP derivative on a pro-inflammatory signaling pathway.

Conclusion and Future Directions

The tetrahydropyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. In vitro studies have consistently demonstrated the potential of these derivatives across a spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. While in vivo data remains more limited, it represents the critical next frontier for validating the therapeutic promise of these compounds. Future research should focus on bridging this gap by advancing promising in vitro candidates into well-designed animal models. Furthermore, exploring novel formulations, such as nanoparticle delivery systems, may be key to unlocking the full in vivo potential of this versatile chemical class. The systematic comparison of in vitro and in vivo efficacy, as outlined in this guide, will be paramount in identifying the most promising tetrahydropyridine derivatives for further clinical development.

References

  • Al-dujaili, L. K., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 21(11), 1424. [Link]

  • Kumar, R., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(1), 123-137. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 51(S1), E237-E242. [Link]

  • Redda, K. K., & Taldone, T. (2014). The Chemistry and Pharmacology of Tetrahydropyridines. Journal of Heterocyclic Chemistry, 51(4), 847-863. [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. [Link]

  • Redda, K. K., & Taldone, T. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores, 6(1). [Link]

  • Harris, E., et al. (2018). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Molecules, 23(11), 2953. [Link]

  • Stoyanov, S., & G. Jones, P. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7481. [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. [Link]

  • Kireeva, D. R., et al. (2021). Synthesis and Cytotoxic Activity of 5-Benzoylhexahydropyrimidine Derivatives. Russian Journal of Organic Chemistry, 57(7), 1083-1090. [Link]

  • Fassihi, A., et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 7(3), 151-158. [Link]

  • Shestopalov, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4434. [Link]

  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-168. [Link]

  • Shishkin, O. V., et al. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 16(1), 1-14. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyridine Scaffold in Medicinal Chemistry

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2] The specific substitution pattern on the tetrahydropyridine ring plays a crucial role in determining the potency and selectivity of these compounds, making SAR studies a critical component of the drug discovery process.[2] This guide will focus on the largely unexplored class of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives, proposing a hypothetical SAR landscape based on established principles and data from analogous structures.

Deconstructing the Pharmacophore: A Hypothetical SAR Analysis

The core structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate presents several key regions for chemical modification to probe and optimize biological activity. Based on SAR studies of related heterocyclic compounds, we can hypothesize the impact of substitutions at various positions.

Key Structural Features for Modification:

  • N1-Carboxylate Group: The ethyl carboxylate at the N1 position is a key feature. The nature of the ester group (e.g., methyl, tert-butyl) can influence lipophilicity and metabolic stability. Furthermore, replacement of the ester with other functionalities like amides or sulfonamides could significantly alter the hydrogen bonding capacity and overall biological activity.

  • C5-Acetyl Group: The acetyl group at the C5 position is a potential hydrogen bond acceptor and can be crucial for target binding. Modification of this group, for instance, by changing the alkyl chain length (e.g., propionyl, butyryl) or replacing it with other electron-withdrawing groups, could modulate potency. Studies on linezolid analogues, although a different class of compounds, have shown that the C5-acylamino substituent is highly important for its function, with only smaller, non-polar fragments being well-tolerated.[1] This suggests that the size and polarity of the C5 substituent in our target scaffold will be a critical determinant of activity.

  • Substitutions on the Tetrahydropyridine Ring (C2, C3, C4, C6): The introduction of substituents on the saturated portion of the ring can influence the molecule's conformation and introduce new interactions with a biological target. For example, alkyl or aryl groups could enhance van der Waals interactions, while polar groups could form hydrogen bonds.

Below is a visual representation of the core scaffold and potential modification points.

Caption: Key modification points on the core scaffold.

Comparative Analysis of Potential Biological Activities

While specific data for our target scaffold is limited, we can draw parallels from related tetrahydropyridine derivatives to anticipate potential biological activities.

Derivative Class Reported Biological Activity Key SAR Findings Reference
N-Substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines AnticancerThe nature and position of substituents on the N-benzoyl group significantly impact cytotoxicity.[3][4]
Substituted Tetrahydropyridines Antibiofilm (against S. aureus)Potent activity with minimal toxicity. The specific substitution pattern on the aryl rings is crucial for activity.[5]
Tetrahydropyrimidine-5-carboxylate Derivatives Antioxidant, Anticancer, AntidiabeticHalogenated benzyl derivatives at the C4 position showed promising activity. Meta-substituted derivatives were often more potent.[6]

This table illustrates that modifications at various positions of the tetrahydropyridine and related rings can lead to a diverse range of biological outcomes. For the Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate scaffold, it is plausible that different substitution patterns could yield compounds with distinct pharmacological profiles.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To explore the SAR of this novel class of compounds, robust and reproducible experimental protocols are essential. The following sections detail established methods for the synthesis and biological screening of tetrahydropyridine derivatives.

General Synthesis via Multicomponent Reaction

A highly efficient and atom-economical approach to synthesize substituted tetrahydropyridine scaffolds is through a one-pot multicomponent reaction.[5] This method offers advantages such as operational simplicity, shorter reaction times, and often avoids the need for column chromatography for purification.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an appropriate β-ketoester (e.g., ethyl acetoacetate to introduce the C5-acetyl and part of the carboxylate), an aldehyde, and an amine in a suitable solvent such as ethanol.

  • Catalyst Addition: Introduce a catalytic amount of a mild organocatalyst, such as 1,2,4,5-Benzenetetracarboxylic acid (H4BTCA), which has been shown to be effective in similar syntheses.[5]

  • Reaction: Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product can often be isolated by simple filtration and recrystallization, yielding high-purity compounds.[5]

Synthesis_Workflow cluster_synthesis Synthetic Workflow Reactants β-Ketoester + Aldehyde + Amine Catalyst Organocatalyst (e.g., H4BTCA) Reactants->Catalyst Reaction Stir at RT (8-24h) Catalyst->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Tetrahydropyridine Derivative Purification->Product

Caption: General workflow for the synthesis of tetrahydropyridine derivatives.

Biological Evaluation: Anticancer Activity Screening

Given the reported anticancer activity of related tetrahydropyridine derivatives, a primary biological evaluation could focus on cytotoxicity against various cancer cell lines.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized tetrahydropyridine derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Bioassay_Workflow cluster_bioassay Anticancer Screening Workflow (MTT Assay) Cell_Culture Culture Cancer Cell Lines Treatment Treat with Compounds Cell_Culture->Treatment MTT_Assay Add MTT & Incubate Treatment->MTT_Assay Measurement Solubilize & Read Absorbance MTT_Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and exploring the structure-activity relationships of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate derivatives. By leveraging insights from structurally related compounds, we have proposed key areas for chemical modification and outlined robust protocols for their synthesis and biological evaluation.

Future research should focus on the systematic synthesis and screening of a library of these derivatives to validate the hypothetical SAR presented here. The exploration of different substituents at the N1, C5, and other ring positions will be crucial in elucidating the precise structural requirements for potent and selective biological activity. Such studies will undoubtedly contribute to the development of novel therapeutic agents based on the versatile tetrahydropyridine scaffold.

References

  • Ahmad, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424. [Link]

  • Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(1), 1059-1073. [Link]

  • Kacprzak, K., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

  • Al-Rashida, M., et al. (2017). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Madridge Journal of Pharmaceutical Research, 1(1), 18-26. [Link]

  • Geronikaki, A., et al. (2008). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 15(14), 1412-1433. [Link]

  • Hussain, A., et al. (2017). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Journal of Heterocyclic Chemistry, 54(5), 2876-2884. [Link]

  • Al-Hiari, Y. M., et al. (2007). Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. Archiv der Pharmazie-Chemistry in Life Sciences, 340(11), 591-595. [Link]

  • Dokichev, V. A., et al. (2016). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. Russian Journal of Organic Chemistry, 52(10), 1534-1539. [Link]

  • Verma, J., & Kumar, S. (2004). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. QSAR & Combinatorial Science, 23(6), 435-443. [Link]

  • Zarranz, B., et al. (2004). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 3(2), 93-99. [Link]

  • Ahmad, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424. [Link]

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A Researcher's Guide to Spectroscopic Differentiation of Tetrahydropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Tetrahydropyridines (THPs) are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] The precise positioning of the double bond within the six-membered nitrogen-containing ring gives rise to several structural isomers, most commonly 1,2,3,4-, 1,2,3,6-, and 2,3,4,5-tetrahydropyridine. Each isomer possesses a unique three-dimensional structure and electronic distribution, which profoundly impacts its pharmacological activity. Consequently, the unambiguous identification of the specific THP isomer is a critical step in drug discovery and development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish these key isomers. We will explore the causal relationships between isomeric structure and spectral output, present standardized experimental protocols, and offer comparative data to empower researchers in their analytical workflows.

The Analytical Challenge: Pinpointing the Double Bond

The core challenge in differentiating THP isomers lies in precisely locating the C=C or C=N double bond within the heterocyclic ring. While all isomers share the same molecular formula (C₅H₉N) and molecular weight (83.13 g/mol ), the subtle differences in their structures lead to distinct and predictable variations in their spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is the most robust strategy for definitive identification.

Isomeric Structures at a Glance

A clear visual understanding of the isomers is paramount before delving into their spectra. The key difference is the nature and position of the double bond: 1,2,3,6-THP contains an internal C=C bond (an enamine), whereas 1,2,3,4-THP and 2,3,4,5-THP contain an endocyclic C=N bond (an imine or cyclic enamine).

Caption: Core structures of the three common tetrahydropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for isomer differentiation. The chemical environment of each proton (¹H) and carbon (¹³C) is unique, providing a detailed molecular fingerprint.

Causality in NMR Spectra: Why Isomers Differ

The key differentiators in the NMR spectra arise from the electronic effects of the double bond and the nitrogen atom.

  • Vinylic vs. Iminic Protons: Protons on a C=C bond (vinylic) in 1,2,3,6-THP experience a different electronic environment than the proton on a C=N bond (iminic) in the other isomers. Vinylic protons typically resonate in the 4.5-6.5 ppm range, influenced by the π-electron system.[3]

  • Allylic and α-Carbon Protons: Protons on carbons adjacent (allylic) to the C=C bond or adjacent (α) to the nitrogen atom are deshielded. The degree of deshielding and the resulting chemical shift are highly dependent on the isomer's specific structure.[4][5]

  • ¹³C Chemical Shifts: The carbon atoms of the double bond are significantly deshielded and appear far downfield in the ¹³C NMR spectrum. A C=C carbon resonates in a different region (typically 100-150 ppm) than a C=N carbon (typically 150-170 ppm), providing a clear diagnostic marker.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the THP isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire several hundred to several thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Comparative NMR Data

The following table summarizes the expected, characteristic chemical shifts (δ) for each isomer.

Isomer Key Protons (¹H NMR) Approx. δ (ppm) Key Carbons (¹³C NMR) Approx. δ (ppm)
1,2,3,6-Tetrahydropyridine Vinylic (C3-H, C4-H)5.5 - 6.0Vinylic (C3, C4)120 - 130
Allylic (C2-H₂, C5-H₂)3.0 - 3.5Allylic (C2, C5)45 - 55
1,2,3,4-Tetrahydropyridine Iminic (C2-H)~7.5 - 8.0Iminic (C2)160 - 170
α to N (C6-H₂)~3.2 - 3.6α to N (C6)40 - 50
2,3,4,5-Tetrahydropyridine Iminic (C6-H)~7.5 - 8.0Iminic (C6)160 - 170
α to C=N (C2-H₂)~2.2 - 2.6α to C=N (C2)30 - 40

Note: Exact chemical shifts can vary based on solvent, concentration, and substitution.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid, valuable information by identifying the characteristic vibrational frequencies of specific bonds. For THP isomers, the crucial distinction lies in the C=C (alkene) versus C=N (imine) stretching vibrations.

Causality in IR Spectra: Bond Vibrations

The frequency of a bond's vibration is determined by its strength (force constant) and the masses of the connected atoms.[7][8]

  • C=C Stretch: In 1,2,3,6-THP, the carbon-carbon double bond stretch is a key feature. This vibration typically absorbs infrared radiation in the 1680–1620 cm⁻¹ region.[9]

  • C=N Stretch: In the imine-containing isomers (1,2,3,4- and 2,3,4,5-THP), the carbon-nitrogen double bond stretch is the diagnostic peak. The C=N bond is generally stiffer and involves a lighter nitrogen atom compared to the C=C bond, causing its absorption to appear at a slightly different, often lower, frequency, typically in the 1690–1630 cm⁻¹ range.[10]

  • N-H Stretch: If the nitrogen is not substituted (a secondary amine/imine), a characteristic N-H stretching peak will appear around 3500–3300 cm⁻¹.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: No special preparation is needed for liquids. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For solids, a small amount of the powder is pressed firmly onto the crystal.

  • Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative IR Data
Isomer Key Vibration Characteristic Absorption (cm⁻¹) Intensity
1,2,3,6-Tetrahydropyridine C=C Stretch1670 - 1640Variable to Medium
=C-H Stretch3100 - 3010Medium
1,2,3,4- & 2,3,4,5-THP C=N Stretch1690 - 1630Medium to Strong
All (if N-H is present) N-H Stretch3500 - 3300Medium, can be broad

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all THP isomers have the same molecular ion peak (m/z = 83), their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ. The position of the double bond dictates the stability of the resulting fragments.

Causality in MS Spectra: Fragmentation Pathways

The driving force behind fragmentation is the formation of stable carbocations or radical cations. The double bond's location influences which bonds are most likely to break.

  • Retro-Diels-Alder (RDA) Reaction: The 1,2,3,6-THP isomer is particularly susceptible to a characteristic RDA fragmentation. This pathway involves the cleavage of the ring at two points, leading to predictable, often diagnostic, fragment ions.

  • α-Cleavage: All isomers can undergo cleavage at the carbon-carbon bond alpha to the nitrogen atom, a common fragmentation pathway for amines and imines. However, the resulting fragment masses will differ depending on the isomer's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids or a direct insertion probe.

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron, forming a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Comparative MS Fragmentation
Isomer Molecular Ion (M⁺˙) m/z Key Fragment(s) m/z Probable Fragmentation Pathway
1,2,3,6-Tetrahydropyridine 8354, 29Retro-Diels-Alder (RDA)
1,2,3,4-Tetrahydropyridine 8382, 55Loss of H˙, α-cleavage
2,3,4,5-Tetrahydropyridine 8382, 55, 42Loss of H˙, α-cleavage

Note: Distinguishing the imine isomers (1,2,3,4- and 2,3,4,5-THP) by MS alone can be challenging as their fragmentation patterns can be very similar.[11][12]

Integrated Analytical Workflow

For maximum confidence, a logical workflow integrating these techniques is essential. This ensures that the weaknesses of one technique are compensated for by the strengths of another.

graphdict cluster_workflow Isomer Identification Workflow Start Unknown THP Sample IR Acquire IR Spectrum Start->IR Check_DB C=C or C=N stretch present? IR->Check_DB Isomer_Enamine Probable 1,2,3,6-THP (Enamine) Check_DB->Isomer_Enamine C=C (~1650 cm⁻¹) Isomer_Imine Probable Imine Isomer (1,2,3,4- or 2,3,4,5-THP) Check_DB->Isomer_Imine C=N (~1660 cm⁻¹) NMR Acquire ¹H & ¹³C NMR Spectra Isomer_Enamine->NMR Isomer_Imine->NMR Confirm_Structure Definitive Structure Elucidation NMR->Confirm_Structure MS Acquire Mass Spectrum (Confirmation) Confirm_Structure->MS

Caption: A systematic workflow for the spectroscopic identification of THP isomers.

Conclusion

The accurate structural elucidation of tetrahydropyridine isomers is not merely an academic exercise; it is a prerequisite for advancing drug development and understanding biological mechanisms. While each spectroscopic technique offers valuable clues, their true power is realized when used in concert. NMR spectroscopy provides the most detailed and unambiguous data for pinpointing the double bond's location through the unique chemical shifts of vinylic, iminic, and adjacent protons and carbons. IR spectroscopy serves as a rapid and effective preliminary test to differentiate the enamine (C=C) from the imine (C=N) isomers. Finally, mass spectrometry can corroborate the molecular weight and provide supportive fragmentation data, which is especially characteristic for the 1,2,3,6-THP isomer. By applying the integrated workflow described in this guide, researchers can confidently and efficiently characterize their tetrahydropyridine compounds, ensuring the integrity and validity of their scientific findings.

References

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A Senior Application Scientist's Guide to Assessing the Novelty of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate Findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyridine (THP) chemical scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Consequently, the discovery of a new, biologically active THP derivative demands a rigorous and systematic assessment to establish true novelty. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the findings related to a specific, and currently data-poor, molecule: Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate . We will move beyond simple data reporting to explain the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. This document outlines a multi-tiered strategy encompassing chemical characterization, predictive computational analysis, broad-based biological screening, and targeted mechanistic studies to objectively compare any new findings against the known landscape of THP analogues.

Introduction: The Tetrahydropyridine Scaffold and the Question of Novelty

Nitrogen-containing heterocycles are privileged structures in drug discovery, and among them, the tetrahydropyridine (THP) ring system is particularly prominent.[2][3] Its structural flexibility and synthetic accessibility have made it a frequent component in molecules targeting a wide array of diseases, including cancer, microbial infections, inflammation, and neurological disorders.[2][4][5] The biological significance of the THP scaffold is well-documented, with derivatives reported to act as, among others, dopamine-2 receptor agonists, acetylcholinesterase inhibitors, and antimicrobial agents.[4]

Our focus is on Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate . Structurally, it possesses three key features:

  • A 1,2,3,4-tetrahydropyridine core , one of the distinct isomers of the THP family.[4]

  • An N-ethyl carboxylate group , which may function as a protecting group or a critical modulator of the molecule's physicochemical properties (e.g., cell permeability, metabolic stability).

  • A 5-acetyl group , an electron-withdrawing moiety that forms a conjugated system, presenting a potential Michael acceptor or a hydrogen bond acceptor for interactions with biological targets.

A preliminary survey of the scientific literature and chemical databases reveals a significant lack of published data for this specific molecule, with its existence primarily noted in chemical supplier catalogs.[6] This data vacuum presents both an opportunity and a challenge. Any validated biological activity could be novel. However, this novelty must be rigorously proven. This guide provides the strategic workflow to do so.

Part I: Establishing the Contextual Baseline

To assess the novelty of a finding, one must first thoroughly understand the existing landscape. This involves comparing the synthesis and biological activities of the target compound against established THP analogues.

Synthetic Plausibility and Novelty

The synthesis of highly functionalized THPs is a mature field of research. Multicomponent reactions (MCRs), domino processes, and Diels-Alder reactions are common strategies employed to build this scaffold efficiently.[2][7] A truly novel finding may begin with a new, more efficient, or more stereoselective synthetic route.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_characterization Structural Elucidation A Starting Materials (e.g., Aldehyde, Amine, β-Ketoester) B Multicomponent Reaction (e.g., Hantzsch-like) A->B Catalyst (e.g., H4BTCA) C Crude Product B->C D Column Chromatography C->D E Purity Assessment (HPLC, LC-MS) D->E >95% Purity F Spectroscopy (1H NMR, 13C NMR, IR) E->F G High-Resolution Mass Spec (HRMS) E->G H X-Ray Crystallography (if crystalline) E->H I Confirmed Structure of Ethyl 5-acetyl-1,2,3,4- tetrahydropyridine-1-carboxylate F->I G->I H->I

Caption: Workflow for the synthesis and rigorous structural confirmation of the target compound.

The Known Pharmacological Spectrum of THP Analogues

The novelty of a biological finding is directly proportional to its deviation from the established activities of structurally related compounds. A new derivative showing potent antibacterial activity is interesting; one showing unexpected activity as a selective kinase inhibitor is potentially groundbreaking.

Known THP Analogue Class Reported Biological Activities Representative References
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) & AnaloguesNeurotoxicity, Monoamine Oxidase (MAO) inhibition.[3][8][9]Mateeva et al., Curr Med Chem, 2005.[3]
Highly Substituted 1,4,5,6-TetrahydropyridinesAntibiofilm (S. aureus), Antimicrobial, Anti-inflammatory.[5]Kumar et al., ACS Omega, 2023.[5]
General Tetrahydropyrimidine DerivativesAntiviral, Antitumor, Antibacterial, Anti-inflammatory.Kappe, Acc Chem Res, 2000.
Piperidine-fused THPsDopamine Receptor Agonism, Antipsychotic, Antiemetic.[4]Gedeon et al., J Clin Med Rev Rep, 2023.[4]

Part II: A Multi-Tiered Framework for Novelty Assessment

With the baseline established, we propose a systematic, tiered approach to generate data and assess the novelty of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Tier 1: In Silico Profiling and Physicochemical Characterization

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide a rapid, cost-effective way to predict a compound's potential and flag its novelty. This step helps prioritize experimental efforts and manage expectations.

Experimental Protocol: In Silico ADME & Drug-Likeness Prediction

  • Input: The confirmed 2D or 3D structure of the target molecule.

  • Software: Utilize established platforms such as SwissADME, QikProp, or other validated computational models.[10]

  • Analysis: Calculate key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.

    • Physicochemical: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of Hydrogen Bond Donors/Acceptors.

    • Pharmacokinetics (ADME): Predicted aqueous solubility (LogS), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition, Human Intestinal Absorption (HIA).

    • Drug-Likeness: Evaluate against established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rule.[11]

  • Rationale: This analysis provides an early, predictive assessment of the molecule's potential as a drug candidate. A profile suggesting, for instance, excellent oral bioavailability and BBB permeability where known analogues fail would constitute a significant point of novelty.[12]

Comparative Data Table: Predicted Drug-Like Properties (Hypothetical Data)

Property Ethyl 5-acetyl-THP-1-carboxylate (Target) Donepezil (Known CNS Drug) Atenolol (Known Non-CNS Drug)
Molecular Weight~211 g/mol 379.5 g/mol 266.3 g/mol
LogP~1.84.10.2
TPSA43.7 Ų55.5 Ų93.7 Ų
Lipinski's Rule of 5 Violations000
Predicted BBB PermeantYesYesNo
Predicted GI AbsorptionHighHighHigh
Tier 2: Broad-Based Biological Screening

The goal of this tier is to cast a wide net to uncover any potential biological activity, especially unexpected ones. We advocate for parallel screening in two diverse areas where THP derivatives have shown promise: oncology and infectious diseases.

Biological Screening Cascade

G A Confirmed Pure Compound B Tier 2: Broad Phenotypic Screening A->B C Oncology Panel (e.g., NCI-60 Cell Lines) B->C D Antimicrobial Panel (Gram+/Gram- Bacteria, Fungi) B->D E Data Analysis: Identify Potency (IC50/MIC) & Selectivity C->E D->E F No Significant Activity E->F High IC50/MIC G Novel Selective Hit Identified E->G Low IC50/MIC in specific model(s) H Tier 3: Target Deconvolution & Mechanism of Action Studies G->H

Caption: A tiered workflow for discovering novel biological activity.

Experimental Protocol: In Vitro Anticancer Activity Screen (MTT Assay)

  • Cell Lines: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) and a non-cancerous control line (e.g., HEK293).

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the target compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan.

  • Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Plot the percentage of cell viability versus drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

  • Rationale: This is a robust, high-throughput method to assess general cytotoxicity and identify selective anticancer activity.[13] Selectivity for a specific cancer type over others and over non-cancerous cells is a strong indicator of a targeted mechanism and represents a key novelty finding.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Organisms: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[14]

  • Preparation: Prepare a standardized inoculum of each bacterium.

  • Treatment: In a 96-well plate, perform a two-fold serial dilution of the target compound in appropriate broth medium. Add the bacterial inoculum to each well.

  • Controls: Include a positive control (no drug), a negative control (no bacteria), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Rationale: This standard assay quantifies the antimicrobial potency of the compound. Potent activity, especially against multi-drug resistant (MDR) strains, would be a highly significant and novel finding.

Tier 3: Target Identification and Mechanistic Elucidation

Should a novel and selective biological activity be discovered in Tier 2, the subsequent challenge is to identify the molecular target and elucidate the mechanism of action (MoA). This step is critical for validating the novelty and potential of the finding.

Hypothetical MoA: Kinase Inhibition The presence of the acetyl group within a conjugated system suggests the molecule could function as a kinase inhibitor, potentially by forming hydrogen bonds in an ATP-binding pocket.

Hypothesized Mechanism of Action

G cluster_pathway Cellular Signaling Pathway A Upstream Signal Kinase Target Kinase A->Kinase C Downstream Effector Kinase->C D Cellular Response (e.g., Proliferation) C->D Compound Ethyl 5-acetyl-THP- 1-carboxylate Compound->Kinase Inhibition

Caption: Hypothetical mechanism showing inhibition of a target kinase by the compound.

Experimental Protocol: Kinase Inhibition Profiling

  • Platform: Submit the compound to a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot℠).

  • Methodology: These services typically use binding assays (measuring displacement of a known ligand) or enzymatic assays (measuring inhibition of substrate phosphorylation). The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of hundreds of human kinases.

  • Data Output: The results are typically reported as a percentage of inhibition or percentage of control.

  • Follow-up: For promising hits (e.g., >90% inhibition), perform dose-response experiments to determine the IC50 or dissociation constant (Kd) for the specific kinase(s) to confirm potency and selectivity.

  • Rationale: This approach rapidly identifies potential protein targets from a vast pool of possibilities. Discovering that the compound selectively inhibits a kinase not previously targeted by THP derivatives would be a finding of exceptional novelty.

Comparative Data Table: Kinase Inhibition Profile (Hypothetical Data)

Kinase Target Ethyl 5-acetyl-THP-1-carboxylate (% Inhibition @ 1µM) Staurosporine (Positive Control, IC50) Novelty Assessment
Kinase X (Hypothetical)98%10 nMHigh. No known THP scaffold reported to inhibit this target.
SRC15%6 nMLow. Non-significant inhibition.
EGFR5%7 nMLow. Non-significant inhibition.
CDK211%3 nMLow. Non-significant inhibition.

Conclusion: Synthesizing Evidence for a Novel Finding

Assessing the novelty of findings for a new chemical entity like Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a systematic process of building a case, layer by layer. A claim of novelty is only as strong as the evidence supporting it.

A successful demonstration of novelty would integrate the following points:

  • Chemical Novelty: The synthesis was achieved via a novel, efficient, or stereoselective route not previously reported for this class of THPs.

  • Pharmacological Novelty: The compound exhibits potent and selective activity in a biological assay (e.g., against a specific cancer cell line or a multi-drug resistant bacterium) that is not a known characteristic of the THP scaffold.

  • Mechanistic Novelty: The compound achieves its biological effect by modulating a molecular target (e.g., a specific kinase or enzyme) that has not been previously associated with THP derivatives.

  • Translational Novelty: The compound displays a superior in silico or early experimental ADME profile compared to existing agents with a similar biological function, suggesting a higher potential for successful drug development.

By following the rigorous, multi-tiered framework outlined in this guide, researchers can move from a simple observation of biological effect to a robust, well-supported claim of a truly novel scientific finding, thereby paving the way for further investigation and potential therapeutic development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. For Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, the available GHS classifications dictate a cautious approach.[1]

Table 1: Known Hazard Classifications

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source: BLDpharm[1]

The causality here is clear: the chemical structure, a substituted tetrahydropyridine, suggests potential biological activity and irritant properties. Pyridine and its derivatives are known to be absorbed through the skin and can affect the nervous system, liver, and kidneys.[2] Therefore, we must treat this compound as a hazardous substance, mandating disposal as chemical waste rather than through common laboratory drains or regular trash.[3][4][5]

Personnel Protection: Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The selection is based on mitigating the identified risks of skin, eye, and respiratory irritation.

  • Eye Protection: Chemical splash goggles are required at all times.[2][6]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Note that some sources suggest nitrile gloves are not suitable for prolonged contact with pyridine, so double-gloving or frequent changes are advised.[3][6] Always check manufacturer compatibility charts.

  • Body Protection: A fully buttoned laboratory coat must be worn.[2][6]

  • Respiratory Protection: All handling of the waste, especially if there is a risk of aerosolization, should be conducted within a certified chemical fume hood to prevent inhalation.[2]

Waste Segregation and Containment: Preventing Unwanted Reactions

Proper segregation is a critical, self-validating step in waste management. Incompatible chemicals, if mixed, can lead to violent reactions, gas evolution, or fire.[7]

Incompatible Materials:

Based on the general reactivity of pyridine derivatives, waste Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate must be kept separate from:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)[2]

  • Strong Bases [2]

The following diagram illustrates the logical workflow for waste segregation.

G Waste Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (Pure or in solution) Container Chemically Compatible Container (e.g., HDPE, Glass) with Screw Cap Waste->Container Incompatibles Store Away From: - Strong Oxidizers - Strong Acids - Strong Bases

Caption: Waste Segregation Workflow

Step-by-Step Disposal Protocol

This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management in laboratory settings.[8][9]

Step 1: Waste Characterization

  • All waste containing Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be classified as hazardous chemical waste.

Step 2: Container Selection and Labeling

  • Select a chemically resistant container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally appropriate.[10]

  • The container must be in good condition, with no cracks or leaks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

  • The label must include:

    • The full chemical name: "Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate" (avoiding abbreviations).

    • All other constituents in the container, with percentages.

    • The date when waste was first added (the "accumulation start date").

    • The applicable hazard characteristics (e.g., "Irritant").

Step 3: Waste Accumulation

  • Collect the waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][11] This area should be at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste.[7][10] This is a crucial step to prevent the release of vapors.

  • Ensure secondary containment is in place to contain any potential leaks or spills.

Step 4: Arranging for Disposal

  • Once the container is full, or within 12 months of the accumulation start date (whichever comes first), arrange for a waste pickup.[8]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor.[2][4]

  • Do not attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[3][5] This is a violation of environmental regulations and poses a significant safety risk.

The overall disposal process is summarized in the workflow diagram below.

G start Start: Waste Generated characterize Step 1: Characterize as Hazardous Waste start->characterize container Step 2: Use Labeled, Compatible Container characterize->container accumulate Step 3: Collect in Satellite Accumulation Area container->accumulate check_full Container Full? accumulate->check_full check_time < 12 Months? check_full->check_time No request_pickup Step 4: Request EHS Waste Pickup check_full->request_pickup Yes check_time->accumulate Yes check_time->request_pickup No end End: Compliant Disposal request_pickup->end

Caption: Disposal Process Flowchart

By adhering to this comprehensive, step-by-step guide, you ensure that the disposal of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is handled with the scientific rigor and commitment to safety that defines our profession.

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  • Department of Toxic Substances Control - CA.gov. (2025, January 21). Household Hazardous Waste (HHW). Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1,2,3,4-Tetrahydro-1-acetyl-4α-(2-acetoxyvinyl)-6-methoxyquinoline-2α-carboxylic acid ethyl ester. Japan Science and Technology Agency. Retrieved from source[17] in the search results.

  • Pharmaffiliates. (n.d.). Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from source[18] in the search results.

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate, a thorough hazard assessment must be conducted by examining its constituent functional groups: a tetrahydropyridine ring, an ethyl ester, and an acetyl group.

  • Tetrahydropyridine Derivatives: Compounds containing the tetrahydropyridine moiety can exhibit a range of biological activities and potential hazards. Some are known to be irritants to the skin, eyes, and respiratory system.[1][2] Inhalation of vapors or dusts may cause respiratory irritation.[1][3]

  • Ethyl Esters: Many ethyl esters are volatile and can be flammable.[4][5][6] They can also cause irritation to the eyes and skin upon contact.[4][7] Repeated or prolonged exposure to some esters may lead to skin dryness or cracking.[4][8]

  • Acetyl Group: While the acetyl group itself is common in many benign compounds, its presence in conjunction with other functional groups can influence the overall reactivity and toxicity of the molecule.

Based on this analysis, it is prudent to treat Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate as a potentially hazardous substance that may cause skin, eye, and respiratory irritation, and may be flammable.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatN95 respirator if handling powder that may become airborne
Solution Preparation and Handling Chemical splash goggles or a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coat or apronNot generally required if handled in a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene), consider double-glovingChemical-resistant laboratory coatWork must be conducted in a certified chemical fume hood
Waste Disposal Chemical splash goggles or a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coatNot generally required if handled in a certified chemical fume hood

Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is paramount for ensuring safety. The following workflow outlines the critical steps for handling Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

Preparation and Donning PPE
  • Work Area Preparation: Ensure that a certified chemical fume hood is in proper working order. Have an eyewash station and safety shower readily accessible.[1]

  • Gowning: Put on a long-sleeved laboratory coat, ensuring it is fully buttoned.[9] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Eye and Face Protection: Don chemical splash goggles.[9] If there is a significant risk of splashing, a full-face shield should be used in addition to goggles.[10][11]

  • Hand Protection: Select appropriate chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used.[10] Inspect gloves for any signs of damage before use. When handling highly hazardous materials, double-gloving is recommended.[12]

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, an N95 respirator is necessary.[13] For all other operations, work should be conducted within a fume hood to minimize inhalation exposure.[3][14]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Prepare work area (fume hood, safety equipment) don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/measure chemical don_ppe->weigh transfer Transfer to reaction vessel weigh->transfer reaction Perform reaction/procedure transfer->reaction decontaminate Decontaminate work surfaces reaction->decontaminate dispose Dispose of waste in approved container decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.